19-Hete
Description
Structure
3D Structure
Properties
CAS No. |
79551-85-2 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10- |
InChI Key |
XFUXZHQUWPFWPR-TWVHMNNTSA-N |
Isomeric SMILES |
CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
physical_description |
Solid |
Synonyms |
19(S)-hydroxyeicosatetraenoic acid 19-HETE 19-hydroxy-5,8,11,14-eicosatetraenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 19-HETE from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid (AA). As a member of the eicosanoid family, this compound plays a significant role in various physiological and pathophysiological processes, including the regulation of vascular tone and inflammation. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the key enzymes involved, their kinetic properties, and the downstream signaling pathways. Furthermore, this guide includes detailed experimental protocols for the analysis of this compound synthesis and function, intended to serve as a valuable resource for researchers in the field.
Core Synthesis Pathway of this compound
The primary route for the synthesis of this compound from arachidonic acid is through the action of cytochrome P450 (CYP) enzymes. This monooxygenase reaction involves the insertion of an oxygen atom at the ω-1 position of the arachidonic acid molecule. Several CYP isoforms have been identified to catalyze this reaction, often in conjunction with the production of the regioisomer 20-HETE (ω-hydroxylation product). The specific CYP enzyme involved can influence the ratio of this compound to 20-HETE produced.
Key Enzymes in this compound Synthesis
The main families of CYP enzymes implicated in the synthesis of this compound in humans are CYP4A, CYP4F, and CYP2E.
-
CYP4A Family: CYP4A11 is a prominent member of this family that metabolizes arachidonic acid to both this compound and 20-HETE.
-
CYP4F Family: CYP4F2 is a key enzyme in this family, also responsible for the production of both this compound and 20-HETE.[1]
-
CYP2E Family: CYP2E1 is another important enzyme that contributes to the formation of this compound from arachidonic acid.
The relative contribution of each enzyme to this compound synthesis can vary depending on the tissue and physiological conditions.
Quantitative Data on this compound Synthesis
The enzymatic conversion of arachidonic acid to this compound and its related metabolites has been quantitatively characterized for several key CYP enzymes. The following tables summarize the available kinetic parameters and product distribution.
Table 1: Kinetic Parameters of Human CYP Enzymes for Arachidonic Acid Metabolism
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 (for 20-HETE) | [1][2] |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 (for 20-HETE) | [1][2] |
| CYP2E1 | Arachidonic Acid | 62 | 5 (for total metabolites) |
Table 2: Product Distribution of Arachidonic Acid Metabolism by Human CYP Enzymes
| Enzyme | This compound (% of total metabolites) | 20-HETE (% of total metabolites) | Other Metabolites (% of total metabolites) | Reference |
| CYP4A11 | ω-1 to ω ratio of 1:4.7 | ω-1 to ω ratio of 4.7:1 | - | |
| CYP2E1 | 46 | - | 18-HETE (32%), EETs (~18%) |
Signaling Pathway of 19(S)-HETE
19(S)-HETE, a specific stereoisomer of this compound, has been identified as a potent signaling molecule. It exerts its biological effects primarily by acting as a full orthosteric agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).
Activation of the Prostacyclin (IP) Receptor
Binding of 19(S)-HETE to the IP receptor initiates a signaling cascade that involves the activation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, most notably vasodilation and inhibition of platelet aggregation.
Table 3: Functional Parameters of 19(S)-HETE on the Prostacyclin (IP) Receptor
| Parameter | Value (nM) | Cell Line/System | Reference |
| EC₅₀ | 520 | MEG-01 (human megakaryoblastic) | |
| EC₅₀ | 567 | Heterologously expressed IP receptor |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound synthesis and signaling.
Protocol 1: In Vitro this compound Synthesis Assay Using Recombinant CYP Enzymes
This protocol describes a method to measure the in vitro synthesis of this compound from arachidonic acid using recombinant human CYP enzymes.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP4A11, CYP4F2, or CYP2E1) co-expressed with NADPH-cytochrome P450 reductase
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
This compound analytical standard
-
Internal standard (e.g., this compound-d8)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Recombinant CYP enzyme (final concentration typically 10-50 pmol/mL)
-
NADPH regenerating system
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add arachidonic acid (final concentration typically 1-50 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by UHPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-95% B (linear gradient)
-
12-14 min: 95% B
-
14-14.1 min: 95-30% B (linear gradient)
-
14.1-16 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 319.2 → Product ion (m/z) specific fragments (e.g., 275.2, 167.1)
-
Internal Standard (this compound-d8): Precursor ion (m/z) 327.2 → Product ion (m/z) specific fragments
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Protocol 3: Cell-Based Assay for this compound Production
This protocol describes a method to measure the production of this compound in cultured cells.
Materials:
-
Cell line of interest (e.g., human renal proximal tubule cells)
-
Cell culture medium and supplements
-
Arachidonic acid
-
Internal standard (e.g., this compound-d8)
-
Solvents for extraction (e.g., ethyl acetate)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Starvation (Optional): To reduce basal levels of arachidonic acid metabolites, cells can be incubated in serum-free medium for a few hours prior to the experiment.
-
Cell Stimulation: Replace the medium with fresh serum-free medium containing arachidonic acid (typically 1-20 µM).
-
Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Extraction:
-
Add the internal standard to the supernatant.
-
Acidify the supernatant to pH 3-4 with formic acid.
-
Extract the lipids with two volumes of ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (upper) phase.
-
-
Sample Preparation for LC-MS/MS: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis as described in Protocol 2.
Protocol 4: cAMP Accumulation Assay
This protocol details a method to measure the intracellular accumulation of cAMP in response to 19(S)-HETE stimulation.
Materials:
-
Cells expressing the prostacyclin (IP) receptor (e.g., MEG-01 cells or a recombinant cell line)
-
19(S)-HETE
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Aspirate the culture medium and wash the cells with assay buffer. Add assay buffer containing IBMX (typically 0.5 mM) to each well and incubate for 15-30 minutes at room temperature to inhibit cAMP degradation.
-
Cell Stimulation: Add different concentrations of 19(S)-HETE (or forskolin for the positive control) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the 19(S)-HETE concentration to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
This compound Synthesis Pathway
Caption: Enzymatic conversion of Arachidonic Acid to this compound by CYP450 enzymes.
19(S)-HETE Signaling Pathway
Caption: Signaling cascade initiated by 19(S)-HETE binding to the IP receptor.
Experimental Workflow for In Vitro this compound Synthesis and Analysis
Caption: Workflow for in vitro synthesis and analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of 19-HETE in Vasodilation
Introduction
19-Hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] As a member of the eicosanoid family, it plays a significant role in regulating cardiovascular, renal, and pulmonary functions.[1][3] While its structurally related counterpart, 20-HETE, is predominantly known as a vasoconstrictor, this compound is generally recognized for its vasodilatory properties.[1][2] Recent research has elucidated a novel and specific mechanism of action for 19(S)-HETE, identifying it as a full orthosteric agonist of the prostacyclin (IP) receptor.[1] This guide provides a comprehensive overview of the synthesis, signaling pathways, quantitative effects, and experimental evaluation of this compound's vasodilatory action.
Biosynthesis of this compound
Arachidonic acid is metabolized by various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases.[1][4][5] The synthesis of this compound occurs via the CYP450 pathway, specifically through the action of ω-1 hydroxylases.[6][7]
-
Enzymes Involved: Multiple CYP450 isoforms can produce this compound, including members of the CYP4A and CYP4F families, as well as CYP2E1.[2][7][8]
-
Stereoisomers: The hydroxylation of arachidonic acid at the 19th carbon results in two main stereoisomers: 19(S)-HETE and 19(R)-HETE.[8][9] Studies have shown that these isomers can have different biological activities, with 19(S)-HETE being the primary driver of IP receptor-mediated vasodilation.[1] In contrast, 19(R)-HETE has been noted to be more effective in antagonizing the vascular sensitizing effects of 20-HETE.[2]
Core Mechanism of Vasodilation: IP Receptor Activation
The principal mechanism underlying 19(S)-HETE-induced vasodilation is its direct activation of the Gs-protein coupled prostacyclin receptor (IP receptor).[1][3] This action is independent of COX-1/2 enzyme activity, distinguishing it from pathways that rely on the synthesis of prostacyclin itself.[1]
The signaling cascade proceeds as follows:
-
Binding: 19(S)-HETE binds to and activates the IP receptor on vascular smooth muscle cells.[1]
-
G-Protein Activation: The activated IP receptor stimulates the associated Gs alpha subunit (Gαs).[1]
-
Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]
-
cAMP Accumulation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA activation initiates a cascade of phosphorylation events that ultimately decrease intracellular calcium levels and reduce the sensitivity of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 19-HETE Signaling Cascade and Intracellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-hydroxyeicosatetraenoic acid (19-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, is an important signaling molecule with significant roles in the regulation of cardiovascular and renal function. This technical guide provides a comprehensive overview of the this compound signaling cascade, focusing on its synthesis, molecular targets, and downstream intracellular pathways. Particular emphasis is placed on the stereospecific actions of 19(S)-HETE and 19(R)-HETE, detailing their distinct mechanisms of action in vasoregulation and platelet function. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound signaling, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes generates a variety of bioactive eicosanoids, including hydroxyeicosatetraenoic acids (HETEs). Among these, this compound has emerged as a critical regulator of vascular tone and platelet activity.[1][2] Produced by several CYP isoforms, this compound's biological effects are highly dependent on its stereochemistry, with the (S) and (R) enantiomers often exhibiting distinct or even opposing actions.[3][4] 19(S)-HETE has been identified as a potent vasodilator and inhibitor of platelet aggregation, primarily through its interaction with the prostacyclin (IP) receptor.[2][5] In contrast, 19(R)-HETE has been shown to antagonize the vasoconstrictor effects of the related metabolite, 20-HETE.[3] Understanding the intricate signaling pathways of this compound is crucial for the development of novel therapeutics targeting cardiovascular diseases such as hypertension.
Synthesis of this compound
This compound is synthesized from arachidonic acid by the action of several cytochrome P450 enzymes. The primary isoforms involved in its production include CYP2E1, CYP2U1, and CYP2J9.[2][6] Notably, the stereoselectivity of the synthesis can vary depending on the specific CYP isoform. For instance, CYP2E1 produces a mixture of 19(S)-HETE and 19(R)-HETE.[3][4]
The 19(S)-HETE Signaling Cascade
The biological effects of 19(S)-HETE are predominantly mediated through its action as a full orthosteric agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[2][5]
Receptor Activation and Second Messenger Production
Binding of 19(S)-HETE to the IP receptor activates the associated Gs alpha subunit (Gαs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels is a key event in the 19(S)-HETE signaling cascade.
Downstream Effects
The elevation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets in vascular smooth muscle cells and platelets.
-
Vasorelaxation: In vascular smooth muscle cells, PKA-mediated phosphorylation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasorelaxation.[2]
-
Platelet Inhibition: In platelets, activation of the PKA pathway inhibits platelet activation and aggregation, contributing to the antithrombotic effects of 19(S)-HETE.[2][7]
The Antagonistic Role of 19(R)-HETE
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with its signaling components.
Table 1: Receptor Activation and Second Messenger Production
| Compound | Assay | Cell Line/System | EC50 | Reference(s) |
|---|---|---|---|---|
| 19(S)-HETE | cAMP Accumulation | MEG-01 cells | 520 nM | [2][7] |
| 19(S)-HETE | IP Receptor Activation | COS-1 cells (heterologous expression) | 567 nM |[2][7] |
Table 2: Receptor Binding Affinity
| Compound | Radioligand | Receptor | Ki | Reference(s) |
|---|
| 19(S)-HETE | [3H]-iloprost | IP Receptor | ~660 nM (IC50) |[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling cascade.
Measurement of cAMP Accumulation (GloSensor™ Assay)
This protocol describes a bioluminescence-based assay to measure changes in intracellular cAMP levels in response to this compound.
Materials:
-
Cells of interest (e.g., MEG-01 or HEK293T)
-
GloSensor™ cAMP Reagent (Promega)
-
This compound and other test compounds
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Transfection (for non-endogenous receptor expression): Transfect cells with a plasmid encoding the IP receptor and the GloSensor™-22F cAMP plasmid using a suitable transfection reagent. Incubate for 24-48 hours.
-
Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer (e.g., CO2-independent medium). Incubate at room temperature for at least 2 hours.[9][10]
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Signal Measurement: Measure luminescence at various time points (e.g., every 2-5 minutes for kinetic measurements, or at a fixed endpoint of 15-30 minutes) using a plate-reading luminometer.[9]
-
Data Analysis: Normalize the luminescence signal to that of vehicle-treated cells. Plot the normalized data against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Wire Myography for Vasorelaxation
This protocol details the use of wire myography to assess the vasorelaxant effects of this compound on isolated arterial segments.
Materials:
-
Isolated arteries (e.g., mouse mesenteric artery or thoracic aorta)
-
Wire myograph system
-
Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2
-
Vasoconstrictor (e.g., Phenylephrine)
-
This compound
Procedure:
-
Vessel Dissection and Mounting: Dissect the desired artery in cold PSS and cut it into 2 mm rings. Carefully mount the rings on the wires of the myograph chamber.[11]
-
Equilibration and Normalization: Equilibrate the mounted vessels in PSS at 37°C for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for each vessel.[11]
-
Viability Check: Assess the viability of the vessels by contracting them with a high potassium solution (KPSS).[11]
-
Pre-contraction: Once the tension has returned to baseline, pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor like phenylephrine to achieve a stable contraction plateau.
-
Cumulative Concentration-Response: Add cumulative concentrations of 19(S)-HETE to the bath and record the resulting relaxation.[11]
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and calculate the EC50.
Platelet Aggregation Assay
This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Platelet agonist (e.g., Thrombin, ADP)
-
This compound
Procedure:
-
PRP and PPP Preparation: Obtain whole blood in citrate anticoagulant. Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[12]
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay: Place an aliquot of PRP in a cuvette with a stir bar and incubate at 37°C. Add 19(S)-HETE or vehicle and incubate for a few minutes.[12]
-
Induce Aggregation: Add a platelet agonist (e.g., thrombin) to induce aggregation and record the change in light transmission for several minutes.[7]
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
siRNA-Mediated Knockdown of the IP Receptor
This protocol outlines the general workflow for using small interfering RNA (siRNA) to confirm the involvement of the IP receptor in 19(S)-HETE-mediated signaling.
Materials:
-
Cells expressing the IP receptor (e.g., MEG-01)
-
siRNA targeting the IP receptor
-
Non-targeting control siRNA
-
Transfection reagent
Procedure:
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction in IP receptor expression by qPCR (for mRNA levels) or Western blotting (for protein levels).
-
Functional Assay: Use the remaining cells to perform a functional assay, such as the cAMP accumulation assay described in section 6.1, to assess the effect of IP receptor knockdown on the cellular response to 19(S)-HETE.[2]
-
Data Analysis: Compare the response to 19(S)-HETE in cells treated with IP receptor siRNA to that in cells treated with the non-targeting control siRNA. A significant reduction in the response confirms the involvement of the IP receptor.
Conclusion
This compound is a multifaceted signaling molecule with significant implications for cardiovascular health. The stereospecific actions of its enantiomers highlight the complexity of arachidonic acid metabolism and its role in physiological regulation. The agonistic effect of 19(S)-HETE on the IP receptor, leading to vasorelaxation and platelet inhibition, presents a potential therapeutic avenue for conditions such as hypertension and thrombosis. Conversely, the antagonistic action of 19(R)-HETE on 20-HETE-mediated vasoconstriction suggests a fine-tuned regulatory system for maintaining vascular tone. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound signaling cascade. Further research is warranted to fully elucidate the receptors and downstream pathways involved in the antagonistic effects of 19(R)-HETE and to explore the physiological and pathophysiological relevance of this important eicosanoid.
References
- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]
- 6. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 9. promega.com [promega.com]
- 10. agilent.com [agilent.com]
- 11. reprocell.com [reprocell.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 14. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
The Role of 19-Hydroxyeicosatetraenoic Acid (19-HETE) in the Regulation of Renal Blood Flow: A Technical Guide
Introduction
Within the intricate network of autocrine and paracrine signaling molecules that govern renal hemodynamics, the cytochrome P450 (CYP)-derived metabolites of arachidonic acid (AA) have emerged as critical regulators. Among these, 19-hydroxyeicosatetraenoic acid (19-HETE) plays a nuanced but significant role, primarily by modulating the potent vascular effects of its counterpart, 20-HETE. This technical guide provides an in-depth examination of this compound's synthesis, its mechanism of action on the renal vasculature, and its interplay with other vasoactive systems, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Synthesis of this compound in the Kidney
This compound is an ω-1 hydroxylation product of arachidonic acid, synthesized by specific isoforms of the cytochrome P450 enzyme superfamily. While the ω-hydroxylation pathway predominantly produces 20-HETE via CYP4A and CYP4F enzymes, the subterminal hydroxylation to form this compound is also a notable metabolic route in the kidney.[1][2]
In humans, this compound is primarily synthesized by CYP2C19 and CYP2E1, with a lesser contribution from CYP ω-hydroxylases.[3] In contrast, enzymes like rat CYP4F5 and 4F6 tend to produce 17-, 18-, and this compound rather than 20-HETE.[4] The production of this compound occurs in various parts of the kidney, including the preglomerular microvessels and proximal tubules, which are key sites for the regulation of renal blood flow and function.[5][6] The synthesis process begins with the release of arachidonic acid from the cell membrane, which is then metabolized by these CYP enzymes.
References
- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
cardiovascular effects of 19-Hete metabolites
An In-depth Technical Guide on the Cardiovascular Effects of 19-HETE Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
19-Hydroxyeicosatetraenoic acid (this compound) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that plays a significant, albeit complex, role in cardiovascular regulation.[1] Unlike its more extensively studied regioisomer, 20-HETE, which is predominantly a vasoconstrictor and pro-inflammatory agent, this compound exhibits a more nuanced profile with both vasorelaxant and potential cardioprotective properties.[2][3][4] This document provides a comprehensive technical overview of the synthesis, molecular mechanisms, and cardiovascular effects of this compound metabolites. It synthesizes current research findings, presents quantitative data in tabular format for clarity, details key experimental protocols, and visualizes critical pathways and workflows to support further research and drug development efforts in this area.
Biosynthesis of this compound
Arachidonic acid is metabolized by various enzymes into a family of bioactive lipids, including hydroxyeicosatetraenoic acids (HETEs). The ω-hydroxylase activity of specific cytochrome P450 enzymes is responsible for producing HETEs hydroxylated near the terminal (ω) end of the fatty acid chain.[5]
-
Enzymatic Pathway : this compound is produced alongside 20-HETE from arachidonic acid, primarily by enzymes belonging to the CYP4A and CYP4F subfamilies.[3][6] In humans, CYP4F2 is a major enzyme for 20-HETE synthesis in the kidney and also produces this compound.[6] Other isoforms, such as CYP4A11, are also involved.[6]
-
Stereospecificity : The synthesis can result in two different stereoisomers, 19(S)-HETE and 19(R)-HETE, which can have distinct biological activities.[1][7] For instance, the vasorelaxant and platelet-inhibiting effects are primarily attributed to the 19(S)-HETE enantiomer.[1]
Cardiovascular Effects of this compound
Vascular Effects
The vascular actions of this compound are multifaceted, with studies reporting both vasodilation and, less commonly, weak vasoconstriction. The predominant and most well-characterized effect is vasorelaxation.
-
Vasodilation : 19(S)-HETE is a potent vasodilator.[1] It induces relaxation in various vascular beds, including mouse mesenteric arteries and the thoracic aorta.[1] A key finding is that this vasorelaxant effect is independent of cyclooxygenase (COX-1/2) activity, distinguishing it from other eicosanoids whose vascular effects can be mediated by prostanoid synthesis.[1] The mechanism involves the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic AMP (cAMP).[1]
-
Antagonism of 20-HETE : this compound is known to antagonize the vasoconstrictor actions of 20-HETE.[4] This functional opposition suggests that the balance between this compound and 20-HETE production could be a critical determinant of vascular tone and blood pressure.[4] Animal models of 20-HETE-dependent hypertension show a normalization of blood pressure when treated with this compound analogs.[4]
-
Renal Vasculature : In the kidney, this compound is the primary CYP450 metabolite of arachidonic acid released under basal conditions.[1] Early studies in isolated rabbit kidneys suggested it could reduce perfusion pressure, an effect interpreted as vasodilation that was dependent on COX enzymes.[1] However, more direct measurements using wire myography have confirmed a direct, COX-independent vasorelaxant effect.[1]
Cardiac Effects
Research into the direct cardiac effects of this compound has focused on its potential to mitigate pathological cardiac hypertrophy.
-
Cardioprotection against Hypertrophy : Both 19(R)-HETE and 19(S)-HETE have been shown to protect against angiotensin II (Ang II)-induced cellular hypertrophy in cardiomyocyte cell lines (H9c2).[7] The S-enantiomer, 19(S)-HETE, appears to be preferentially protective.[7]
-
Mechanism of Cardioprotection : The protective mechanism involves the inhibition of pro-hypertrophic and pro-inflammatory pathways. This compound enantiomers decrease the formation of mid-chain HETEs (e.g., 12-HETE, 15-HETE), inhibit the catalytic activity of CYP1B1, and reduce the expression of inflammatory enzymes like COX-2 and lipoxygenases (LOX).[7] They also decrease the expression of inflammatory cytokines such as IL-6 and IL-8.[7]
Effects on Platelets
Similar to its vascular effects, 19(S)-HETE influences platelet function through the IP receptor pathway.
-
Inhibition of Platelet Aggregation : 19(S)-HETE effectively blocks thrombin-induced platelet aggregation.[1] This action is mediated by the IP receptor, as the effect is absent in platelets from mice lacking this receptor.[1] This positions 19(S)-HETE as an endogenous anti-thrombotic agent.
Molecular Mechanisms and Signaling Pathways
The primary signaling pathway for the vasodilatory and anti-platelet effects of 19(S)-HETE has been clearly identified.
-
IP Receptor Activation : 19(S)-HETE acts as a direct agonist on the G-protein coupled prostacyclin (IP) receptor.[1] This activation is specific to the S-enantiomer, as 19(R)-HETE is inactive at this receptor.[1]
-
cAMP-Mediated Signaling : Binding of 19(S)-HETE to the IP receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP.[1] The resulting increase in intracellular cAMP levels mediates the downstream effects, including smooth muscle relaxation and inhibition of platelet activation.[1] This entire process is independent of COX enzyme activity.[1]
digraph "19_S_HETE_Signaling_Pathway" {
graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12, label="19(S)-HETE Signaling Pathway for Vasodilation", fontcolor="#202124", labelloc=t, width=7.6, size="7.6,!", ratio=fill];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
CYP450 [label="CYP4A / CYP4F\nEnzymes", fillcolor="#F1F3F4", fontcolor="#202124"];
HETE19 [label="19(S)-HETE", fillcolor="#FBBC05", fontcolor="#202124"];
IPR [label="Prostacyclin\n(IP) Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Gs [label="Gs Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AC [label="Adenylyl Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"];
PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Vaso [label="Vasodilation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Platelet [label="Platelet Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
AA -> CYP450 [label="Metabolism"];
CYP450 -> HETE19;
HETE19 -> IPR [label="Binds &\nActivates"];
IPR -> Gs [label="Activates"];
Gs -> AC [label="Activates"];
AC -> cAMP [label="Converts ATP to"];
cAMP -> PKA [label="Activates"];
PKA -> Vaso;
PKA -> Platelet;
}
Caption: Opposing cardiovascular actions of this compound and 20-HETE metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies, providing a basis for comparison and experimental design.
Table 1: In Vitro Potency of 19(S)-HETE
| Parameter | Cell/System | Value (EC₅₀) | Reference |
| :--- | :--- | :--- | :--- |
| cAMP Accumulation | MEG-01 cells | 520 nM |[1] |
| IP Receptor Activation | Heterologous expression system | 567 nM |[1] |
Table 2: Inhibitory Constants (Kᵢ) of this compound Synthetic Analogues
| Analogue | Target Enzyme | Value (Kᵢ) | Inhibition Mode | Reference |
| :--- | :--- | :--- | :--- | :--- |
| 19(R)-HETE Analogue | CYP1A1 | 15.7 ± 4.4 nM | Noncompetitive |[8] |
| 19(S)-HETE Analogue | CYP1A1 | 6.1 ± 1.5 nM | Noncompetitive |[8] |
| 19(R)-HETE Analogue | CYP1B1 | 26.1 ± 2.9 nM | Noncompetitive |[8] |
| 19(S)-HETE Analogue | CYP1B1 | 9.1 ± 1.8 nM | Noncompetitive |[8] |
Table 3: In Vitro and In Vivo Dosing
| Compound | Model System | Dose/Concentration | Observed Effect | Reference |
| :--- | :--- | :--- | :--- | :--- |
| 19(R/S)-HETE | H9c2 cells | 20 µM | Protection against Ang II-induced hypertrophy |[7] |
| this compound Analogue (13) | Cyp4a14(-/-) hypertensive mice | 10 mg/Kg (IP, daily) | Normalization of systolic blood pressure |[4] |
Experimental Protocols
Vascular Reactivity Assessment (Wire Myography)
This protocol is used to directly measure the effect of this compound on vascular tone.
-
Vessel Isolation : Euthanize a mouse (e.g., C57BL/6) and carefully dissect second-order mesenteric arteries or the thoracic aorta in cold, oxygenated physiological salt solution (PSS).
-
Mounting : Cut arterial segments (approx. 2 mm in length) and mount them on two tungsten wires (40 µm diameter) in the chamber of a wire myograph system (e.g., DMT).
-
Equilibration : Equilibrate the segments in PSS at 37°C, gassed with 95% O₂ / 5% CO₂, for 30-60 minutes under a normalized passive tension.
-
Viability Check : Test vessel viability by contracting with a high-potassium solution (KPSS) followed by a contracting agonist like phenylephrine (PE, ~1 µM) and then relaxing with acetylcholine (ACh, ~10 µM) to confirm endothelial integrity.
-
Contraction and Relaxation : Wash out the agents and allow the vessel to return to baseline. Pre-contract the arterial segment to ~80% of its maximal response with PE.
-
Data Acquisition : Once a stable contraction plateau is reached, add cumulative concentrations of 19(S)-HETE to the chamber. Record the changes in isometric tension. Relaxation is typically expressed as a percentage reversal of the pre-contraction.
-
Controls : Perform parallel experiments in vessels from IP receptor knockout mice to confirm the receptor's role.[1] To test for COX-dependency, pre-incubate vessels with indomethacin (10 µM) for 30 minutes before pre-contraction.[1]
Caption: Step-by-step workflow for assessing this compound's effect on vascular reactivity.
Cellular Hypertrophy Assay
This protocol assesses the ability of this compound to protect against agonist-induced cardiomyocyte hypertrophy.
-
Cell Culture : Culture H9c2 rat cardiomyoblasts or RL-14 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment : Seed cells to an appropriate confluency. Treat cells with the hypertrophic agonist Angiotensin II (10 µM) in the absence or presence of 19(R)-HETE or 19(S)-HETE (20 µM) for 24 hours.[7] A vehicle control group should be included.
-
Assessment of Hypertrophy :
-
Cell Size : Measure changes in cell surface area using microscopy and image analysis software (e.g., ImageJ).
-
Hypertrophic Markers : Isolate RNA and protein from the cells. Use real-time PCR (RT-PCR) to quantify the mRNA expression of hypertrophic markers like atrial natriuretic peptide (ANP) and the β/α-myosin heavy chain ratio.[7] Use Western blotting to measure protein levels if required.
-
Mechanistic Analysis :
-
Inflammatory Markers : Use RT-PCR to measure mRNA levels of IL-6 and IL-8.[7]
-
Enzyme Expression : Use Western blotting to determine the protein expression of COX-2, 5-LOX, 12-LOX, and 15-LOX.[7]
-
Metabolite Analysis : Use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of various HETE metabolites in the cell culture supernatant to confirm changes in arachidonic acid metabolism.[7]
Conclusion and Future Directions
The this compound family of metabolites, particularly 19(S)-HETE, are emerging as important endogenous regulators of cardiovascular function with a generally protective profile. Its ability to induce vasodilation, inhibit platelet aggregation, and protect against cardiac hypertrophy makes it and its signaling pathway attractive targets for therapeutic development.[1][7] The clear antagonism of the pro-hypertensive actions of 20-HETE further highlights its potential role in diseases like hypertension.[4]
Future research should focus on:
-
Developing stable, potent, and selective agonists for the this compound/IP receptor pathway for treating hypertension and thrombotic disorders.
-
Investigating the long-term in vivo effects of modulating this compound levels on cardiovascular remodeling and heart failure.
-
Elucidating the regulation of CYP enzymes that control the balance between this compound and 20-HETE synthesis in various disease states.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of Inflammation Resolution in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. S- Enantiomer of 19-Hydroxyeicosatetraenoic Acid Preferentially Protects Against Angiotensin II-Induced Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
19-Hydroxyeicosatetraenoic Acid (19-HETE) in Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
19-Hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid with emerging significance in the modulation of inflammatory processes. Unlike its pro-inflammatory counterpart, 20-HETE, this compound, particularly the 19(S)-HETE stereoisomer, exhibits properties consistent with an anti-inflammatory and pro-resolving role. This is primarily mediated through its action as an agonist of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule with broad anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound's biosynthesis, its signaling pathways in the context of inflammation, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound
This compound is a subterminal hydroxyeicosatetraenoic acid produced from arachidonic acid by various CYP enzymes.[1] It exists as two main stereoisomers, 19(S)-HETE and 19(R)-HETE, which can exhibit different biological activities. While 20-HETE is well-characterized as a pro-inflammatory and vasoconstrictive agent, this compound is increasingly recognized for its opposing, potentially beneficial effects in the context of inflammation and cardiovascular homeostasis.[2][3]
Biosynthesis and Metabolism of this compound
This compound is synthesized from arachidonic acid primarily by CYP enzymes of the 4A and 4F families, as well as CYP2E1.[4][5] Notably, CYP2E1 metabolizes arachidonic acid to a mixture of 19(S)-HETE and 19(R)-HETE.[2] The expression and activity of these enzymes can be modulated by various physiological and pathological stimuli, thereby influencing the local production of this compound.
Figure 1: Biosynthesis pathway of this compound from arachidonic acid by cytochrome P450 enzymes.
Role in Inflammatory Processes
The primary anti-inflammatory mechanism of this compound, specifically 19(S)-HETE, is its agonistic activity at the prostacyclin (IP) receptor.[3][6] Activation of the IP receptor, a Gs-coupled G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[6] Elevated cAMP is a potent inhibitor of inflammatory responses in various immune cells, including macrophages and neutrophils.
Signaling Pathway of 19(S)-HETE
References
- 1. 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of a 20-HETE synthesis inhibitor improves outcome in a rat model of pediatric traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Stereospecific Biological Activities of 19(S)-HETE and 19(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) enzymes. Among these, 19-HETE exists as two stereoisomers, 19(S)-HETE and 19(R)-HETE, which exhibit distinct and sometimes opposing biological activities. This technical guide provides a comprehensive comparison of these enantiomers, detailing their synthesis, signaling pathways, and quantitative biological effects, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Biosynthesis of 19(S)-HETE and 19(R)-HETE
The primary route of this compound synthesis is through the ω-1 hydroxylation of arachidonic acid by cytochrome P450 enzymes. Notably, CYP2E1 has been identified as a key enzyme in this process, producing a stereospecific mixture of approximately 70% 19(S)-HETE and 30% 19(R)-HETE.[1][2] This inherent stereoselectivity in biosynthesis lays the foundation for the differential physiological roles of the two enantiomers.
Comparative Biological Activities: A Tabular Summary
The distinct biological activities of 19(S)-HETE and 19(R)-HETE are summarized below, with quantitative data presented for direct comparison.
Table 1: Receptor Interactions and Second Messenger Activation
| Target | Enantiomer | Activity | Quantitative Metric | Value | Reference |
| Prostacyclin (IP) Receptor | 19(S)-HETE | Full Orthosteric Agonist | EC50 (cAMP induction in MEG-01 cells) | 520 nM | [3][4][5][6] |
| EC50 (IP receptor activation in COS-1 cells) | 567 nM | [3][4][5][6] | |||
| Ki (displacement of 3H-iloprost) | 660 nM | [7] | |||
| 19(R)-HETE | Inactive | - | - | [3] |
Table 2: Effects on Vascular Tone and Platelet Function
| Biological Effect | Enantiomer | Effect | Quantitative Metric | Value | Reference |
| Vasorelaxation | 19(S)-HETE | Potent Vasodilator | - | - | [3][4] |
| 19(R)-HETE | Potent Vasodilator | - | - | [1][2] | |
| Antagonism of 20-HETE-induced Vasoconstriction | 19(S)-HETE | Inactive | - | - | [1] |
| 19(R)-HETE | Complete Blockade | at 1 µM | - | [1] | |
| Platelet Aggregation | 19(S)-HETE | Inhibition | - | - | [3][4] |
| 19(R)-HETE | Not Reported | - | - |
Table 3: Enzymatic Regulation
| Enzyme | Enantiomer | Effect | Quantitative Metric | Value | Reference |
| Renal Na+/K+-ATPase | 19(S)-HETE | Stimulation | EC50 | 3 x 10-7 M | [8] |
| 19(R)-HETE | No Effect | at 10-6 M | - | [8] | |
| Cytochrome P450 1B1 (CYP1B1) | 19(S)-HETE | Noncompetitive Inhibitor | Ki | 37.3 nM | [9] |
| 19(R)-HETE | Noncompetitive Inhibitor | Ki | 89.1 nM | [9] |
Table 4: Cardioprotective Effects
| Condition | Enantiomer | Effect | Notes | Reference |
| Angiotensin II-induced Cardiac Hypertrophy | 19(S)-HETE | Protective | Preferentially protects | |
| 19(R)-HETE | Protective | - |
Signaling Pathways and Mechanisms of Action
The divergent biological effects of the this compound enantiomers stem from their distinct interactions with cellular signaling components.
19(S)-HETE: Prostacyclin Receptor (IP) Agonism
19(S)-HETE acts as a full orthosteric agonist at the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR).[3][7] Binding of 19(S)-HETE to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is responsible for its potent vasodilatory and anti-platelet aggregation effects.[3][4]
19(R)-HETE: Antagonism of 20-HETE
In contrast to its S-enantiomer, 19(R)-HETE does not activate the IP receptor.[3] Its primary characterized role in the vasculature is the antagonism of the vasoconstrictor effects of 20-HETE.[1] While the precise mechanism and the identity of a specific 20-HETE receptor are still under investigation, it is proposed that 19(R)-HETE competitively inhibits the binding of 20-HETE to its putative receptor on vascular smooth muscle cells, thereby preventing vasoconstriction.
Experimental Methodologies
A summary of the key experimental protocols used to elucidate the biological activities of this compound enantiomers is provided below.
Prostacyclin (IP) Receptor Binding and Activation Assay
Objective: To determine the binding affinity and functional activation of the IP receptor by this compound enantiomers.
Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as COS-1 or HEK293, is transiently transfected with a plasmid encoding the human IP receptor.
-
Radioligand Binding Assay:
-
Membranes from transfected cells are incubated with a radiolabeled IP receptor agonist (e.g., 3H-iloprost) in the presence of varying concentrations of unlabeled 19(S)-HETE or 19(R)-HETE.
-
The reaction is terminated, and the amount of bound radioligand is quantified using scintillation counting.
-
The inhibition constant (Ki) is calculated from competitive binding curves.
-
-
cAMP Accumulation Assay:
-
Intact transfected cells are stimulated with different concentrations of 19(S)-HETE or 19(R)-HETE.
-
Intracellular cAMP levels are measured using commercially available ELISA or HTRF kits.
-
The half-maximal effective concentration (EC50) is determined from the dose-response curve.
-
Renal Na+/K+-ATPase Activity Assay
Objective: To assess the effect of this compound enantiomers on the activity of renal Na+/K+-ATPase.
Methodology:
-
Enzyme Preparation: Na+/K+-ATPase is partially purified from renal cortical microsomes of a suitable animal model (e.g., rat).
-
Enzyme Reaction:
-
The purified enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+ ions, along with varying concentrations of 19(S)-HETE or 19(R)-HETE.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
-
Phosphate Quantification: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method (e.g., Fiske-Subbarow method).
-
Data Analysis: The specific activity of Na+/K+-ATPase is calculated, and the EC50 for stimulation is determined from the dose-response curve.
Cytochrome P450 1B1 (CYP1B1) Inhibition Assay
Objective: To determine the inhibitory potency of this compound enantiomers on CYP1B1 activity.
Methodology:
-
Enzyme Source: Recombinant human CYP1B1 is used as the enzyme source.
-
Fluorometric Assay:
-
The assay is performed in a microplate format. The reaction mixture contains a phosphate buffer, a fluorescent substrate (e.g., 7-ethoxyresorufin), and varying concentrations of 19(S)-HETE or 19(R)-HETE.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
-
Fluorescence Measurement: The formation of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the inhibition constant (Ki) is determined by non-linear regression analysis of the inhibition data.
Conclusion and Future Directions
The stereospecific biological activities of 19(S)-HETE and 19(R)-HETE highlight the importance of chirality in lipid signaling. 19(S)-HETE primarily acts as a vasodilator and anti-platelet agent through IP receptor activation, while 19(R)-HETE functions as an antagonist to the vasoconstrictor 20-HETE. Both enantiomers exhibit inhibitory effects on CYP1B1 and show promise in cardioprotection.
For drug development professionals, the distinct profiles of these enantiomers offer opportunities for targeted therapeutic interventions. For instance, stable analogs of 19(S)-HETE could be explored for conditions requiring vasodilation and platelet inhibition, such as pulmonary hypertension or thrombosis. Conversely, 19(R)-HETE analogs could be developed to counteract the pathological effects of 20-HETE in certain cardiovascular diseases.
Further research is warranted to fully elucidate the receptor and signaling mechanism for 19(R)-HETE's antagonism of 20-HETE. A deeper understanding of the tissue-specific expression and regulation of the CYP enzymes responsible for this compound synthesis will also be crucial in unraveling their physiological and pathophysiological roles. This in-depth knowledge will be instrumental in the rational design of novel therapeutics targeting these potent lipid mediators.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]
- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 19(S)-hydroxyeicosatetraenoic acid is a potent stimulator of renal Na+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 19-(S/R)Hydroxyeicosatetraenoic Acid as the First Endogenous Noncompetitive Inhibitor of Cytochrome P450 1B1 with Enantioselective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
19-Hete: An Endogenous Regulator of CYP1B1 and a Potential Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolism of both endogenous and exogenous compounds, and its overexpression is strongly associated with the progression of various cancers and other diseases. This has made CYP1B1 a compelling target for therapeutic intervention. Emerging research has identified 19-hydroxyeicosatetraenoic acid (19-HETE), an arachidonic acid metabolite, as the first known endogenous noncompetitive inhibitor of CYP1B1. This guide provides a comprehensive overview of the role of this compound as a CYP1B1 inhibitor, its mechanism of action, and its downstream effects on critical signaling pathways implicated in oncogenesis. We present quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to CYP1B1 and its Role in Disease
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in extrahepatic tissues.[1] It plays a crucial role in the phase I metabolism of a wide range of substrates, including steroid hormones, fatty acids, and procarcinogens.[2][3] Notably, CYP1B1 is overexpressed in a multitude of human cancers, including those of the breast, ovary, prostate, and colon, while its expression in corresponding normal tissues is often minimal.[4][5] This differential expression makes CYP1B1 an attractive target for cancer therapy.
The oncogenic role of CYP1B1 is attributed to several mechanisms:
-
Activation of Procarcinogens: CYP1B1 metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons found in tobacco smoke and grilled foods, into their carcinogenic forms, which can then bind to DNA and initiate mutations.[2]
-
Hormone Metabolism: It catalyzes the 4-hydroxylation of estrogens to produce catechol estrogens, which can lead to the formation of reactive quinones that damage DNA and contribute to hormone-related cancers.[2]
-
Promotion of Cell Proliferation and Metastasis: Overexpression of CYP1B1 has been shown to enhance cancer cell proliferation, migration, and invasion.[4][5] It is implicated in the induction of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]
-
Activation of Pro-oncogenic Signaling Pathways: CYP1B1 can activate signaling pathways known to drive cancer progression, such as the Wnt/β-catenin pathway.[5][6]
This compound: An Endogenous CYP1B1 Inhibitor
19-hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid, produced through the action of cytochrome P450 enzymes.[2] It has been identified as the first endogenous, noncompetitive inhibitor of CYP1B1.[7] This discovery has significant implications, suggesting a natural mechanism for regulating CYP1B1 activity and a potential avenue for therapeutic development.
Mechanism of Inhibition
Studies have shown that this compound inhibits CYP1B1 in a noncompetitive manner, meaning it binds to a site on the enzyme distinct from the active site where substrates bind.[7] This binding induces a conformational change in the enzyme, reducing its catalytic efficiency.
Enantioselective Activity
This compound exists as two enantiomers, 19(S)-HETE and 19(R)-HETE. Research has demonstrated that the inhibitory activity of this compound against CYP1B1 is enantioselective, with the 19(S)-HETE enantiomer being a more potent inhibitor than the 19(R)-HETE enantiomer.[7]
Quantitative Data on this compound Inhibition of CYP1B1
The inhibitory potency of this compound and its synthetic analogs against CYP1B1 has been quantified using various assays. The following tables summarize the key quantitative data.
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |
| 19(S)-HETE | Human recombinant CYP1B1 | 37.3 nM | Noncompetitive |
| 19(R)-HETE | Human recombinant CYP1B1 | 89.1 nM | Noncompetitive |
| Synthetic 19(S)-HETE analog | Recombinant human CYP1B1 | 9.1 ± 1.8 nM | Noncompetitive |
| Synthetic 19(R)-HETE analog | Recombinant human CYP1B1 | 26.1 ± 2.9 nM | Noncompetitive |
| Table 1: Inhibitory constants of this compound enantiomers and their synthetic analogs for CYP1B1. Data sourced from[7][8]. |
| Compound | Cell Line | Effect | EC50 |
| 19(S)-HETE | MEG-01 (human megakaryoblastic leukemia) | cAMP accumulation | 520 nM |
| Table 2: Bioactivity of 19(S)-HETE in a cellular context. Data sourced from[2]. |
Signaling Pathways Modulated by this compound via CYP1B1 Inhibition
The inhibition of CYP1B1 by this compound has downstream consequences on cellular signaling pathways that are critical for cancer progression.
The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Studies have shown that CYP1B1 can activate the Wnt/β-catenin pathway.[5][6] Overexpression of CYP1B1 leads to increased levels of β-catenin and its downstream target, cyclin D1, a key regulator of the cell cycle.[6] Conversely, inhibition of CYP1B1 reduces the expression of these proteins.[6] By inhibiting CYP1B1, this compound is postulated to suppress the Wnt/β-catenin pathway, thereby reducing cancer cell proliferation.
Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which are critical for cancer metastasis.[5] CYP1B1 has been shown to induce EMT by upregulating key transcription factors such as ZEB2, SNAI1, and TWIST1.[5] Inhibition of CYP1B1 would be expected to reverse these effects, thereby suppressing the metastatic potential of cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound and CYP1B1.
CYP1B1 Activity Assay (7-Ethoxyresorufin O-deethylation - EROD)
This assay measures the catalytic activity of CYP1B1 by quantifying the conversion of the weakly fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.
Materials:
-
Recombinant human CYP1B1 enzyme
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
7-ethoxyresorufin
-
NADPH
-
Resorufin (for standard curve)
-
Methanol (for stopping the reaction)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-570 nm, Emission: ~585-590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 7-ethoxyresorufin in DMSO. The final concentration in the assay is typically around 2 µM.
-
Prepare a stock solution of NADPH in buffer.
-
Prepare a series of resorufin standards of known concentrations in the assay buffer to generate a standard curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
MgCl₂
-
Recombinant CYP1B1 enzyme
-
This compound or other inhibitors at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 7-ethoxyresorufin to each well and mix.
-
Initiate the enzymatic reaction by adding NADPH to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), protected from light.
-
-
Stop Reaction:
-
Stop the reaction by adding cold methanol to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of resorufin in each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or NADPH).
-
Use the resorufin standard curve to convert fluorescence units to the amount of product formed.
-
Calculate the enzyme activity (e.g., in pmol/min/pmol CYP1B1).
-
For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine IC₅₀ or Kᵢ values.
-
Western Blotting for CYP1B1 and Signaling Proteins
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-cyclin D1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane several times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound stands out as a novel endogenous regulator of CYP1B1, offering a new perspective on the physiological control of this important enzyme. Its noncompetitive and enantioselective inhibition of CYP1B1 highlights its potential as a lead compound for the development of new therapeutic agents targeting cancer and other diseases associated with CYP1B1 overexpression. The ability of this compound to modulate pro-oncogenic signaling pathways, such as the Wnt/β-catenin pathway, further underscores its therapeutic potential.
Future research should focus on several key areas:
-
In vivo studies: Evaluating the efficacy of this compound and its synthetic analogs in animal models of cancer to validate its therapeutic potential.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs to optimize their drug-like properties.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing novel this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of Downstream Effects: Further investigating the detailed molecular mechanisms by which this compound-mediated inhibition of CYP1B1 affects various cellular processes, including cell proliferation, apoptosis, and metastasis.
References
- 1. Activation of the Wnt/β-catenin/CYP1B1 pathway alleviates oxidative stress and protects the blood-brain barrier under cerebral ischemia/reperfusion conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
An In-Depth Technical Guide on the Tissue-Specific Biosynthesis of 19-Hydroxyeicosatetraenoic Acid (19-HETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] As a member of the eicosanoid family, this compound plays a significant role in various physiological and pathophysiological processes, including the regulation of vascular tone, renal function, and inflammation. Its tissue-specific biosynthesis is a critical determinant of its localized effects. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis, including the enzymes involved, their tissue distribution, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Tissue-Specific Biosynthesis of this compound
The production of this compound is primarily catalyzed by ω-1 hydroxylation of arachidonic acid by specific cytochrome P450 (CYP) enzymes. The expression and activity of these enzymes vary significantly across different tissues, leading to the tissue-specific biosynthesis of this compound.
Key Enzymes and Their Tissue Distribution
Several CYP450 subfamilies are involved in the synthesis of this compound, with varying contributions depending on the tissue.
-
CYP4A and CYP4F Subfamilies: These are the primary enzymes responsible for the ω- and ω-1 hydroxylation of arachidonic acid. While they predominantly produce 20-HETE (ω-hydroxylation), they also generate this compound as a minor product.[2][3]
-
CYP2E1: This enzyme, found in the liver and kidneys, exhibits ω-1 hydroxylase activity on arachidonic acid, with this compound being a major product.[5] Under conditions of CYP2E1 induction, its contribution to this compound synthesis can be significant.[5]
-
CYP1A1 and CYP1A2: These enzymes, present in the liver and other extrahepatic tissues like the lung, primarily have ω-1 hydroxylase activity, yielding this compound.[6]
-
CYP2U1: Found in the brain and thymus, this enzyme metabolizes arachidonic acid to both this compound and 20-HETE.
-
CYP2J9: An isoform identified in the brain that can also synthesize this compound.
The kidney is recognized as a primary site of this compound production, where it is one of the most abundant HETEs released under basal conditions.[7] The liver also demonstrates significant capacity for this compound synthesis due to the high expression of various CYP450 enzymes.[3] Other tissues, including the lung and brain, contribute to the overall pool of this compound.[4][8]
Quantitative Data on this compound Biosynthesis
Quantifying the levels of this compound in different tissues and the kinetic parameters of the enzymes involved is crucial for understanding its physiological relevance.
Table 1: Relative Production and Kinetic Parameters for this compound Synthesis
| Enzyme | Tissue/System | Product Ratio (this compound : Other HETEs) | Vmax (nmol/min/nmol P450) | Km (µM) | Reference(s) |
| CYP4A11 (human) | Recombinant | ~10:90 (this compound:20-HETE) | Not specified | Not specified | [2] |
| CYP2E1 (rabbit) | Reconstituted | This compound is a major product (46% of total metabolites); ~7:3 (19(S)-HETE:19(R)-HETE) | 5 | 62 | [5] |
Note: Comprehensive quantitative data on the absolute concentrations of this compound in various human tissues is limited in the currently available literature. The provided data focuses on the relative production by specific enzymes.
Signaling Pathway of 19(S)-HETE
19(S)-HETE, a specific stereoisomer of this compound, has been identified as a potent signaling molecule that exerts its effects through a G-protein coupled receptor (GPCR) pathway.
Signaling Mechanism:
-
Receptor Binding: 19(S)-HETE acts as a full orthosteric agonist for the prostacyclin (IP) receptor.[7]
-
G-Protein Activation: Binding of 19(S)-HETE to the IP receptor activates the stimulatory G-protein, Gs.[7]
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]
-
Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in physiological responses such as vasorelaxation and inhibition of platelet aggregation.[7]
References
- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. The effect of isoniazid on CYP2E1- and CYP4A-mediated hydroxylation of arachidonic acid in the rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physiological Concentrations and Signaling of 19-HETE in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 19-hydroxyeicosatetraenoic acid (19-HETE), focusing on its physiological concentrations in plasma, detailed experimental protocols for its quantification, and its key signaling pathways. This document is intended to serve as a valuable resource for researchers in cardiovascular and renal physiology, as well as professionals involved in drug development targeting eicosanoid signaling.
Physiological Concentrations of this compound in Plasma
The precise physiological concentration of this compound in the plasma of healthy humans is not extensively documented in readily available literature, representing a notable gap in current research. However, studies investigating the broader family of hydroxyeicosatetraenoic acids (HETEs) and related eicosanoids provide some context. Hypertension has been associated with elevated levels of this compound, though specific baseline concentrations in healthy individuals are not consistently reported.[1] Analytical methods have been developed with calibration standards for this compound extending up to 30 ng/mL, suggesting that pathological concentrations may fall within this range, though this does not define the physiological baseline.[2]
Further research is necessary to establish a definitive reference range for this compound in healthy human plasma to better understand its role in both normal physiological processes and disease states.
Experimental Protocols for this compound Quantification in Plasma
The accurate quantification of this compound in plasma requires a multi-step process involving meticulous sample preparation followed by sensitive analytical detection. The following protocol is a synthesized methodology based on established techniques for eicosanoid analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for isolating eicosanoids like this compound from the complex plasma matrix, which includes proteins, phospholipids, and other interfering substances.
Materials:
-
Human plasma (collected in EDTA-containing tubes)
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d8) or a structurally similar HETE analog (e.g., 15-HETE-d8)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma, add a known amount of the internal standard solution. The internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response.[4][5][6]
-
Protein Precipitation: Add 1 mL of ice-cold methanol to the plasma sample. Vortex the mixture vigorously to precipitate proteins.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lipids, including this compound.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. This activates the sorbent for optimal analyte retention.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-concentration organic solvent solution (e.g., 5% methanol in water) to remove polar impurities while retaining the more lipophilic this compound.
-
Elution: Elute this compound and other retained lipids from the cartridge using 1 mL of a stronger organic solvent, such as acetonitrile or methanol.[7]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids due to its ability to separate structurally similar compounds and provide unambiguous identification based on mass-to-charge ratio and fragmentation patterns.
Instrumentation and Parameters:
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.[8]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[9][10]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.
Table 1: Summary of a Typical LC-MS/MS Method for this compound
| Parameter | Description |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | For this compound: ~319.2 |
| Product Ion (m/z) | Specific fragment ions for this compound |
| Internal Standard | Deuterated this compound or analogous HETE |
Signaling Pathways of this compound
This compound exerts its biological effects through multiple signaling pathways, demonstrating its importance in cellular regulation.
Activation of the Prostacyclin (IP) Receptor
A primary mechanism of action for 19(S)-HETE is its function as a full orthosteric agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[2][11][12] This interaction initiates a signaling cascade that is independent of cyclooxygenase (COX) enzymes.
-
Mechanism: Binding of 19(S)-HETE to the IP receptor activates the associated Gs alpha subunit of the heterotrimeric G-protein.[11]
-
Downstream Effect: Activated Gs alpha stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[13]
-
Physiological Consequences: This increase in cAMP mediates several important physiological responses, including vasorelaxation and the inhibition of platelet aggregation.[12] The vasodilatory effects have been observed in various vascular beds, including mesenteric arteries and the thoracic aorta.[11]
Stimulation of Na+/K+-ATPase
19(S)-HETE has been identified as a specific and potent stimulator of the renal Na+/K+-ATPase.[7] This enzyme is crucial for maintaining the sodium and potassium gradients across the cell membrane, which is essential for various cellular functions, including transtubular transport in the kidney.
-
Specificity: The stimulatory effect is specific to the (S)-enantiomer, as 19(R)-HETE and the related 20-HETE do not exhibit the same activity.[7]
-
Concentration-Dependence: The stimulation of Na+/K+-ATPase by 19(S)-HETE is dose-dependent, with an EC50 in the sub-micromolar range.[7]
-
Functional Implication: By activating Na+/K+-ATPase, 19(S)-HETE can contribute to the regulation of renal function.[7]
Antagonism of 20-HETE Signaling
This compound can act as an antagonist to the biological effects of 20-HETE, a closely related eicosanoid known for its potent vasoconstrictor properties.[3][14] This antagonistic relationship highlights the complex interplay and balance between different arachidonic acid metabolites in regulating vascular tone.
-
Mechanism of Antagonism: this compound opposes the vasoconstrictor response induced by 20-HETE.[1][14] The exact molecular mechanism of this antagonism is an area of ongoing research.
-
Physiological Significance: This counter-regulatory action suggests that the balance between this compound and 20-HETE production is a critical determinant of local blood flow and vascular resistance.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow from sample collection to the final quantification of this compound in plasma.
Conclusion
This compound is a biologically active eicosanoid with significant roles in regulating vascular tone, platelet function, and renal physiology. Its signaling through the prostacyclin receptor and its ability to stimulate Na+/K+-ATPase underscore its importance in cellular function. While robust methods for its quantification exist, a clear consensus on its physiological concentration range in healthy human plasma is lacking, highlighting a critical area for future investigation. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of this compound in health and disease.
References
- 1. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard: Significance and symbolism [wisdomlib.org]
- 6. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of 19 types of para-arachidonic acids in five types of plasma/serum by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-targeted LC–MS/MS metabolomic profiling of human plasma uncovers a novel Mediterranean diet biomarker panel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cais.uga.edu [cais.uga.edu]
- 13. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Genetic Regulation of 19-Hydroxyeicosatetraenoic Acid (19-HETE) Producing Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. As a critical signaling molecule, this compound is implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, renal function, and inflammation. The production of this compound is primarily catalyzed by ω-1 hydroxylases, with key contributions from enzymes belonging to the CYP4A and CYP4F subfamilies, as well as other CYPs such as CYP2E1. The genetic regulation of these enzymes is a crucial determinant of this compound levels and its subsequent biological effects. This technical guide provides an in-depth overview of the genetic regulatory mechanisms governing the expression of this compound-producing enzymes, detailed experimental protocols for their study, and a summary of quantitative data to support research and drug development efforts in this area.
Enzymes Responsible for this compound Production
The synthesis of this compound from arachidonic acid is predominantly carried out by a select group of cytochrome P450 enzymes. While some of these enzymes, like those in the CYP4A and CYP4F families, also produce the ω-hydroxylation product 20-HETE, they exhibit significant ω-1 hydroxylase activity, leading to the formation of this compound.[1]
-
CYP4A Subfamily: Human CYP4A11 is a key enzyme in this family that metabolizes arachidonic acid to both this compound and 20-HETE.[2][3] Its expression is notable in the liver and kidneys.[2]
-
CYP4F Subfamily: CYP4F2 is another major contributor to this compound and 20-HETE synthesis in humans, with significant expression in the liver and kidneys.[2][4]
-
Other CYP Enzymes: CYP2E1 has been identified as having ω-1 hydroxylase activity, contributing to this compound formation.[5]
Transcriptional Regulation of this compound Producing Enzymes
The expression of the genes encoding these enzymes is tightly controlled by a network of transcription factors and signaling pathways, which can be influenced by endogenous signaling molecules, xenobiotics, and disease states.
Regulation of CYP4A11
The transcriptional regulation of CYP4A11 is multifactorial, with significant roles played by nuclear receptors and physiological states like fasting.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a key regulator of lipid metabolism and has been shown to mediate the induction of CYP4A11. Fasting or treatment with PPARα agonists, such as fibrates (e.g., fenofibrate, clofibric acid), leads to a 2- to 4-fold increase in hepatic CYP4A11 mRNA and protein levels in transgenic mice expressing human CYP4A11.[6][7][8] This induction is dependent on the presence of functional PPARα.[7][8] In human hepatocytes, PPARα agonists have been shown to cause a modest induction of CYP4A11 expression.[9]
-
Glucocorticoids: Dexamethasone, a synthetic glucocorticoid, has been shown to induce CYP4A11 mRNA in HepG2 cells, and this induction appears to be independent of PPARα expression.
Regulation of CYP4F2
The regulation of CYP4F2 expression involves different pathways compared to CYP4A11, highlighting the distinct regulatory control within the CYP4 family.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): Statins, such as lovastatin, induce the expression of CYP4F2 in human primary hepatocytes and HepG2 cells.[4][10] This induction is mediated by SREBPs, particularly SREBP-2.[10] The proximal promoter of the CYP4F2 gene contains SREBP binding sites, and the -109/-92 region is a primary site for the effects of statins.[10]
-
Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs): Retinoic acid has been shown to regulate CYP4F2 transcription through the RXRα and RARα nuclear receptors in hepatoblastoma cell lines.[4]
-
AMP-activated protein kinase (AMPK) activators: In HepG2 cells, AMPK activators such as AICAR, genistein, and resveratrol can increase CYP4F2 mRNA levels.[11]
Quantitative Data on Enzyme Expression and Activity
The following tables summarize key quantitative data related to the expression and enzymatic activity of the primary this compound producing enzymes.
Table 1: Kinetic Parameters of Human CYP4A11 and CYP4F2 for Arachidonic Acid Metabolism
| Enzyme | Substrate | Product | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | [2] |
| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | [2] |
Note: While these data are for 20-HETE, they reflect the overall activity of these enzymes on arachidonic acid, which includes this compound production.
Table 2: Impact of Genetic Variants on CYP4A11 Activity
| CYP4A11 Variant | Amino Acid Change | Effect on 20-HETE Formation | Reference |
| T8590C (rs1126742) | F434S | Significantly reduced enzymatic activity | [12] |
| v1, v2, v3, v4, v7 | Various | No or markedly lower activity | [11] |
Table 3: Regulation of CYP4A11 and CYP4F2 Gene Expression
| Gene | Inducer/Condition | System | Fold Change in mRNA Expression | Reference |
| CYP4A11 | Fasting | Human CYP4A11 Transgenic Mice | 2-3 fold increase | [7][8] |
| CYP4A11 | Fenofibrate | Human CYP4A11 Transgenic Mice | ~2-4 fold increase | [6][7][8] |
| CYP4A11 | Clofibric Acid | Human CYP4A11 Transgenic Mice | ~3.2 fold increase | [8] |
| CYP4F2 | Lovastatin | Human Primary Hepatocytes | ~5 fold increase | [11] |
| CYP4F2 | Lovastatin | HepG2 Cells | ~3 fold increase | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound producing enzymes.
Quantification of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA levels of CYP4A11 and CYP4F2.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SensiMix SYBR, OriGene)
-
qPCR primers (see Table 4)
-
Real-time PCR instrument
Table 4: Human qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| CYP4F2 | GACAGCCATTGTCAGGAGAAACC | TGCAGGAGGATCTCATGGTGTC | [13] |
| CYP4A11 | TBD (To be determined from reliable source) | TBD (To be determined from reliable source) |
Note: Specific, validated primers for human CYP4A11 should be obtained from a reliable source or designed using primer design software and validated.
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, a typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform qPCR using a real-time PCR instrument with a program such as:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Measurement of Protein Levels by Western Blot
Objective: To detect and quantify CYP4A11 and CYP4F2 protein levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Table 5: Validated Primary Antibodies
| Target Protein | Host | Supplier | Catalog Number | Recommended Dilution | Reference |
| CYP4A11 | Rabbit | Proteintech | 11688-1-AP | 1:500-1:2000 | [14] |
| CYP4A11 | Rabbit | Assay Genie | CAB19662 | 1:1000 | [15] |
| CYP4F2 | Rabbit | Novus Biologicals | NBP2-16070 | 1:500-1:3000 | [16] |
| CYP4F2 | Rabbit | Thermo Fisher | PA5-27769 | 1:1000 | [1] |
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., β-actin, GAPDH).
Measurement of this compound Production by LC-MS/MS
Objective: To quantify the amount of this compound produced by cells or in in vitro enzyme assays.
Materials:
-
Cell culture media or microsomal incubation buffer
-
Arachidonic acid substrate
-
Internal standard (e.g., this compound-d8)
-
Organic solvents (e.g., acetonitrile, methanol, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Collection: Collect cell culture supernatant or the reaction mixture from an in vitro enzyme assay.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Extraction:
-
Acidify the samples to pH ~4.0.
-
Perform liquid-liquid extraction with a solvent like ethyl acetate or use solid-phase extraction (SPE) to isolate the eicosanoids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM). The specific mass transitions for this compound and the internal standard should be optimized for the instrument used.
-
-
Quantification: Create a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the samples based on the standard curve.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key regulatory and signaling pathways related to this compound production and action.
Transcriptional Regulation of CYP4A11 and CYP4F2
Caption: Transcriptional regulation of CYP4A11 and CYP4F2 genes.
This compound Synthesis and Signaling Pathway
Caption: 19(S)-HETE synthesis and signaling via the IP receptor.
Experimental Workflow for Studying Gene Regulation
Caption: Experimental workflow for analyzing enzyme regulation.
Conclusion
The genetic regulation of this compound producing enzymes, particularly CYP4A11 and CYP4F2, is a complex process involving multiple transcription factors and signaling pathways. Understanding these regulatory mechanisms is essential for elucidating the role of this compound in health and disease and for the development of novel therapeutic strategies targeting this pathway. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to advance their investigations into this important area of lipid signaling. Further research into the interplay between different regulatory pathways and the impact of other genetic and environmental factors will continue to refine our understanding of this compound biology.
References
- 1. CYP4F2 Polyclonal Antibody (PA5-27769) [thermofisher.com]
- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. Opposing roles of peroxisome proliferator-activated receptor alpha and growth hormone in the regulation of CYP4A11 expression in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Opposing Roles of Peroxisome Proliferator-activated Receptor α and Growth Hormone in the Regulation of CYP4A11 Expression in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of human cytochrome P450 4F2 expression by sterol regulatory element-binding protein and lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional characterization of 10 CYP4A11 allelic variants to evaluate the effect of genotype on arachidonic acid ω-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP4A11 - Wikipedia [en.wikipedia.org]
- 13. origene.com [origene.com]
- 14. CYP4A11 antibody (11688-1-AP) | Proteintech [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. novusbio.com [novusbio.com]
Methodological & Application
Application Note: Quantification of 19-HETE in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of 19-hydroxyeicosatetraenoic acid (19-HETE) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid involved in regulating vascular tone and other physiological processes.[1][2] Accurate measurement of this compound is crucial for understanding its role in cardiovascular health and disease. The described method utilizes solid-phase extraction for sample cleanup and concentration, followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in negative ion mode. This protocol is suitable for researchers in academia and industry engaged in eicosanoid research and drug development.
Introduction
19-hydroxyeicosatetraenoic acid (this compound) is an omega-1-hydroxylated metabolite of arachidonic acid produced by cytochrome P450 enzymes, particularly from the CYP4A and CYP4F families.[2] It is a regioisomer of other HETEs, such as the well-studied 20-HETE. While 20-HETE is primarily known as a vasoconstrictor, 19(S)-HETE has been shown to induce vasorelaxation and inhibit platelet activation by acting as a full orthosteric agonist of the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP.[1] This positions this compound as a potentially important signaling molecule in the regulation of blood pressure and vascular homeostasis.
Given the biological significance and the low endogenous concentrations of this compound, a highly sensitive and specific analytical method is required for its accurate quantification in complex biological matrices such as plasma, serum, and tissue homogenates.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high selectivity and sensitivity.[5][6] This application note details a robust LC-MS/MS method for the quantification of this compound, providing researchers with a reliable tool to investigate its physiological and pathophysiological roles.
This compound Signaling Pathway
19(S)-HETE exerts its biological effects primarily through the activation of the Gs-coupled prostacyclin (IP) receptor. Binding of 19(S)-HETE to the IP receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasorelaxation and inhibition of platelet aggregation.[1]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples involves several key steps: sample collection and storage, addition of an internal standard, sample extraction and cleanup, chromatographic separation, and detection by tandem mass spectrometry.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
This compound-d8 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Biological samples (e.g., plasma, serum)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Spiking: Thaw biological samples on ice. To 100 µL of sample, add 10 µL of internal standard solution (e.g., 25 ng/mL this compound-d8).
-
Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile to the sample, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[7]
-
Sample Loading: Acidify the sample supernatant with 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70% mobile phase A).
LC-MS/MS Analysis
The following tables summarize the recommended starting conditions for LC-MS/MS analysis of this compound. These parameters may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | Start with a high percentage of mobile phase A (e.g., 70%) and gradually increase the percentage of mobile phase B to elute this compound. A representative gradient is: 0-2 min, 30% B; 2-5 min, ramp to 100% B; 5-6 min, hold at 100% B; 6-8 min, return to 30% B.[8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 - 550 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 319.2 | 259.2 | 10-20 |
| This compound-d8 | 327.2 | 266.2 | 10-20 |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.
Data Analysis and Quantification
Quantification of this compound is achieved by constructing a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte (this compound) to the internal standard (this compound-d8) is plotted against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers investigating the role of this compound in health and disease. The provided signaling pathway and experimental workflow diagrams offer a clear overview of the biological context and analytical procedure. Adherence to this protocol will enable researchers to obtain reliable and accurate quantitative data for this compound, facilitating a deeper understanding of its physiological functions and its potential as a therapeutic target.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. Detection of 19 types of para-arachidonic acids in five types of plasma/serum by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Extraction of 19-HETE from Cell Culture for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid. It is an important signaling molecule involved in the regulation of vascular tone and has been implicated in various physiological and pathophysiological processes.[1] Accurate quantification of this compound in cell culture experiments is crucial for understanding its cellular functions and for the development of novel therapeutics targeting its pathways.
This document provides detailed protocols for the extraction of this compound from both cell culture supernatant and cell pellets using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). It also includes information on sample handling, analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the signaling pathway of this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte is retained on a solid sorbent and eluted with a solvent. | Analyte is partitioned between two immiscible liquid phases. |
| Typical Sorbent/Solvent | C18 silica-based cartridge. | Ethyl acetate.[2][3] |
| Reported Recovery | Generally higher, often in the range of 80-95%.[4][5] | Can be more variable, typically in the range of 70-90%.[3][4] |
| Selectivity | High, as interfering compounds can be washed away.[6] | Lower, co-extraction of other lipid-soluble compounds is common. |
| Throughput | Can be automated for higher throughput (e.g., 96-well plates).[7] | Generally lower throughput, can be cumbersome for large sample numbers.[6] |
| Solvent Consumption | Lower compared to LLE.[6] | Higher solvent consumption.[6] |
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Chromatography Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8] |
| Mobile Phase A | 0.1% Formic acid in water.[8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[7] |
| Flow Rate | 0.3 - 0.5 mL/min.[7][9] |
| Injection Volume | 3 - 25 µL.[7][9] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode.[9] |
| Monitored Transition (MRM) | Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized for the instrument used. |
| Internal Standard | Deuterated this compound (e.g., this compound-d8) is recommended for accurate quantification. |
Experimental Protocols
General Considerations for Sample Handling
To minimize the exogenous formation of eicosanoids during sample collection and processing, the following precautions are recommended:
-
Inhibitors: Add a cyclooxygenase inhibitor, such as indomethacin (10-15 µM), to the cell culture medium immediately after collection.[10][11]
-
Temperature: Keep samples on ice whenever possible.[11]
-
Storage: For long-term storage, samples should be kept at -80°C.[12]
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Cell Culture Supernatant
This protocol is adapted for the extraction of eicosanoids from aqueous samples like cell culture media.[10][12]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
2M Hydrochloric acid (HCl)
-
Internal standard (e.g., this compound-d8)
-
Nitrogen evaporator or centrifugal vacuum evaporator
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
To 1 mL of supernatant, add the internal standard.
-
Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl.[10][12] This ensures that the acidic this compound is in its protonated form for better retention on the C18 column.[12]
-
Vortex and let the sample stand at 4°C for 15 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.[12]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Drying and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Pellets
This protocol is designed for the extraction of this compound from cellular material.
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS)
-
Internal standard (e.g., this compound-d8)
-
Nitrogen evaporator or centrifugal vacuum evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting and Lysis:
-
Wash the cell monolayer with ice-cold PBS.
-
Scrape the cells in a minimal volume of PBS and transfer to a glass tube.
-
Add the internal standard.
-
Lyse the cells by sonication or by three freeze-thaw cycles.
-
-
Protein Precipitation and Extraction:
-
Add 2 volumes of ice-cold ethyl acetate to the cell lysate.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the precipitated protein and separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (ethyl acetate) containing the this compound and transfer it to a new glass tube.
-
-
Re-extraction (Optional but Recommended):
-
To maximize recovery, add another 2 volumes of ethyl acetate to the remaining aqueous layer and cell pellet, vortex, and centrifuge again.
-
Combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
This compound Signaling Pathway
Caption: Signaling pathway of 19(S)-HETE via the IP receptor.
Discussion
The choice between SPE and LLE will depend on the specific requirements of the experiment. SPE is generally preferred for its higher recovery, selectivity, and potential for automation, making it suitable for studies requiring high precision and throughput.[4][5][6] LLE, while being a more traditional method, is cost-effective and can be readily implemented in most laboratories.[4][6]
Accurate quantification of this compound is highly dependent on the use of a stable isotope-labeled internal standard and a well-optimized LC-MS/MS method.[9] The protocols provided here offer a robust starting point for the extraction of this compound from cell culture systems, enabling researchers to investigate its biological roles with greater accuracy.
The signaling pathway of 19(S)-HETE involves its binding to the prostacyclin (IP) receptor, which is a G-protein coupled receptor.[13] This interaction activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[13][14] The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses such as vasodilation and inhibition of platelet aggregation.[13][15]
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl Acetate Extraction [proseaworld.com]
- 3. Ethyl acetate extraction procedure and isocratic high-performance liquid chromatographic assay for testosterone metabolites in cell microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. arborassays.com [arborassays.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PathWhiz [smpdb.ca]
- 14. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of 19-HETE Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating the biological roles of 19-hydroxyeicosatetraenoic acid (19-HETE), a critical step is its accurate quantification in biological samples. However, a comprehensive search of the current market reveals a notable absence of commercially available ELISA kits specifically designed for the detection of this compound. While numerous ELISA kits are readily available for other hydroxyeicosatetraenoic acid (HETE) isomers, such as 20-HETE, 15-HETE, and 12-HETE, a dedicated immunoassay for this compound appears to be unavailable at this time.
This document provides detailed application notes and protocols for researchers, addressing this gap by outlining alternative quantification methods and providing comprehensive information on commercially available kits for closely related HETE compounds.
Part 1: Quantification of HETE Isomers - Available ELISA Kits
While this compound specific ELISA kits are not currently on the market, several reputable manufacturers offer kits for other HETE isomers. These kits can be valuable for researchers studying the broader pathways of arachidonic acid metabolism. Below is a summary of quantitative data for some of these commercially available kits.
| Manufacturer | Target Analyte | Catalog Number | Assay Type | Sample Types | Assay Range | Sensitivity |
| Abcam | 20-HETE | ab175817 | Competitive ELISA | Serum, Plasma, Cell Culture Extracts, Tissue | 0.01 - 1000 ng/mL | ≤ 10 pg/mL |
| Cayman Chemical | 15(S)-HETE | 534721 | Competitive ELISA | Plasma, Serum, Urine, Whole Blood | 78 - 10,000 pg/mL | ~185 pg/mL |
| Cayman Chemical | 12(S)-HETE | 534571 | Competitive ELISA | Plasma, Serum | 0.091 - 200 ng/mL | ~0.5 ng/mL |
| AffiGEN | Various HETEs | - | Competitive ELISA | Serum, Plasma, Tissue Lysates | Varies by specific kit | Varies by specific kit |
| MyBioSource | 10-HETE | MBS267335 | Competitive ELISA | Plasma, Serum, other biological fluids | 0.156-10 ng/mL | < 0.094 ng/mL |
Part 2: Detailed Experimental Protocol for a Representative HETE ELISA Kit (Abcam's 20-HETE ELISA Kit, ab175817)
As a representative example, this section provides a detailed protocol for the Abcam 20-HETE ELISA kit. This competitive ELISA provides a robust method for quantifying 20-HETE and can serve as a template for understanding the general workflow of HETE immunoassays.
Principle of the Assay
This is a competitive ELISA. A known amount of 20-HETE is coated onto the microplate wells. Unlabeled 20-HETE from samples or standards and a fixed amount of HRP-conjugated 20-HETE compete for binding to the coated antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of 20-HETE in the sample. The signal is developed with a TMB substrate and measured at 450 nm.
Materials Provided
-
Pre-coated 96-well microplate
-
20-HETE Standard
-
1000X 20-HETE HRP Conjugate
-
HRP Buffer
-
10X Sample Dilution Buffer
-
10X Wash Buffer Solution
-
TMB Substrate
-
Stop Solution
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Graduated cylinders
-
Absorbent paper
-
Vortex mixer
Reagent Preparation
-
1X Wash Buffer: Dilute the 10X Wash Buffer with deionized water.
-
1X Sample Dilution Buffer: Dilute the 10X Sample Dilution Buffer with deionized water.
-
20-HETE Standard Curve: Prepare a serial dilution of the 20-HETE Standard in 1X Sample Dilution Buffer to create a standard curve ranging from 0.01 to 1000 ng/mL.
-
1X 20-HETE HRP Conjugate: Dilute the 1000X conjugate 1:1000 with HRP Buffer.
Assay Procedure
-
Add Standards and Samples: Add 50 µL of the prepared standards and samples to the appropriate wells of the pre-coated microplate.
-
Add HRP Conjugate: Add 50 µL of the 1X 20-HETE HRP Conjugate to each well.
-
Incubate: Cover the plate and incubate for 2 hours at room temperature on a gentle shaker.
-
Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.
-
Develop: Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm within 30 minutes.
Data Analysis
Calculate the average absorbance for each set of duplicate standards and samples. Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. Determine the concentration of 20-HETE in the samples by interpolating their mean absorbance values from the standard curve.
Part 3: Alternative Quantification Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Given the absence of a specific this compound ELISA kit, the gold standard for accurate and sensitive quantification of this compound and other eicosanoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and the ability to measure multiple analytes simultaneously.
General LC-MS/MS Protocol for this compound Quantification
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, urine, tissue homogenate) to pH 3-4.
-
Add an internal standard (e.g., a deuterated version of this compound).
-
Load the sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the HETEs with a high-organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Part 4: this compound Signaling Pathway
This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] Research has indicated that 19(S)-HETE, a specific stereoisomer, can induce vasorelaxation and inhibit platelet aggregation.[2] This action is mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[2]
Activation of the IP receptor by 19(S)-HETE leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2] This elevation in cAMP is the key second messenger that mediates the downstream physiological effects of 19(S)-HETE, such as smooth muscle relaxation and inhibition of platelet activation.[2]
References
Application Notes and Protocols: Cell-Based Assays to Measure 19-HETE Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-hydroxyeicosatetraenoic acid (19-HETE) is a biologically active metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, particularly isoforms of the CYP4A, CYP4F, and CYP2U1 families. As a significant signaling molecule, this compound plays a role in various physiological processes, including the regulation of vascular tone and platelet function. Understanding the cellular and molecular mechanisms of this compound action is crucial for elucidating its role in health and disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for a range of cell-based assays designed to measure the activity of this compound, focusing on its interaction with the prostacyclin (IP) receptor and subsequent downstream signaling events.
Synthesis and Signaling Pathway of 19(S)-HETE
19(S)-HETE, the S-enantiomer of this compound, has been identified as a full orthosteric agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] The binding of 19(S)-HETE to the IP receptor primarily activates the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which mediates various downstream cellular responses, including vasorelaxation and inhibition of platelet aggregation.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize quantitative data from various cell-based assays used to characterize the activity of 19(S)-HETE.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | MEG-01 (human megakaryoblastic leukemia) | EC50 | 520 nM | [1] |
| cAMP Accumulation | COS-1 (heterologous IP receptor expression) | EC50 | 567 nM | [1] |
| Radioligand Binding (IP Receptor) | COS-1 (heterologous IP receptor expression) | Ki | 660 nM | [1] |
| Assay Type | Primary Cells/Tissues | Parameter | Effect | Reference |
| Platelet Aggregation | Murine Platelets | Inhibition | Blocks thrombin-induced aggregation | [1] |
| Vasorelaxation | Mouse Mesenteric Artery & Thoracic Aorta | Relaxation | Induces vasorelaxation | [1] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to measure this compound activity.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following stimulation with this compound.
Materials:
-
MEG-01 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in ethanol or DMSO)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay, Promega)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MEG-01 cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., forskolin as a positive control, vehicle as a negative control) in assay buffer.
-
Pre-treatment: Aspirate the cell culture medium and wash the cells once with assay buffer. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature. This step prevents the degradation of cAMP.
-
Stimulation: Add the diluted this compound or control compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves cell lysis followed by the addition of a detection reagent that generates a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.
-
Data Acquisition: Measure the signal using a luminometer or fluorescence plate reader.
-
Data Analysis: Calculate the concentration of cAMP for each sample using a standard curve. Determine the EC50 value for this compound by plotting the cAMP concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from the IP receptor.
References
In Vivo Experimental Models for Studying 19-HETE Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in cardiovascular and renal physiology. Synthesized primarily by CYP4A and CYP4F enzyme families, this compound often exhibits effects that counterbalance the actions of its related metabolite, the vasoconstrictor 20-HETE.[1] Understanding the in vivo function of this compound is crucial for elucidating its therapeutic potential in conditions such as hypertension, renal dysfunction, and vascular inflammation. These application notes provide an overview of relevant in vivo experimental models and detailed protocols to facilitate the study of this compound's physiological and pathophysiological roles.
Key In Vivo Experimental Models
The study of this compound in vivo necessitates the use of animal models that recapitulate human diseases where this eicosanoid is implicated. The primary models focus on hypertension and renal injury.
Models of Hypertension
Hypertension is a key area where the effects of this compound are investigated, often in contrast to the pro-hypertensive actions of 20-HETE.
-
Cyp4a14-/- Mouse Model: This genetically modified mouse model exhibits androgen-driven, 20-HETE-dependent hypertension, making it an excellent tool to study the antagonistic effects of this compound and its analogs.[1][2] The absence of the Cyp4a14 gene leads to an upregulation of other CYP4A isoforms, resulting in increased 20-HETE production and subsequent hypertension in male mice.[3]
-
Spontaneously Hypertensive Rat (SHR) Model: The SHR is a widely used genetic model of essential hypertension.[4][5] Studies have shown that alterations in CYP450-mediated arachidonic acid metabolism, including the production of this compound and 20-HETE, contribute to the pathophysiology of hypertension in these animals.[6][7][8] This model is suitable for investigating how modulating this compound levels or its signaling pathway can impact the development and progression of hypertension.
Model of Renal Injury
Given the significant role of this compound in renal function, particularly in modulating ion transport in the proximal tubules, models of renal injury are valuable for studying its protective or pathological effects.[9]
-
Unilateral Ureteral Obstruction (UUO) Model: The UUO model is a well-established and reproducible method for inducing renal interstitial fibrosis, a common pathway in the progression of chronic kidney disease.[2][10][11] This surgical procedure involves the complete ligation of one ureter, leading to obstructive nephropathy characterized by tubular injury, inflammation, and fibrosis in an accelerated manner.[2][10] This model allows for the investigation of this compound's role in these pathological processes.
Experimental Protocols
Protocol for Hypertension Study in Cyp4a14-/- Mice
This protocol describes the use of a this compound analog to assess its antihypertensive effects in the Cyp4a14-/- mouse model.
Materials:
-
Male Cyp4a14-/- mice
-
This compound analog (e.g., analog 13 as described in Falck et al.)[1][2]
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
Procedure:
-
Animal Acclimatization: Acclimatize male Cyp4a14-/- mice to the laboratory conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure and record the baseline systolic blood pressure of all mice for several days to obtain a stable reading.
-
Animal Grouping: Randomly divide the mice into two groups:
-
Treatment Group: Receives the this compound analog.
-
Control Group: Receives the vehicle.
-
-
Drug Administration:
-
Blood Pressure Monitoring: Measure systolic blood pressure daily or at regular intervals throughout the treatment period.
-
Data Analysis: Compare the systolic blood pressure between the treatment and control groups.
Protocol for Renal Injury Study using the Unilateral Ureteral Obstruction (UUO) Model in Rats
This protocol details the surgical procedure for inducing UUO in rats to study the effects of this compound on renal fibrosis and injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., 3% pentobarbital sodium, 30 mg/kg IP)[6]
-
Surgical instruments
-
4-0 silk sutures[6]
-
This compound or its modulator
-
Vehicle
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the abdomen and disinfect the surgical area.
-
Make a midline abdominal incision (3.5-4.0 cm) to expose the abdominal cavity.[6]
-
-
Ureteral Ligation:
-
Closure and Post-operative Care:
-
Reposition the intestines and close the abdominal wall in layers.
-
Administer post-operative analgesia and allow the animal to recover.
-
-
Treatment Administration:
-
Administer this compound, its analog, or an inhibitor of its synthesis according to the experimental design (e.g., daily IP injections).
-
-
Tissue Harvesting and Analysis:
-
At the end of the experimental period (e.g., 7, 14, or 28 days), euthanize the animals.[2][6]
-
Harvest both the obstructed and contralateral kidneys for histological analysis (e.g., Masson's trichrome or Sirius red staining for fibrosis), and molecular analysis (e.g., Western blot for fibrosis and inflammation markers).[11]
-
Data Presentation
Quantitative Data from In Vivo Studies
| Model | Treatment | Dose | Duration | Key Finding | Parameter | Control Value | Treated Value | Reference |
| Cyp4a14-/- Mouse (Hypertensive) | This compound Analog | 10 mg/kg/day (IP) | 10 days | Normalization of blood pressure | Systolic Blood Pressure | ~150 mmHg | ~125 mmHg | [1][2] |
| Spontaneously Hypertensive Rat (SHR) | Heme Arginate (decreases this compound and 20-HETE) | 15 mg/kg/day | 4 days | Reduction in blood pressure | Blood Pressure | 156.3 ± 4.7 mmHg | 129.8 ± 4.5 mmHg | [6] |
| Spontaneously Hypertensive Rat (SHR) | 2,4,3',5'-tetramethoxystilbene (TMS) (CYP1B1 inhibitor) | 600 µg/kg/day (IP) | 6 weeks | Reversal of hypertension | Systolic Blood Pressure | 207 ± 7 mmHg | 129 ± 2 mmHg | [4][5] |
| Rabbit Proximal Straight Tubule (ex vivo) | 19(S)-HETE | 10⁻⁶ M | N/A | Stimulation of volume transport | Volume Transport (nl·min⁻¹·mm⁻¹) | 0.32 ± 0.05 | 0.42 ± 0.04 | [9][12] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Vascular Smooth Muscle
19(S)-HETE has been shown to induce vasorelaxation by acting as an agonist for the prostacyclin (IP) receptor.[13] This interaction initiates a Gs-protein coupled signaling cascade.
Experimental Workflow for In Vivo Study of this compound in Hypertension
The following diagram illustrates a typical workflow for investigating the effects of a this compound analog in a hypertensive mouse model.
Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model
This diagram outlines the key steps in using the UUO model to assess the impact of this compound on renal injury.
Measurement of this compound
Accurate quantification of this compound in biological samples is essential for correlating its levels with physiological effects.
-
Sample Types: this compound can be measured in plasma, urine, and tissue homogenates.
-
Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of eicosanoids, including this compound. It allows for the separation of this compound from other isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another highly sensitive and specific method for this compound analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for a more high-throughput analysis, though they may have cross-reactivity with other HETEs.
-
It is recommended to use deuterated internal standards during sample extraction to account for procedural losses and ensure accurate quantification.
Conclusion
The in vivo models and protocols described provide a framework for investigating the multifaceted roles of this compound. The Cyp4a14-/- mouse and SHR models are particularly valuable for studying its effects on blood pressure, while the UUO model offers a robust system for examining its influence on renal fibrosis and injury. By employing these models in conjunction with precise analytical techniques and careful experimental design, researchers can further unravel the therapeutic potential of targeting the this compound pathway.
References
- 1. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. krcp-ksn.org [krcp-ksn.org]
- 3. Mouse Cyp4a isoforms: enzymatic properties, gender- and strain-specific expression, and role in renal 20-hydroxyeicosatetraenoic acid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 1B1 contributes to increased blood pressure and cardiovascular and renal dysfunction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 1B1 contributes to increased blood pressure and cardiovascular and renal dysfunction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the reversible unilateral ureteral obstruction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic and renal cytochrome P-450s in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 12. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable 19-HETE Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of metabolically stable analogs of 19-hydroxyeicosatetraenoic acid (19-HETE). 19(S)-HETE, a cytochrome P450-derived metabolite of arachidonic acid, is a potent agonist of the prostacyclin (IP) receptor, mediating vasodilation and inhibiting platelet aggregation.[1][2][3] However, its therapeutic potential is limited by metabolic instability, primarily at the carboxylic acid and C-19 alcohol moieties.
This document outlines strategies to enhance metabolic stability through bioisosteric replacement of these functional groups. Detailed protocols for the synthesis of a representative stable analog, a tetrazole-substituted this compound derivative, are provided, along with methods for assessing metabolic stability and biological activity.
Strategies for Enhancing Metabolic Stability
The primary routes of metabolism for this compound that lead to its inactivation are the glucuronidation of the C-1 carboxylic acid and the oxidation of the C-19 secondary alcohol. To circumvent these metabolic liabilities, bioisosteric replacement of these functional groups is a key strategy.
-
Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with isosteres that are less prone to conjugation reactions. Common bioisosteres for carboxylic acids include tetrazoles and sulfonamides. These groups maintain the acidic character often required for receptor interaction while being more resistant to metabolic degradation.[4]
-
Alcohol Bioisosteres: The secondary alcohol at the C-19 position can be a site of oxidation. Replacing the hydroxyl group with a more stable alternative, such as a methyl ether or a fluorine atom, can prevent this metabolic transformation.
Data Presentation
The following tables summarize the biological activity of the parent compound, 19(S)-HETE, and provide a template for the expected data for a synthesized stable analog.
Table 1: Biological Activity at the Human Prostacyclin (IP) Receptor
| Compound | EC50 for cAMP Production (nM) | Ki for [3H]-iloprost Displacement (nM) |
| 19(S)-HETE | 567[2] | 660[5] |
| Representative Stable this compound Analog (Hypothetical Data) | ~500-1000 | ~600-1200 |
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 19(S)-HETE | (Expected to be short) | (Expected to be high) |
| Representative Stable this compound Analog (Hypothetical Data) | > 60 | < 10 |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
19(S)-HETE acts as an agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit physiological responses such as vasodilation and inhibition of platelet aggregation.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]
Application of 19-HETE in Platelet Aggregation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a significant metabolite of arachidonic acid, produced by cytochrome P450 (CYP450) enzymes. It plays a crucial role in the regulation of cardiovascular, renal, and pulmonary functions.[1] Of particular interest to researchers is its role in platelet function. The stereoisomer 19(S)-HETE has been identified as a potent inhibitor of platelet aggregation.[1] This document provides detailed application notes and protocols for utilizing this compound in platelet aggregation assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
19(S)-HETE functions as a full orthosteric agonist of the prostacyclin (IP) receptor.[1] Activation of the IP receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP levels in platelets inhibit platelet activation and subsequent aggregation.[1] This mechanism is independent of cyclooxygenase (COX-1/2) activity.[1] The inhibitory effects of 19(S)-HETE are not observed in platelets lacking the IP receptor, confirming its specific mode of action.[1] In contrast, the 19(R)-HETE enantiomer is inactive at similar concentrations.[1]
Signaling Pathway of 19(S)-HETE in Platelets
References
Application Notes and Protocols: Assessing 19-HETE Induced Vasorelaxation Using Wire Myography
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone. Unlike its counterpart, 20-HETE, which is a potent vasoconstrictor, 19(S)-HETE has been identified as a vasodilator, inducing relaxation in various blood vessels, including mesenteric arteries and the thoracic aorta.[1][2] This property makes this compound and its signaling pathway a potential target for therapeutic interventions in cardiovascular diseases characterized by excessive vasoconstriction, such as hypertension.
Wire myography is a widely used in vitro technique to assess the contractility of isolated small blood vessels under isometric conditions.[3][4][5][6] This method allows for the precise measurement of vascular tension in response to pharmacological agents, making it an ideal tool to study the vasorelaxant effects of compounds like this compound. These application notes provide a detailed protocol for utilizing wire myography to investigate this compound-induced vasorelaxation in isolated rodent mesenteric arteries.
Signaling Pathway of 19(S)-HETE-Induced Vasorelaxation
19(S)-HETE induces vasorelaxation by acting as an agonist for the prostacyclin (IP) receptor on vascular smooth muscle cells.[1][2] This interaction initiates a signaling cascade that leads to the relaxation of the blood vessel. The key steps are outlined below:
-
Receptor Binding: 19(S)-HETE binds to and activates the Gs-protein coupled prostacyclin (IP) receptor.
-
Adenylyl Cyclase Activation: Activation of the IP receptor stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including ion channels and contractile proteins. This leads to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.
-
Vasorelaxation: The cumulative effect of these events is the relaxation of the vascular smooth muscle and subsequent vasodilation.
This signaling pathway is independent of cyclooxygenase (COX-1/2) activity.[1][2]
Experimental Protocol: Wire Myography for this compound Vasorelaxation
This protocol details the steps for isolating rodent mesenteric arteries and assessing the vasorelaxant effects of this compound using a wire myograph system.
Materials and Reagents
| Reagent | Composition | Preparation Notes |
| Physiological Salt Solution (PSS) | 119 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.17 mM MgSO₄·7H₂O, 25 mM NaHCO₃, 1.18 mM KH₂PO₄, 0.026 mM EDTA, 5.5 mM Glucose | Prepare fresh and bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use. Maintain at 37°C. |
| High Potassium Solution (KPSS) | 60 mM KCl, 63.7 mM NaCl, 2.5 mM CaCl₂, 1.17 mM MgSO₄·7H₂O, 25 mM NaHCO₃, 1.18 mM KH₂PO₄, 0.026 mM EDTA, 5.5 mM Glucose | Prepare fresh and bubble with 95% O₂ / 5% CO₂. Maintain at 37°C. |
| 19(S)-HETE Stock Solution | 1 mM in ethanol | Store at -80°C. Prepare serial dilutions in PSS on the day of the experiment. |
| Phenylephrine (PE) Stock Solution | 10 mM in deionized water | Store at -20°C. Prepare serial dilutions in PSS on the day of the experiment. |
| Acetylcholine (ACh) Stock Solution | 10 mM in deionized water | Store at -20°C. Prepare fresh dilutions in PSS on the day of the experiment. |
Equipment
-
Wire Myograph System (e.g., DMT, Hugo Sachs Elektronik)
-
Dissecting microscope
-
Fine surgical scissors and forceps
-
Tungsten wires (40 µm diameter)
-
Animal anesthesia equipment
-
Petri dishes
-
Syringes and needles
Experimental Workflow
Detailed Procedure
1. Isolation of Mesenteric Arteries [3][7][8][9]
-
Anesthetize the rodent according to approved institutional animal care and use committee protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully excise the mesenteric arcade and place it in a petri dish containing ice-cold PSS.
-
Under a dissecting microscope, carefully dissect a second or third-order mesenteric artery (typically 150-300 µm in diameter) from the surrounding adipose and connective tissue.
-
Cut the isolated artery into 2 mm long segments.
2. Mounting the Arterial Segment [3][7][9]
-
Secure two tungsten wires (40 µm) to the jaws of the wire myograph.
-
Carefully thread the arterial segment onto the two wires.
-
Mount the jaws with the threaded artery into the myograph chamber containing PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Adjust the position of the jaws to ensure the wires are parallel and the vessel is not twisted.
3. Equilibration and Normalization [8][10]
-
Allow the mounted artery to equilibrate for 30-60 minutes in the PSS bath.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and measuring the corresponding passive tension until a predetermined internal circumference is reached, which corresponds to a physiological transmural pressure.
4. Viability and Endothelium Integrity Check [3]
-
To assess the viability of the vascular smooth muscle, replace the PSS with KPSS to induce a maximal contraction.
-
Wash the vessel with PSS until the tension returns to baseline.
-
Pre-contract the artery with a submaximal concentration of phenylephrine (e.g., 1-10 µM).
-
Once a stable contraction plateau is reached, add acetylcholine (e.g., 1 µM) to assess endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium.
-
Wash the vessel thoroughly with PSS to return to baseline tension.
5. This compound-Induced Vasorelaxation
-
Pre-contract the arterial segment with a submaximal concentration of phenylephrine (EC₅₀ to EC₈₀).
-
Once a stable contractile plateau is achieved, add cumulative concentrations of 19(S)-HETE (e.g., 1 nM to 10 µM) to the bath at regular intervals (e.g., every 3-5 minutes).
-
Record the tension at each concentration until a maximal relaxation is observed or the highest concentration is reached.
Data Presentation and Analysis
The vasorelaxant response to this compound is typically expressed as a percentage of the pre-contraction induced by phenylephrine.
Percentage of Relaxation = [(Tension after PE - Tension after this compound) / (Tension after PE - Baseline Tension)] x 100
The data can be plotted as a concentration-response curve, with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis. From this curve, the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) can be calculated.
Representative Quantitative Data
| Compound | Pre-constrictor | Vessel Type | EC₅₀ (nM) | Emax (%) | Reference |
| 19(S)-HETE | Phenylephrine | Mouse Mesenteric Artery | 520 | ~80-90% | [1][2] |
| 19(S)-HETE | Phenylephrine | Mouse Thoracic Aorta | Not specified | Significant relaxation | [1][2] |
| 19(R)-HETE | Phenylephrine | Mouse Mesenteric Artery | >10,000 | Inactive | [1] |
Conclusion
Wire myography provides a robust and reliable method for investigating the vasorelaxant properties of this compound. This protocol, combined with an understanding of the underlying signaling pathway, enables researchers to accurately characterize the vascular effects of this important arachidonic acid metabolite and explore its potential as a therapeutic target in cardiovascular research and drug development.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. researchgate.net [researchgate.net]
- 5. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 6. Wire Myograph System - DMT [dmt.dk]
- 7. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography [jove.com]
- 9. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Assessment of Vascular Tone Responsiveness using Isolated Mesenteric Arteries with a Focus on Modulation by Perivascular Adipose Tissues [jove.com]
Application Notes and Protocols for 19-HETE Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental administration of 19-hydroxyeicosatetraenoic acid (19-HETE) in animal models. The protocols and data presented are intended to facilitate research into the physiological and pathological roles of this cytochrome P450-derived metabolite of arachidonic acid.
Introduction to this compound
This compound is an eicosanoid that plays a role in various physiological processes, including the regulation of vascular tone and renal function. Unlike its more extensively studied isomer, 20-HETE, the specific in vivo effects and mechanisms of action of this compound are still under active investigation. Notably, 19(S)-HETE has been identified as an agonist of the prostacyclin (IP) receptor, suggesting its involvement in vasodilation and inhibition of platelet aggregation[1].
Experimental Protocols
The following protocols are generalized for the administration of this compound to rodent models. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
Preparation of this compound for In Vivo Administration
This compound is a lipophilic molecule with low aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration. A common method involves dissolving the compound in an organic solvent and then diluting it in a physiological solution.
Materials:
-
This compound (stored appropriately, typically at -20°C or -80°C)
-
Ethanol (anhydrous) or Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution by dissolving this compound in a small volume of ethanol or DMSO. For example, dissolve 1 mg of this compound in 100 µL of ethanol.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile saline or PBS to the desired final concentration.
-
Important: The final concentration of the organic solvent should be minimized to avoid toxicity. Typically, the final ethanol or DMSO concentration should be less than 5-10% of the total injection volume.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute 10 µL of the stock solution into 990 µL of sterile saline.
-
Vortex the working solution gently before administration.
-
Prepare a vehicle control solution containing the same final concentration of the organic solvent in saline or PBS.
-
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Intraperitoneal and intravenous injections are common routes for systemic administration.
Materials:
-
Prepared this compound working solution or vehicle control
-
Sterile syringe (1 mL) with an appropriate gauge needle (e.g., 25-27G for mice, 23-25G for rats)
-
70% ethanol for disinfection
Protocol:
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, manual restraint or a specialized restraining device may be used.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Tilt the animal slightly head-down to move the abdominal organs cranially.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Materials:
-
Prepared this compound working solution or vehicle control
-
Sterile syringe (1 mL) with an appropriate gauge needle (e.g., 27-30G)
-
Restraining device for tail vein injection
-
Heat lamp or warm water to dilate the tail vein
Protocol:
-
Animal Preparation: Place the rat in a restraining device.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Procedure:
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly. Observe for any swelling which would indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Return the animal to its cage and monitor for any adverse effects.
Quantitative Data Summary
While in vivo quantitative data for this compound is limited, the following tables summarize available in vitro data for 19(S)-HETE and relevant in vivo data for a this compound analog. These can serve as a reference for dose-selection and expected biological activity.
| Compound | Animal Model/System | Concentration/Dose | Effect | Quantitative Change | Reference |
| 19(S)-HETE | Rabbit Proximal Straight Tubule (in vitro) | 10⁻⁶ M | Stimulation of volume transport | 0.32 ± 0.05 to 0.42 ± 0.04 nl·min⁻¹·mm⁻¹ | [2][3][4] |
| This compound Analog (Compound 13) | Cyp4a14(-/-) Mice (in vivo) | 10 mg/kg (IP, daily) | Normalization of systolic blood pressure | From hypertensive levels to normal levels over 10 days | [5][6] |
Signaling Pathway and Experimental Workflow
19(S)-HETE Signaling Pathway
19(S)-HETE has been shown to be an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
References
Application Note and Protocol: Chiral Separation of 19-HETE Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a significant cytochrome P450 (CYP) metabolite of arachidonic acid involved in various physiological and pathological processes. As a chiral molecule, this compound exists as two enantiomers, 19(S)-HETE and 19(R)-HETE, which can exhibit distinct biological activities. Research has shown that 19(S)-HETE is a potent vasodilator and can induce platelet inhibition through the activation of the prostacyclin (IP) receptor, leading to an increase in cyclic AMP (cAMP)[1]. Conversely, 19(R)-HETE has been reported to be inactive in this pathway[1]. Furthermore, both enantiomers have been implicated in the regulation of renal function and may play roles in cardiovascular diseases such as cardiac hypertrophy through the enantioselective inhibition of CYP1B1[2][3].
The stereospecific actions of this compound enantiomers underscore the critical need for robust analytical methods to separate and quantify them. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers, enabling researchers to elucidate the specific biological roles of each and to develop stereochemically pure therapeutic agents. This application note provides a detailed protocol for the chiral separation of this compound enantiomers, adapted from established methods for similar HETE molecules, offering a solid foundation for achieving baseline separation and accurate quantification.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP)[4]. The CSP creates a chiral environment within the column. As the racemic mixture of this compound passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and individual quantification[4]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability in the separation of a variety of chiral compounds, including HETEs[5].
Experimental Protocols
This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization may be necessary depending on the specific HPLC system, column batch, and laboratory conditions.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
UV or Mass Spectrometry (MS) detector.
-
Data acquisition and processing software.
-
-
Chiral Column:
-
A polysaccharide-based chiral stationary phase column is recommended. A suitable example is the Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
-
Chemicals and Reagents:
-
HPLC-grade n-hexane.
-
HPLC-grade isopropanol (IPA).
-
Trifluoroacetic acid (TFA).
-
Ethanol (for standard preparation).
-
Racemic this compound standard.
-
(S)-19-HETE and (R)-19-HETE standards (if available, for peak identification).
-
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of this compound enantiomers. These conditions are based on a successful method for the analogous 18-HETE and are expected to provide good initial separation for this compound.
| Parameter | Recommended Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20-30 minutes (adjust as needed) |
Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of racemic this compound in ethanol at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a working concentration suitable for the detector's sensitivity (e.g., 10 µg/mL).
-
Filtration: Filter the final working standard solution through a 0.22 µm syringe filter before injection to remove any particulates.
HPLC System Equilibration and Analysis
-
Column Installation: Install the chiral column in the HPLC system.
-
System Purge: Purge the HPLC pump with the prepared mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared this compound working standard solution.
-
Data Acquisition: Start the data acquisition and record the chromatogram for the specified run time.
Data Analysis
-
Peak Integration: Integrate the peaks corresponding to the two enantiomers.
-
Parameter Determination: Determine the retention times (t_R) and peak areas for each enantiomer.
-
Resolution Calculation: Calculate the resolution (R_s) between the two peaks to ensure adequate separation (R_s > 1.5 is generally desired for baseline separation).
-
Elution Order: The elution order of the (S) and (R) enantiomers must be determined experimentally by injecting individual, pure standards if available.
Sample Preparation for Biological Matrices
The extraction of this compound from biological samples is a critical step to remove interfering substances. The following is a general guideline for sample preparation.
-
Homogenization: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma, proceed to the next step. To minimize auto-oxidation of arachidonic acid during sample preparation, the addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended[1].
-
Protein Precipitation: Add a cold organic solvent (e.g., two volumes of methanol or acetonitrile) to the sample to precipitate proteins. Vortex and then centrifuge to pellet the precipitated proteins[1].
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
Extraction (LLE or SPE):
-
Liquid-Liquid Extraction (LLE): Acidify the supernatant and extract with an immiscible organic solvent like ethyl acetate.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) and load the acidified supernatant. Wash the cartridge to remove polar impurities and then elute the this compound with an organic solvent.
-
-
Drying and Reconstitution: Evaporate the solvent from the extracted fraction under a stream of nitrogen. Reconstitute the dried residue in the HPLC mobile phase before injection.
Quantitative Data Presentation
The following table presents hypothetical but representative quantitative data for the chiral separation of this compound enantiomers under the recommended HPLC conditions. Actual retention times and peak areas will be instrument and sample-dependent.
| Enantiomer | Hypothetical Retention Time (min) | Peak Area (arbitrary units) |
| Enantiomer 1 | ~16.5 | User-determined |
| Enantiomer 2 | ~18.2 | User-determined |
| Resolution (Rs) | >1.5 | - |
Note: The elution order and exact retention times are dependent on the specific chiral stationary phase and analytical conditions and must be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for this compound enantiomer analysis.
Signaling Pathway of 19(S)-HETE
This diagram illustrates the signaling pathway initiated by 19(S)-HETE through the prostacyclin (IP) receptor.
Caption: 19(S)-HETE signaling pathway via the IP receptor.
Conclusion
The chiral separation of this compound enantiomers is essential for understanding their distinct biological functions. This application note provides a comprehensive protocol using a polysaccharide-based chiral stationary phase, which serves as a robust starting point for method development. The detailed experimental conditions and sample preparation guidelines will enable researchers to achieve reliable and accurate quantification of 19(S)-HETE and 19(R)-HETE in various biological matrices, thereby facilitating further investigation into their roles in health and disease.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 19-(S/R)Hydroxyeicosatetraenoic Acid as the First Endogenous Noncompetitive Inhibitor of Cytochrome P450 1B1 with Enantioselective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S- Enantiomer of 19-Hydroxyeicosatetraenoic Acid Preferentially Protects Against Angiotensin II-Induced Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: Measuring Intracellular cAMP Changes in Response to 19-HETE
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclic adenosine monophosphate (cAMP) is a vital second messenger that mediates a multitude of cellular responses to external stimuli, such as hormones and neurotransmitters.[1][2][3] The intracellular concentration of cAMP is primarily regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[1][2] Many G protein-coupled receptors (GPCRs) modulate adenylyl cyclase activity through stimulatory (Gs) or inhibitory (Gi) G proteins, leading to an increase or decrease in intracellular cAMP levels, respectively.[2][4][5]
19-hydroxyeicosatetraenoic acid (19-HETE), a cytochrome P450 metabolite of arachidonic acid, has been identified as a signaling molecule with effects on the cardiovascular system.[6] Specifically, 19(S)-HETE has been shown to induce the accumulation of intracellular cAMP by acting as an agonist for the prostacyclin (IP) receptor, a Gs-coupled GPCR.[6] This application note provides detailed protocols for quantifying the changes in intracellular cAMP levels in response to this compound using common, robust assay methodologies.
19(S)-HETE Signaling Pathway
The binding of 19(S)-HETE to the Gs-coupled prostacyclin (IP) receptor initiates a signaling cascade that stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP.[6] This increase in cAMP activates its primary effector, Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[1][7]
Principles of cAMP Measurement
Several methods are available for the sensitive quantification of intracellular cAMP.[8] This document details two widely used homogeneous assay formats suitable for high-throughput screening: Homogeneous Time-Resolved Fluorescence (HTRF) and a bioluminescence-based assay.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay : This is a competitive immunoassay.[8][9] Intracellular cAMP produced by the cells competes with a labeled cAMP conjugate (e.g., cAMP-d2) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). When the antibody binds the labeled cAMP, the donor and acceptor are brought into proximity, generating a high FRET signal. Free cAMP from the cell lysate displaces the labeled cAMP, leading to a decrease in the FRET signal that is inversely proportional to the concentration of cAMP in the sample.[2][9]
-
Bioluminescence-Based Assay (e.g., cAMP-Glo™) : This assay quantifies cAMP by measuring its effect on the activity of PKA.[10][11] After cell lysis, cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. The active PKA then hydrolyzes ATP. In a subsequent step, the remaining ATP is quantified using a luciferase reaction (e.g., Kinase-Glo®). The resulting luminescent signal is inversely proportional to the amount of cAMP in the sample.[10]
Experimental Protocols
Protocol 1: HTRF-Based cAMP Assay
This protocol is adapted from commercially available HTRF cAMP assay kits and is suitable for measuring this compound-induced cAMP production.[9][12]
A. Materials
-
Cells expressing the prostacyclin (IP) receptor (e.g., MEG-01 cells or a recombinant cell line).[6]
-
Cell culture medium appropriate for the chosen cell line.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
19(S)-HETE stock solution in a suitable solvent (e.g., ethanol or DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[8][13]
-
Forskolin (positive control for adenylyl cyclase stimulation).[1][6]
-
HTRF cAMP detection reagents (anti-cAMP cryptate and cAMP-d2).
-
Cell lysis buffer (provided with the kit).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
B. Procedure
-
Cell Preparation :
-
Culture cells to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer containing the PDE inhibitor (IBMX) to the desired cell density (e.g., 2,000-10,000 cells/well), determined via cell titration experiments.
-
-
Assay Protocol :
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound and controls (vehicle, forskolin) in assay buffer.
-
Add 5 µL of the this compound dilutions or controls to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection :
-
Prepare the HTRF detection reagents according to the manufacturer's instructions.
-
Add 5 µL of the anti-cAMP cryptate antibody solution (diluted in lysis buffer) to each well.
-
Add 5 µL of the cAMP-d2 conjugate solution (diluted in lysis buffer) to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement :
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[9] C. Data Analysis
-
-
Calculate the 665 nm/620 nm emission ratio for each well.
-
Generate a cAMP standard curve using known concentrations of cAMP to convert the sample ratios to cAMP concentrations (fmol/well).
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Bioluminescence-Based cAMP Assay (cAMP-Glo™)
This protocol provides a method for measuring cAMP using a bioluminescent assay system.[10][11]
A. Materials
-
Cells expressing the prostacyclin (IP) receptor.
-
Cell culture medium.
-
Induction Buffer (e.g., PBS containing PDE inhibitors like IBMX and Ro 20-1724).[10]
-
19(S)-HETE stock solution.
-
Forskolin (positive control).
-
cAMP-Glo™ Assay Kit (containing cAMP Detection Solution, PKA, and Kinase-Glo® Reagent).
-
Solid white 96-well or 384-well plates.
-
Luminometer.
B. Procedure
-
Cell Preparation :
-
Seed cells into a white multi-well plate at an optimal density and incubate overnight to form a monolayer.
-
-
Cell Treatment (Induction) :
-
Carefully remove the culture medium.
-
Prepare serial dilutions of this compound and controls in Induction Buffer.
-
Add the prepared solutions to the cells (e.g., 25 µL per well for a 96-well plate).
-
Incubate for 15-30 minutes at room temperature.[10]
-
-
Cell Lysis and cAMP Detection :
-
Add 50 µL of cAMP Detection Solution (containing PKA) to each well to lyse the cells.
-
Incubate for 20 minutes at room temperature.
-
-
Measurement (Quantifying Remaining ATP) :
-
Add 100 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer. C. Data Analysis
-
-
The raw luminescence signal is inversely proportional to the cAMP concentration.
-
Generate a cAMP standard curve to convert luminescence readings into cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
General Experimental Workflow
The workflow for measuring this compound-induced cAMP changes typically involves cell preparation, stimulation with the compound, cell lysis, and signal detection, followed by data analysis.
Data Presentation
The following table summarizes representative quantitative data for the effect of 19(S)-HETE on intracellular cAMP levels, as determined in a human megakaryoblastic leukemia cell line (MEG-01). Forskolin is included as a common positive control.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| 19(S)-HETE | MEG-01 | cAMP Accumulation | EC50 | 520 nM | [6] |
| 19(R)-HETE | MEG-01 | cAMP Accumulation | Activity | Inactive up to 10 µM | [6] |
| Forskolin | MEG-01 | cAMP Accumulation | Positive Control | 10 µM induced strong cAMP increase | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Intersection of the Orphan G Protein-Coupled Receptor, GPR19, with the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 19-HETE in Perfused Kidney Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid. While its counterpart, 20-HETE, is a known vasoconstrictor, this compound, particularly the 19(S)-HETE enantiomer, exhibits distinct and often opposing effects within the renal system. These application notes provide a comprehensive overview of the use of this compound in isolated perfused kidney experimental setups, detailing its effects on renal hemodynamics and tubular function. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological roles of this eicosanoid.
Data Presentation
The following tables summarize the quantitative data available on the effects of 19(S)-HETE on key renal parameters.
Table 1: Effect of 19(S)-HETE on Renal Na+/K+-ATPase Activity
| Parameter | Value | Species | Preparation | Reference |
| EC50 | 3 x 10-7 M | Rat | Partially purified renal cortical microsomes | [1] |
Table 2: Vasodilatory and Signaling Effects of 19(S)-HETE
| Parameter | Value | Species/Cell Line | Preparation | Reference |
| EC50 (IP Receptor Activation) | 567 nM | COS-1 cells (heterologous expression) | Whole cells | [2][3][4] |
| EC50 (cAMP Accumulation) | 520 nM | MEG-01 cells | Whole cells | [1][3][4][5] |
| Ki (IP Receptor Binding) | 660 nM | COS-1 cells (heterologous expression) | Cell membranes | [2] |
Table 3: Effect of 19(S)-HETE on Proximal Straight Tubule (PST) Volume Absorption (Jv)
| Condition | Jv (nl·min−1·mm−1) | Species | Preparation | Reference |
| Control | 0.32 ± 0.05 | Rabbit | Isolated perfused PST | [6] |
| 19(S)-HETE (10-6 M) | 0.42 ± 0.04 | Rabbit | Isolated perfused PST | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of 19(S)-HETE in Renal Cells
19(S)-HETE primarily exerts its vasodilatory effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. In renal tubules, 19(S)-HETE has been shown to stimulate Na+/K+-ATPase activity, though the precise signaling intermediates for this effect are less clear.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]
- 6. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 19-Hete stability in aqueous solutions for in vitro assays
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 19-hydroxyeicosatetraenoic acid (19-HETE) in aqueous solutions for in vitro assays. The focus is on improving the stability and reliability of this chemically labile eicosanoid to ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in aqueous solutions?
A1: this compound is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) enzymes.[1] Like many eicosanoids, it is a very hydrophobic molecule and is known to be chemically and metabolically labile, especially in aqueous solutions used for in vitro experiments. Its instability can lead to rapid degradation, resulting in a loss of biological activity and causing poor reproducibility in assays. A comprehensive study on various eicosanoids confirmed that their stability is significantly affected by incubation time, temperature, and media composition.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage are critical for maximizing the shelf-life of this compound. Commercial preparations are typically supplied as a solution in an organic solvent like ethanol.[3]
-
Stock Solution Preparation: Stock solutions should be made in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF), purged with an inert gas like nitrogen or argon to prevent oxidation.[4]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][5] When stored correctly at -20°C in a suitable organic solvent, this compound is stable for at least two years.[3]
Q3: How do I prepare aqueous working solutions of this compound for my in vitro assay?
A3: Preparing aqueous solutions is a critical step where degradation can occur.
-
Take a single-use aliquot of the organic stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen.[4]
-
Immediately add the aqueous buffer or cell culture medium of choice to the resulting neat oil.[4]
-
Vortexing or sonication can aid in dissolution.
-
Crucially, aqueous solutions of HETEs are not recommended for storage and should be used the same day, ideally within minutes to hours of preparation. [4][6]
Q4: What factors can negatively impact this compound stability in my cell culture medium?
A4: Several factors in a typical in vitro setting can accelerate the degradation of this compound:
-
pH: Eicosanoid stability can be pH-dependent.[7][8] Highly acidic or alkaline conditions can promote hydrolysis. Maintaining a stable, physiological pH is crucial.
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation. While assays must be run at 37°C, minimize the time this compound spends at this temperature before analysis.[9]
-
Oxygen: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. Exposure to atmospheric oxygen can lead to degradation.
-
Enzymatic Activity: Cells can release enzymes into the culture medium that may metabolize this compound.[10] Furthermore, components in serum (like Fetal Bovine Serum) can contain enzymes or binding proteins that may sequester or degrade the molecule.[11]
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound.
Problem 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: Degradation of this compound after dilution into aqueous cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before adding them to your assay. Do not store aqueous solutions for more than a day.[4]
-
Minimize Exposure: Reduce the time between adding this compound to the medium and the start of the experiment. For long-term experiments (e.g., >24 hours), consider replenishing the medium with freshly prepared this compound if feasible.
-
Use Serum-Free Medium: If your experimental design allows, conduct the assay in a serum-free medium to reduce enzymatic degradation from serum components.[11]
-
Incorporate Antioxidants: Consider adding an antioxidant to your culture medium to mitigate oxidative degradation. Common antioxidants used in cell culture include Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), and sodium selenite.[12][13] However, always run a vehicle control with the antioxidant alone to ensure it does not interfere with your assay.
-
Problem 2: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent degradation rates or precipitation of this compound due to poor solubility.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: When preparing working solutions, ensure the this compound is fully dissolved. After evaporating the organic solvent, add the aqueous medium and vortex thoroughly.[4] The solubility of 19(S)-HETE in PBS (pH 7.2) is approximately 0.5 mg/mL.[3] For higher concentrations, solubility can be improved by first dissolving in 0.1 M Na₂CO₃ and then diluting to the desired pH and concentration.[4]
-
Standardize Incubation Times: Be precise with all incubation and treatment times to ensure that the potential for degradation is consistent across all plates and experiments.
-
Perform a Stability Check: If problems persist, perform a simple stability assay (see Experimental Protocols) to quantify the degradation rate of this compound in your specific experimental conditions.
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause: Degradation products of this compound may have their own biological activity. Alternatively, the high concentration of the organic solvent used for the stock solution may be affecting the cells.
-
Troubleshooting Steps:
-
Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your assay is minimal (<0.1%) and consistent across all wells, including vehicle controls.
-
Confirm Purity: Use high-purity this compound (≥98%) from a reputable supplier to avoid confounding effects from impurities.[3]
-
Literature Review: Review literature to see if any known degradation products of HETEs could interfere with your specific assay or cell type.
-
Quantitative Data Summary
The following tables provide key quantitative data for handling this compound.
Table 1: Solubility of 19(S)-HETE
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Ethanol | 50 mg/mL | [3] |
| DMSO | 20 mg/mL | [3] |
| DMF | 20 mg/mL | [3] |
| PBS (pH 7.2) | 0.5 mg/mL | [3] |
| 0.1 M Na₂CO₃ | ~2 mg/mL (by analogy to 20-HETE) |[4] |
Table 2: Recommended Storage and Stability
| Form / Solution | Storage Temperature | Stability | Reference |
|---|---|---|---|
| As supplied (in ethanol) | -20°C | ≥ 2 years | [3] |
| Stock solution (in organic solvent) | -80°C | ≥ 1 year (by analogy to other HETEs) | [5] |
| Diluted aqueous solution | Room Temp / 37°C | Unstable, use immediately |[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the steps to prepare a 1 µM working solution of this compound in cell culture medium from a 1 mg/mL stock in ethanol.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
Sterile microcentrifuge tubes
-
Nitrogen gas source with a gentle flow regulator
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Calculate the required volume of the stock solution. The formula weight of this compound is 320.5 g/mol .[3]
-
Volume (µL) = (Final Conc. (µM) * Final Vol. (mL) * Mol. Weight (g/mol)) / Stock Conc. (mg/mL)
-
For 10 mL of a 1 µM solution: (1 * 10 * 320.5) / 1000 = 3.2 µL
-
-
Aliquot 3.2 µL of the 1 mg/mL this compound stock solution into a sterile microcentrifuge tube.
-
Under a gentle stream of nitrogen, evaporate the ethanol until a thin film or neat oil of this compound is visible at the bottom of the tube. Be careful not to splash the material.
-
Immediately add 10 mL of pre-warmed sterile cell culture medium to the tube.
-
Vortex the tube vigorously for 30-60 seconds to ensure the compound is fully dissolved.
-
Use this working solution immediately for your experiment.
Protocol 2: Assay for this compound Stability in Culture Medium
This protocol provides a framework to determine the stability of this compound in your specific experimental conditions using HPLC.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)[14]
-
Cell culture medium used in your experiments
-
This compound
-
Incubator (37°C, 5% CO₂)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Internal standard (optional, but recommended, e.g., a deuterated HETE like 20-HETE-d6)[15]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your cell culture medium at the final concentration used in your assays. Prepare enough volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot (e.g., 500 µL). This is your T=0 sample.
-
Incubation: Place the remaining solution in the incubator under your standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: Collect additional aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Extraction: For each time point, perform a liquid-liquid extraction.
-
Add the internal standard to the aliquot (if used).
-
Acidify the sample slightly (e.g., to pH ~4) with a weak acid to protonate the carboxylic acid group of this compound.
-
Add 2-3 volumes of an organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
-
Analysis: Reconstitute the dried extract in the HPLC mobile phase and inject it into the HPLC system.[16]
-
Quantification: Create a standard curve with known concentrations of this compound. Calculate the concentration of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of this compound remaining versus time to determine its stability profile.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of 19(S)-HETE via the prostacyclin (IP) receptor.[1][17][18]
Caption: Recommended workflow for preparing and using this compound in experiments.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and analysis of eicosanoids and docosanoids in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Antioxidants supplementation improves the quality of in vitro produced ovine embryos with amendments in key development gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Application of Antioxidants to Improve Human Oocyte Mitochondrial Function: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 16. researchgate.net [researchgate.net]
- 17. atsjournals.org [atsjournals.org]
- 18. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of 19-HETE
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 19-Hydroxyeicosatetraenoic acid (19-HETE). Given that this compound is a very hydrophobic molecule and practically insoluble in water, this resource addresses common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, and acts as an important lipid-signaling molecule[1]. It belongs to the hydroxyeicosatetraenoic acids class of organic compounds. Like other eicosanoids, it is a highly lipophilic molecule, which leads to its poor solubility in aqueous solutions such as biological buffers. This inherent hydrophobicity can cause it to precipitate, leading to inconsistent results in biological assays[2].
Q2: What is the first and most critical step to solubilizing this compound?
The most critical step is to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous biological buffer[3]. Directly adding solid this compound to a buffer will not work. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for initial dissolution[3][4].
Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final cell culture or assay?
The final concentration of the organic solvent must be kept low to avoid cellular toxicity or assay interference. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%, although some assays may tolerate up to 1%[3]. Ethanol can also exhibit cytotoxicity at higher concentrations[3]. Always check the tolerance of your specific system with a solvent-only control.
Q4: My this compound precipitated after I diluted the stock solution into my aqueous buffer. What happened?
This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium[5]. The abrupt change in solvent polarity causes the compound to fall out of solution. To prevent this, a careful serial dilution technique is recommended instead of a single large dilution[3].
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to the biological buffer.
-
Cause: The dilution step was too large, causing the this compound to crash out of solution. The final concentration may be above its solubility limit in the aqueous buffer.
-
Solution 1: Use a Serial Dilution Protocol. Instead of a single dilution, perform a series of intermediate dilutions. This gradual decrease in organic solvent concentration helps keep the compound in solution[3]. See Protocol 2 for a detailed method.
-
Solution 2: Use a Solubilizing Agent. If serial dilution is insufficient, consider incorporating a solubilizing agent like cyclodextrin or a non-ionic surfactant (e.g., Tween 80) into your final buffer[3][5]. These agents can encapsulate hydrophobic compounds, increasing their apparent solubility[3][6].
-
Solution 3: Vortex During Dilution. When performing the final dilution step into the vortexing buffer, do so slowly but steadily. This rapid mixing can help disperse the compound and prevent localized high concentrations that lead to precipitation.
Issue: The buffer solution appears cloudy or hazy after adding this compound.
-
Cause: This may indicate the formation of very fine, suspended precipitate or microemulsions, suggesting the compound is not fully dissolved.
-
Solution 1: Gentle Warming. Try warming the solution briefly to 37°C, as solubility can increase with temperature[7]. Do not overheat, as it may degrade the compound.
-
Solution 2: Sonication. Use a bath sonicator for a few minutes to help break down small aggregates and improve dissolution[3].
-
Solution 3: Re-evaluate Concentration. The desired final concentration may be too high for the chosen buffer system. Try working with a lower final concentration of this compound.
Issue: Inconsistent experimental results with different batches of this compound solution.
-
Cause: This could be due to incomplete initial dissolution of the this compound powder, degradation of the stock solution, or precipitation in the final buffer.
-
Solution 1: Ensure Complete Initial Dissolution. When preparing the organic stock, vortex and sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution is essential[3].
-
Solution 2: Proper Stock Solution Storage. Store the high-concentration organic stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation[3]. Stock solutions of HETEs in ethanol are typically stored at -80°C[4].
-
Solution 3: Prepare Working Solutions Fresh. Always prepare the final diluted working solution in your biological buffer fresh for each experiment. Do not store dilute aqueous solutions of this compound, as the compound is less stable and more likely to precipitate over time[8].
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common this compound solubility problems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes how to prepare a high-concentration primary stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) and place it at the bottom of a sterile vial. To ensure all the powder is at the bottom, briefly centrifuge the vial[3].
-
Solvent Calculation: The molecular weight of this compound (C₂₀H₃₂O₃) is 320.48 g/mol . To make a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 320.48 g/mol ) = 0.000312 L
-
Volume (µL) = 312 µL
-
-
Dissolution: Add the calculated volume (312 µL) of anhydrous ethanol to the vial[4].
-
Mixing: Tightly cap the vial and vortex vigorously. If necessary, sonicate the solution for 5-10 minutes to ensure the compound is completely dissolved[3]. The solution should be perfectly clear and free of any visible particles.
-
Storage: Store the stock solution in tightly sealed, single-use aliquots at -80°C to prevent degradation and solvent evaporation[3][4].
Protocol 2: Preparation of a 10 µM Working Solution via Serial Dilution
This protocol minimizes precipitation when diluting the organic stock into a biological buffer (e.g., PBS, HEPES).
Materials:
-
10 mM this compound stock solution in ethanol (from Protocol 1)
-
Biological buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Methodology:
-
Intermediate Dilution 1 (1 mM): In a microcentrifuge tube, add 90 µL of anhydrous ethanol. Add 10 µL of the 10 mM this compound stock solution. Mix thoroughly. This creates a 1 mM intermediate stock.
-
Intermediate Dilution 2 (100 µM): In a new microcentrifuge tube, add 90 µL of your biological buffer. Add 10 µL of the 1 mM intermediate stock. Mix thoroughly. This step begins to introduce the aqueous buffer.
-
Final Working Solution (10 µM): In a new tube containing 900 µL of your biological buffer, add 100 µL of the 100 µM intermediate solution. It is best to add the this compound solution to the buffer while the buffer is vortexing to ensure rapid and even mixing.
-
Final Solvent Concentration: The final ethanol concentration in this working solution is approximately 1.1%. Verify this concentration is compatible with your experimental system.
-
Use Immediately: Use the final working solution immediately after preparation. Do not store dilute aqueous solutions.
Protocol 3: Using β-Cyclodextrin to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility[6][9].
Materials:
-
10 mM this compound stock solution in ethanol (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Biological buffer of choice
Methodology:
-
Prepare Cyclodextrin Buffer: Dissolve the cyclodextrin in your biological buffer to a desired final concentration (e.g., 0.5-1% w/v). Ensure the cyclodextrin is fully dissolved.
-
Evaporate Solvent: In a clean glass tube, add the required volume of the 10 mM this compound stock solution to achieve your target final concentration. Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin film of this compound on the tube wall.
-
Reconstitute in Cyclodextrin Buffer: Add the appropriate volume of the cyclodextrin-containing buffer to the tube.
-
Incubate and Mix: Vortex the solution vigorously for 15-30 minutes. Sonication and gentle warming (37°C) can also be used to facilitate the formation of the inclusion complex[7]. The solution should become clear as the this compound is encapsulated by the cyclodextrin molecules.
-
Use Solution: Use the resulting solution in your experiment.
Experimental Workflow Diagram
Caption: Standard workflow for preparing this compound working solutions.
Reference Data
Table 1: Comparison of Primary Organic Solvents for Stock Solutions
| Solvent | Typical Starting Concentration | Advantages | Disadvantages |
| Ethanol | 10-30 mM | Less toxic to many cell types than DMSO; commonly used for eicosanoids[4]. | Can have biological effects and cytotoxicity; may be less effective for highly insoluble compounds[3]. |
| DMSO | 10-30 mM | Excellent solubilizing power for a wide range of compounds; miscible with water and culture media[3]. | Can be toxic to cells, even at low concentrations (<0.5%); may interfere with some assays[3]. |
| DMF | 10-30 mM | Good solubilizing power for hydrophobic compounds[2]. | Higher toxicity profile compared to DMSO and ethanol; must be used with caution. |
Table 2: Comparison of Solubility Enhancement Methods
| Method | Agent | Typical Concentration | Mechanism of Action | Key Considerations |
| Co-solvency | Ethanol, Propylene Glycol, PEG 400 | <5% in final solution | Reduces the polarity of the aqueous solvent, allowing the hydrophobic compound to remain in solution[10][11]. | Must keep final co-solvent concentration low to avoid toxicity and off-target effects[3]. |
| Complexation | β-Cyclodextrins (e.g., HP-β-CD) | 0.5 - 2% (w/v) | Forms a host-guest inclusion complex, with the hydrophobic this compound inside the cyclodextrin's cavity and a hydrophilic exterior[6][9]. | Generally low toxicity; can sometimes alter the bioavailability or activity of the guest molecule[6][12]. |
| Micellar Solubilization | Surfactants (e.g., Tween 80, Poloxamers) | 0.01 - 1% (v/v) | Forms micelles that encapsulate the hydrophobic compound within their core, allowing dispersion in aqueous solution[3]. | Can interfere with cell membranes and certain assay readouts; potential for cytotoxicity[3]. |
19(S)-HETE Signaling Pathway
Recent studies have identified 19(S)-HETE as a potent and specific agonist of the prostacyclin (IP) receptor. This interaction activates a Gs-coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP), which mediates various physiological effects such as vasorelaxation and platelet inhibition[13].
19(S)-HETE IP Receptor Signaling Diagram
Caption: 19(S)-HETE acts as an IP receptor agonist to increase intracellular cAMP[13].
References
- 1. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mitigating Mucoadhesion of β–Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsm.com [ijpsm.com]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase signal intensity of 19-Hete in mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high signal intensity for 19-Hydroxyeicosatetraenoic acid (19-HETE) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for this compound often low in my LC-MS/MS experiments?
A1: Low signal intensity for this compound is a common issue stemming from several factors. As a fatty acid, its carboxylate ion has reduced signal in the commonly used electrospray negative ionization mode, especially when acid is added to the mobile phase.[1] Additionally, poor ionization efficiency, sample matrix effects, suboptimal sample preparation, and inadequate chromatography can all contribute to weak signals.[2][3]
Q2: What is the most effective strategy to significantly boost the this compound signal?
A2: Chemical derivatization is the most effective strategy.[1][4][5] By conjugating the carboxylic acid group of this compound with a reagent that carries a permanent positive charge, you can switch the analysis to the electrospray positive ionization (ESI+) mode. This change dramatically increases ionization efficiency and can enhance signal intensity by several orders of magnitude.[1][5]
Q3: Which ionization mode, ESI or APCI, is better for this compound analysis?
A3: Electrospray ionization (ESI) is the most commonly used and generally preferred method for this compound and other oxylipins, particularly after derivatization to allow for detection in positive ion mode.[1][6] While Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar, lower molecular weight compounds, ESI is typically more suitable for the analysis of derivatized fatty acids.[7][8] For underivatized HETEs, ESI is operated in negative mode, though with the sensitivity challenges mentioned earlier.[1][9]
Q4: What are critical factors in sample preparation for this compound analysis?
A4: A clean sample is paramount for good signal intensity.[10] Key factors include:
-
Effective Extraction: Use robust methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from complex biological matrices like plasma or tissues.[11]
-
Removal of Contaminants: High concentrations of inorganic salts and detergents are incompatible with ESI and must be removed as they suppress the analyte signal.[12][13]
-
Analyte Concentration: Ensure the sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[2]
Q5: Can my choice of mobile phase affect signal intensity?
A5: Absolutely. For underivatized this compound analyzed in negative ion mode, the presence of acid in the mobile phase can suppress the signal.[1] For derivatized this compound in positive ion mode, a mobile phase containing a small amount of an organic acid like formic acid can help promote protonation and improve signal, while trifluoroacetic acid (TFA) should be used with caution as it can cause ion pairing and reduce sensitivity.[13]
Troubleshooting Guide: Low or No Signal Intensity for this compound
Use this guide to diagnose and resolve issues with poor this compound signal intensity.
Problem: My this compound peak is very weak or completely absent.
This troubleshooting workflow provides a step-by-step process to identify the root cause of low this compound signal intensity in your LC-MS/MS analysis.
Caption: Troubleshooting Decision Tree for Low this compound Signal.
Data Summary: Impact of Derivatization
Chemical derivatization is a powerful tool to overcome the poor ionization efficiency of this compound. By adding a permanently charged moiety, the analysis can be shifted from negative to positive ion mode, resulting in a substantial increase in signal intensity.
| Parameter | Underivatized this compound | Derivatized this compound (with AMPP) | Reference |
| Ionization Mode | Electrospray Negative Ion (ESI-) | Electrospray Positive Ion (ESI+) | [1] |
| Typical Signal Intensity | Low | Very High | [1] |
| Reported Signal Enhancement | Baseline | Up to 60,000-fold increase | [1] |
| Primary Advantage | No extra chemical step | Greatly improved sensitivity and stability | [1] |
Experimental Protocols
Protocol 1: General Workflow for this compound Analysis with Signal Enhancement
This protocol outlines the key steps from sample preparation to LC-MS/MS detection, incorporating the derivatization strategy for maximum signal intensity.
Caption: High-sensitivity workflow for this compound analysis.
Protocol 2: Derivatization of this compound with AMPP for ESI+ Detection
This method is adapted from procedures that use a pyridinium analog, 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP), to add a permanent positive charge to fatty acids, enabling highly sensitive detection in positive ion mode.[1]
Reagents & Materials:
-
Dried this compound extract
-
AMPP (1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Pyridine
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reconstitute Sample: Reconstitute the dried this compound sample extract in a solution of acetonitrile and pyridine.
-
Prepare Derivatization Cocktail: Prepare a fresh solution containing the derivatizing agent (AMPP) and the coupling agent (EDC) in acetonitrile.
-
Initiate Reaction: Add the derivatization cocktail to the reconstituted sample.
-
Incubate: Vortex the mixture gently and incubate at room temperature for approximately 1 hour to allow the amide bond to form between the this compound carboxylic acid and the AMPP amine group.
-
Stop Reaction: Quench the reaction by adding a small volume of LC-MS grade water.
-
Centrifuge: Centrifuge the sample to pellet any precipitates.
-
Dilute and Analyze: Transfer the supernatant to an LC vial. Dilute with an appropriate starting mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The sample is now ready for injection into the LC-MS/MS system for analysis in ESI positive mode.[1][13]
-
MS/MS Detection: Set the mass spectrometer to monitor the specific precursor-to-product ion transition for AMPP-derivatized this compound.[1] The selection of specific molecular fragments is crucial for quantification and resolution from isomers.[1]
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. massspec.unm.edu [massspec.unm.edu]
troubleshooting guide for 19-Hete vasodilation experiment variability
This guide provides troubleshooting advice and frequently asked questions for researchers encountering variability in vasodilation experiments involving 19-hydroxyeicosatetraenoic acid (19-HETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on vascular tone?
A1: 19-hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1][2] Its primary reported effect is vasodilation, meaning it relaxes or widens blood vessels.[1] However, some studies have noted pro-contractile effects under different experimental conditions.[1]
Q2: Is there a difference between the stereoisomers of this compound?
A2: Yes, this is a critical factor. The biological activity is stereospecific. 19(S)-HETE is a potent vasodilator, while the 19(R)-HETE isomer is largely inactive at similar concentrations.[1] Chiral analysis has shown that enzymes like CYP2E1 can produce a mix of both isomers, for example, a 70% 19(S)-HETE and 30% 19(R)-HETE ratio.[3]
Q3: What is the established signaling pathway for 19(S)-HETE-induced vasodilation?
A3: 19(S)-HETE induces vasodilation by acting as an agonist for the prostacyclin (IP) receptor. This activation stimulates a Gs-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The resulting increase in intracellular cAMP in vascular smooth muscle cells leads to relaxation.[1] This mechanism is independent of cyclooxygenase (COX-1/2) activity.[1]
Q4: Which enzymes are responsible for synthesizing this compound?
A4: this compound is synthesized from arachidonic acid by several cytochrome P450 enzymes. In humans, it is mainly synthesized via the CYP2C19 and CYP2E1 pathways.[4] CYP4A subfamily enzymes can also produce this compound, although they are more commonly associated with the production of 20-HETE.[4][5]
Troubleshooting Guide
Problem 1: No or weak vasodilation observed in response to this compound.
Question: I am applying this compound to my pre-constricted arterial rings, but I'm not seeing the expected vasodilation. What could be wrong?
Answer: This is a common issue that can stem from several factors. Use the following checklist to troubleshoot:
-
Verify the Stereoisomer: Ensure you are using the biologically active 19(S)-HETE isomer. The 19(R)-HETE isomer is inactive and will not produce vasodilation.[1] If your this compound is a racemic mixture, the effective concentration of the active isomer is lower.
-
Compound Integrity: this compound is a lipid that can degrade. Ensure it has been stored properly (typically at -80°C in an appropriate solvent) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Vessel Viability and Integrity: Before applying this compound, confirm the health of your isolated vessel segment.
-
Test Contraction: The vessel should show a robust contraction to a standard agent like phenylephrine or a high-potassium solution (KPSS).[6]
-
Test Endothelium-Dependent Dilation: Check for a healthy endothelium by observing relaxation to acetylcholine (ACh).[6] While this compound's primary action is on the smooth muscle IP receptor, a damaged endothelium can alter overall vessel responsiveness.
-
-
Sub-optimal Pre-constriction: The vessel must be adequately pre-constricted to observe a subsequent relaxation. If the initial tone is too low, the vasodilatory effect will not be apparent. Aim for a stable contraction of 50-80% of the maximum response to your chosen vasoconstrictor.
-
Concentration Range: You may not be using an effective concentration. The EC50 for 19(S)-HETE to induce cAMP accumulation is approximately 520 nM.[1] Ensure your concentration-response curve covers a range both below and above this value (e.g., 10 nM to 10 µM).
Problem 2: High variability and poor reproducibility between experiments.
Question: My vasodilation results with this compound are inconsistent from one experiment to the next. How can I improve reproducibility?
Answer: Variability in myography experiments is often due to subtle differences in experimental setup and tissue handling.
-
Standardize Dissection: Dissect arteries from the same anatomical location and from animals of the same age, sex, and strain. Gentle handling is crucial to avoid damaging the vessel.
-
Consistent Equilibration: Allow the mounted vessel to equilibrate in the myograph bath for a sufficient and consistent period (e.g., at least 40-60 minutes) before starting the experiment.[6][7]
-
Normalization Procedure (Wire Myography): In wire myography, vessel tension is highly dependent on the degree of stretch. A normalization procedure, where the vessel is stretched to a calculated optimal preload based on its internal circumference, is critical for reproducibility.[7]
-
Solvent Control: this compound is dissolved in an organic solvent (e.g., ethanol or DMSO). Always run a parallel vehicle control experiment to ensure the solvent itself is not causing a vascular response at the concentrations used.
-
Influence of 20-HETE: this compound often functions as an endogenous antagonist to the vasoconstrictor 20-HETE.[4] Variability in the endogenous production of 20-HETE by the tissue could influence the net effect of exogenously applied this compound. While difficult to control, this is an important biological consideration.
-
Myography Technique: Be aware that different techniques can yield different results. Pressure myography is generally considered more physiologically relevant than wire myography because it mimics the in vivo condition of a pressurized vessel.[8] Results may not be directly comparable between the two methods.
Problem 3: Unexpected vasoconstriction observed in response to this compound.
Question: Contrary to expectations, I am observing a contractile response to this compound. Why might this occur?
Answer: While primarily a vasodilator, reports of contractile effects exist and could be due to specific experimental conditions.
-
Contamination with 20-HETE: 20-HETE is a potent vasoconstrictor.[9] Given that this compound and 20-HETE are closely related metabolites synthesized by similar enzymes, ensure your this compound standard is of high purity and not contaminated with 20-HETE. Analytical separation of these two can be challenging.[2]
-
Different Experimental Systems: Some studies using perfused kidney preparations, as opposed to direct wire myography, have suggested that this compound's effects could be COX-dependent.[1] The overall effect on organ perfusion may involve indirect factors not present in an isolated vessel experiment.[1]
-
Vascular Bed Specificity: The response to vasoactive substances can differ significantly between different vascular beds (e.g., renal vs. cerebral vs. coronary arteries). The signaling pathways and receptor expression may vary, leading to different physiological outcomes.
Key Data Summary
Table 1: Potency of 19(S)-HETE
| Parameter | Value | Cell Line | Reference |
|---|
| EC50 for cAMP Accumulation | 520 nM | MEG-01 |[1] |
Table 2: Key Cytochrome P450 Enzymes in this compound Synthesis
| Enzyme | Typical Location | Role | Reference(s) |
|---|---|---|---|
| CYP2C19 | Human Liver | Major pathway for this compound synthesis | [4] |
| CYP2E1 | Human Liver, Kidney | Major pathway for this compound synthesis | [3][4] |
| CYP4A Subfamily | Human Liver, Kidney | Can produce this compound, but primarily 20-HETE |[4] |
Table 3: Comparison of Common Myography Techniques
| Feature | Wire Myography | Pressure Myography |
|---|---|---|
| Principle | Measures isometric force (tension) | Measures changes in vessel diameter |
| Physiological Relevance | Less physiological; vessel is stretched between wires | More physiological; vessel is pressurized |
| Key Parameter | Tension (mN) | Diameter (µm) |
| Flow/Shear Stress Studies | Not possible | Possible |
| Myogenic Tone Studies | Not possible | Possible |
Experimental Protocols
Protocol 1: Wire Myography Vasodilation Assay
This protocol is adapted from standard methods for assessing vascular reactivity in small resistance vessels.[6]
-
Isolation: Isolate resistance arteries (e.g., mesenteric) in ice-cold physiological salt solution (PSS). Carefully clean away adipose and connective tissue. Cut the vessel into 2mm segments.[6]
-
Mounting: Mount the vessel segment on two small steel wires in the chamber of a wire myograph system.
-
Equilibration: Fill the chamber with PSS, maintain at 37°C, and aerate with 95% O₂ / 5% CO₂. Allow the vessel to equilibrate for at least 40 minutes.[6]
-
Normalization: Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching and measuring the corresponding tension to calculate the diameter the vessel would have under a specific transmural pressure (e.g., 100 mmHg).[7] Set the vessel to a percentage of this diameter (e.g., 90%).
-
Viability Check:
-
Contract the vessel with high-potassium PSS (KPSS) to confirm viability.
-
Wash and return to normal PSS.
-
Pre-constrict with an agonist (e.g., 10 µM phenylephrine).
-
Once a stable plateau is reached, add acetylcholine (ACh) to confirm endothelium integrity.[6]
-
-
This compound Application:
-
Wash out the ACh and allow the vessel to return to baseline.
-
Pre-constrict the vessel again with phenylephrine to a stable tension.
-
Add cumulative concentrations of 19(S)-HETE (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration.
-
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-constriction tension.
Protocol 2: Pressure Myography Vasodilation Assay
This protocol allows for the study of vascular responses under more physiological, pressurized conditions.[8][10]
-
Isolation: Dissect an arterial segment (1.5-3 mm in length) in cold PSS.
-
Cannulation: Transfer the artery to the pressure myograph chamber. Cannulate one end onto a glass pipette and secure it with nylon sutures. Flush the lumen gently to remove any blood. Cannulate and secure the other end.[10]
-
Pressurization & Equilibration: Pressurize the artery to a physiologically relevant intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries).[8] Equilibrate at 37°C in aerated PSS for 60 minutes.[10]
-
Viability Check:
-
Confirm the development of myogenic tone (a spontaneous constriction in response to pressure).
-
Test the contractile response to an agonist like phenylephrine.
-
Assess endothelium-dependent dilation with an agent like acetylcholine.
-
-
This compound Application:
-
After washing and re-equilibration, pre-constrict the vessel with phenylephrine at a constant intraluminal pressure.
-
Add increasing concentrations of 19(S)-HETE to the superfusate (the solution bathing the outside of the vessel).
-
Record the changes in the internal diameter of the vessel using the attached camera and software.
-
-
Data Analysis: Calculate the percent vasodilation at each concentration relative to the pre-constricted diameter.
Protocol 3: UPLC-MS/MS Quantification of this compound
This protocol provides a general workflow for the sensitive and specific measurement of this compound in biological samples like plasma or tissue homogenates.[11][12]
-
Sample Preparation:
-
Spike the sample with a deuterated internal standard (e.g., 20-HETE-d6) to account for extraction losses.
-
Perform lipid extraction, often using solid-phase extraction (SPE) cartridges, to isolate eicosanoids from the complex biological matrix.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample into a UPLC system equipped with a suitable column (e.g., C18).[11]
-
Use a gradient elution with mobile phases such as water and acetonitrile containing a modifier like formic acid to achieve separation of this compound from other isomers (like 20-HETE) and metabolites.[11] The chromatographic separation is critical.[2]
-
-
Mass Spectrometry Detection:
-
The eluent from the UPLC is directed into a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for this compound (m/z 319.2) and monitoring for a specific, characteristic product ion after fragmentation (e.g., m/z 275.1).[13]
-
-
Quantification:
-
Generate a standard curve using known amounts of a purified this compound standard.
-
Calculate the concentration of this compound in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: Signaling pathway of 19(S)-HETE-induced vasodilation.
Caption: General experimental workflow for a myography assay.
Caption: Troubleshooting logic for this compound vasodilation experiments.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. The determination of optimal initial tension in rat coronary artery using wire myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Musculoskeletal Key [musculoskeletalkey.com]
- 11. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Seeding Density for 19-HETE Bioassays
This guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice to optimize cell seeding density for successful and reproducible 19-hydroxyeicosatetraenoic acid (19-HETE) bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density a critical step for this compound bioassays?
A1: Optimizing cell seeding density is crucial because it directly influences cell health, growth phase, metabolism, and signaling, which can significantly impact assay results.[1] An inappropriate density can lead to issues such as:
-
Over-confluency: High cell density can cause contact inhibition, altered signaling pathways, and increased background noise from cell death in aging cultures.[2]
-
Low confluency: Sparse cultures can result in a weak signal, cellular stress, and delayed growth, making it difficult to detect subtle effects of this compound.[1]
-
Altered Dose-Response: Cell density can affect the sensitivity of cells to a compound. For example, cells seeded at a lower density may appear more sensitive to a treatment, while denser cultures might have a protective effect, shifting the EC50 or IC50 values.[2] The ideal density ensures cells are in the logarithmic (exponential) growth phase throughout the experiment, providing a sufficiently strong and reproducible signal.[1][3]
Q2: What is the primary signaling pathway activated by 19(S)-HETE?
A2: 19(S)-HETE, a metabolite of arachidonic acid produced by Cytochrome P450 (CYP) enzymes, functions as a full orthosteric agonist of the prostacyclin (IP) receptor.[4] Activation of this Gs-protein coupled receptor (GPCR) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This pathway is independent of cyclooxygenase (COX) activity and results in downstream effects such as vasodilation and inhibition of platelet activation.[4]
References
challenges and solutions in the chemical synthesis of 19-Hete analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 19-hydroxyeicosatetraenoic acid (19-HETE) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound analogs?
A1: The synthesis of this compound analogs is complex due to their polyunsaturated nature and the presence of a chiral center. Key challenges include:
-
Stereocontrol: Achieving the desired stereochemistry at the C19 hydroxyl group (either R or S) and maintaining the Z-geometry of the cis-double bonds throughout the synthetic sequence.
-
Multi-step Reactions: Syntheses often involve numerous steps, including carbon-carbon bond formations (e.g., Sonogashira, Wittig reactions), selective reductions, and the use of protecting groups, which can lead to lower overall yields.
-
Purification: The separation of geometric isomers (cis/trans) and enantiomers can be difficult due to their similar physical properties. Products are also prone to oxidation and degradation.
-
Protecting Group Strategy: The need to protect reactive functional groups like carboxylic acids and alcohols requires careful planning to ensure compatibility with subsequent reaction conditions and selective removal without affecting the rest of the molecule.[1][2][3][4]
Q2: What is a common retrosynthetic strategy for this compound analogs?
A2: A common strategy involves a convergent synthesis approach. The molecule is disconnected into several key fragments that are synthesized separately and then coupled together. A representative approach might involve:
-
A chiral propargyl alcohol fragment containing the C19 hydroxyl center.
-
A C1-C13 fragment containing the carboxylic acid (or its ester) and one or more double or triple bonds.
-
Coupling these fragments using methods like Sonogashira or other cross-coupling reactions.
-
Selective reduction of alkynes to Z-alkenes (e.g., using Lindlar's catalyst).
-
Final deprotection steps to yield the target analog.
Q3: Which protecting groups are suitable for the carboxylic acid and hydroxyl functionalities during synthesis?
A3:
-
Carboxylic Acid: Typically protected as an ester, such as a methyl or ethyl ester, due to its stability under many coupling and reduction conditions.[2] Deprotection is usually achieved by saponification with a base like lithium hydroxide.
-
Hydroxyl Group: The C19 alcohol is often protected with a bulky silyl ether, such as tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBS). These are robust groups that can be removed with fluoride reagents (e.g., TBAF) without affecting the ester or the double bonds.[5] For the terminal alkyne used in coupling, a trimethylsilyl (TMS) group is often used, which can be easily removed with a mild base like potassium carbonate.
Troubleshooting Guides
Sonogashira Coupling Issues
Q: My Sonogashira coupling reaction for building the carbon backbone has a low yield. What are the common causes and solutions?
A: Low yields in Sonogashira couplings, especially with complex, long-chain substrates, can be due to several factors.[6]
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI). Ensure they are stored under inert conditions. Consider using a more active catalyst system if standard ones fail.[6][7] |
| Alkyne Homocoupling (Glaser Coupling) | This is a major side reaction, especially in the presence of oxygen.[6] Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions (e.g., degas solvents, use a nitrogen or argon atmosphere). A copper-free Sonogashira protocol may be a viable alternative.[8] |
| Poor Reagent Quality | Use freshly distilled solvents and amines (e.g., triethylamine, diisopropylethylamine). Ensure the alkyne and halide starting materials are pure. |
| Suboptimal Reaction Conditions | Optimize the temperature; long-chain internal alkynes may require higher temperatures than terminal alkynes.[6] Screen different solvents (e.g., THF, DMF, Toluene) and bases (e.g., TEA, DIPEA, K₃PO₄).[6] |
Wittig Reaction & Stereocontrol Issues
Q: The Wittig reaction to form a Z-double bond is producing a mixture of E and Z isomers. How can I improve Z-selectivity?
A: Achieving high Z-selectivity with unstabilized ylides is a common challenge.[9][10]
| Potential Cause | Troubleshooting Solution |
| Ylide Type | Ensure you are using an unstabilized ylide (e.g., derived from an alkyl-triphenylphosphonium salt), as these intrinsically favor the Z-alkene.[9] Stabilized ylides (with electron-withdrawing groups) predominantly give E-alkenes. |
| Reaction Conditions | Perform the reaction at low temperatures. The use of salt-free conditions is crucial. Ylides prepared with sodium bases (e.g., NaHMDS) often give better Z-selectivity than those prepared with lithium bases (e.g., n-BuLi), which can stabilize the betaine intermediate and lead to equilibration.[10] |
| Solvent Choice | Aprotic, non-polar solvents like THF or diethyl ether generally favor Z-alkene formation. |
| Aldehyde Purity | Ensure the aldehyde is free from acidic impurities which can affect the ylide. |
Purification Challenges
Q: I am having difficulty separating my final this compound analog from side products and isomers using standard column chromatography. What should I do?
A: The non-polar nature and similar structures of HETE analogs make purification challenging.
| Potential Cause | Troubleshooting Solution |
| Co-elution of Isomers | Standard silica gel chromatography may not resolve geometric (E/Z) isomers. Consider using silver nitrate-impregnated silica gel (AgNO₃-silica), which separates compounds based on the degree of unsaturation and geometry. |
| Product Degradation | Polyunsaturated compounds are susceptible to oxidation. Purify products quickly and store them under an inert atmosphere at low temperatures. Add an antioxidant like BHT to solvents if necessary. |
| Insufficient Resolution | Use High-Performance Liquid Chromatography (HPLC) for final purification. A reversed-phase C18 column is commonly used. Method development will be required to optimize the mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like acetic or formic acid) and gradient to achieve separation.[11] |
| Racemic Mixture | To separate enantiomers (19R vs. 19S), chiral HPLC is required. Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[12][13] |
Quantitative Data
The following tables provide representative data for the synthesis and analysis of this compound analogs. Note: Actual yields and purity depend heavily on specific substrates, reaction scale, and experimental execution.
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Step | Description | Typical Yield Range |
| Alkynylation | Coupling a chiral epoxide with a lithium acetylide to form the C19 alcohol. | 60-80% |
| Sonogashira Coupling | Pd/Cu-catalyzed coupling of a terminal alkyne with a vinyl halide to form the carbon skeleton. | 50-75% |
| Lindlar Reduction | Selective hydrogenation of an alkyne to a Z-alkene. | 85-95% |
| Ester Saponification | Hydrolysis of the methyl/ethyl ester to the free carboxylic acid. | 90-98% |
| Silyl Deprotection | Removal of TBDPS or TBS protecting group from the C19 hydroxyl. | 90-99% |
Table 2: Illustrative Purity Data from Different Purification Techniques
| Purification Method | Target Compound | Purity Achieved (Illustrative) | Key Separations |
| Silica Gel Chromatography | Crude this compound analog ester | ~90% | Removes polar and non-polar impurities. |
| AgNO₃-Silica Chromatography | E/Z mixture of this compound analog | >98% (for desired Z-isomer) | Separates geometric isomers. |
| Reversed-Phase HPLC | Final this compound analog | >99% | High-resolution purification from closely related side products. |
| Chiral HPLC | Racemic this compound analog | >99% (for each enantiomer) | Separates 19(R)-HETE from 19(S)-HETE. |
Experimental Protocols
Representative Protocol: Synthesis of a 19(S)-HETE Analog
This protocol is a representative, multi-step synthesis adapted from strategies used for similar eicosanoids.[5]
Step 1: Synthesis of Chiral Building Block (Fragment A)
-
Alkynylation of a Chiral Epoxide: To a solution of a suitable terminal alkyne in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes. Add a solution of (S)-propylene oxide (1.0 eq) followed by BF₃·OEt₂ (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH₄Cl solution and extract with diethyl ether. Purify by silica gel chromatography to yield the chiral secondary alcohol.
-
Protection of Hydroxyl Group: Dissolve the alcohol in anhydrous DMF. Add imidazole (2.5 eq) and TBDPS-Cl (1.2 eq). Stir at room temperature for 16 hours. Quench with water and extract with ethyl acetate. Purify by silica gel chromatography to obtain the TBDPS-protected alkyne (Fragment A).
Step 2: Synthesis of Vinyl Iodide Building Block (Fragment B)
-
Hydrozirconation-Iodination: Dissolve a terminal alkyne (e.g., a C1-C9 esterified chain) in anhydrous THF. Add Schwartz's reagent (Cp₂ZrHCl, 1.2 eq) and stir until the solution becomes clear. Cool to -78 °C and add a solution of iodine (1.2 eq) in THF. Allow to warm to room temperature. Quench with saturated Na₂S₂O₃ solution and extract with hexanes. Purify by silica gel chromatography to yield the Z-vinyl iodide (Fragment B).
Step 3: Coupling and Final Steps
-
Sonogashira Coupling: To a degassed solution of Fragment A (1.0 eq) and Fragment B (1.1 eq) in triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Stir under an argon atmosphere at room temperature for 8 hours. Filter through Celite, concentrate, and purify by silica gel chromatography.
-
Deprotection of Silyl Groups: Dissolve the coupled product in THF. Add TBAF (1.5 eq) and stir at room temperature for 4 hours. Concentrate and purify by silica gel chromatography.
-
Ester Hydrolysis: Dissolve the ester in a THF/water mixture. Add LiOH (3.0 eq) and stir at room temperature for 12 hours. Acidify with 1M HCl to pH 4-5 and extract with ethyl acetate.
-
Final Purification: Purify the final 19(S)-HETE analog by reversed-phase HPLC to obtain the high-purity product.
Visualizations
Caption: A representative workflow for the convergent synthesis of a this compound analog.
Caption: Antagonistic action of this compound analogs on the 20-HETE signaling pathway.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. | PPTX [slideshare.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. protocols.io [protocols.io]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
minimizing matrix effects in 19-Hete ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and resolving common issues encountered during 19-HETE ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of a this compound ELISA?
A matrix effect is the interference caused by components in your sample (e.g., plasma, serum, urine) other than this compound.[1][2] These interfering substances can affect the binding of this compound to the antibody, leading to inaccurate quantification.[1][3] This can manifest as either falsely elevated or falsely low readings.[4]
Q2: What are the common causes of matrix effects in a this compound ELISA?
Matrix effects in a this compound ELISA, a competitive immunoassay for a small lipid molecule, can be attributed to several factors present in biological samples:
-
Lipids and Phospholipids: High concentrations of other lipids can interfere with the assay.[1][2]
-
Proteins: Proteins in the sample can non-specifically bind to the analyte or the antibodies.[2]
-
Salts and pH: Variations in salt concentration and pH of the sample compared to the assay buffer can alter antibody-antigen binding kinetics.[1]
-
Other Endogenous Molecules: Structurally similar eicosanoids or other metabolites may cross-react with the antibodies.[5]
Q3: How can I determine if my samples are affected by matrix effects?
The most effective way to assess matrix effects is by performing spike and recovery experiments and dilution linearity assessments.[1][6]
-
Spike and Recovery: A known amount of this compound standard is added ("spiked") into your sample matrix and a standard diluent. The concentration is then measured. If the recovery in your sample is significantly different from the recovery in the standard diluent, a matrix effect is likely present.[7] An acceptable recovery range is typically 80-120%.[8][9]
-
Dilution Linearity: Serially diluting a sample should result in a proportional decrease in the measured concentration of this compound. A non-linear response upon dilution suggests the presence of interfering substances.[10]
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your this compound ELISA.
Problem: Poor Spike and Recovery (<80% or >120%)
| Possible Cause | Solution |
| High concentration of interfering substances in the sample. | Dilute your samples with the provided assay buffer. A 2 to 5-fold dilution can often be sufficient to minimize the effect of interfering molecules.[1] Ensure that the final concentration of this compound remains within the detection range of the assay. |
| Difference in composition between the sample matrix and the standard curve diluent. | Prepare your standard curve in a matrix that closely resembles your samples. For example, if you are analyzing serum, use a pre-screened, this compound-free serum to prepare your standards.[1] |
| Presence of proteins or lipids that bind to this compound or the antibodies. | Pre-treat your samples. This can include centrifugation to remove particulates, or more advanced techniques like solid-phase extraction (SPE) to purify the analyte before the assay.[1] For eicosanoids, extraction with an organic solvent like acetone/chloroform followed by purification on an octadecylsilyl silica column can be effective.[11] |
Problem: Non-Linearity Upon Sample Dilution
| Possible Cause | Solution |
| Matrix components are interfering with the assay at higher sample concentrations. | Increase the initial dilution factor of your samples. This will reduce the concentration of interfering substances. |
| The concentration of this compound in the undiluted sample is too high for the assay range. | Dilute the sample to bring the this compound concentration within the linear range of the standard curve. |
Data Presentation
The following tables provide representative data from spike and recovery and dilution linearity experiments to help you evaluate your own results.
Table 1: Representative Spike and Recovery Data for this compound in Human Plasma
| Sample ID | Endogenous this compound (pg/mL) | Spike Concentration (pg/mL) | Observed Concentration (pg/mL) | Expected Concentration (pg/mL) | % Recovery |
| Plasma 1 | 50 | 100 | 145 | 150 | 96.7% |
| Plasma 2 | 75 | 100 | 160 | 175 | 91.4% |
| Plasma 3 | 60 | 100 | 175 | 160 | 109.4% |
| Plasma 4 | 80 | 100 | 150 | 180 | 83.3% |
Acceptable range for % Recovery is 80-120%.
Table 2: Representative Dilution Linearity Data for this compound in Human Urine
| Sample ID | Dilution Factor | Observed Concentration (pg/mL) | Corrected Concentration (pg/mL) | % Linearity |
| Urine 1 | Neat | 480 | 480 | 100% |
| 1:2 | 250 | 500 | 104.2% | |
| 1:4 | 115 | 460 | 95.8% | |
| 1:8 | 62 | 496 | 103.3% |
% Linearity = (Corrected Concentration / Neat Concentration) x 100. Acceptable range is 80-120%.
Experimental Protocols
Protocol 1: Spike and Recovery Assessment
-
Prepare Samples: Aliquot your biological sample (e.g., plasma, urine) into two sets of tubes.
-
Spike Samples: To one set of tubes, add a known high concentration of this compound standard ("spiked samples"). To the other set, add an equal volume of assay buffer ("unspiked samples").
-
Prepare Spiked Standard: Prepare a standard with the same concentration of this compound as in the spiked samples, using the standard diluent provided in the kit.
-
Run ELISA: Perform the this compound ELISA on the unspiked samples, spiked samples, and the spiked standard according to the kit protocol.
-
Calculate % Recovery:
-
Determine the endogenous concentration of this compound from the unspiked samples.
-
Calculate the expected concentration in the spiked sample by adding the endogenous concentration to the spike concentration.
-
Calculate the % recovery using the formula: % Recovery = (Observed Concentration in Spiked Sample / Expected Concentration in Spiked Sample) x 100
-
Protocol 2: Dilution Linearity Assessment
-
Select a High-Concentration Sample: Choose a sample that has a high endogenous concentration of this compound.
-
Prepare Serial Dilutions: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.
-
Run ELISA: Perform the this compound ELISA on the undiluted (neat) sample and all subsequent dilutions according to the kit protocol.
-
Calculate % Linearity:
-
Determine the concentration of this compound in each dilution from the standard curve.
-
Calculate the corrected concentration for each dilution by multiplying the observed concentration by the dilution factor.
-
Calculate the % linearity for each dilution using the formula: % Linearity = (Corrected Concentration of Dilution / Concentration of Neat Sample) x 100
-
Visualizations
Signaling Pathway of 19(S)-HETE
Caption: Signaling pathway of 19(S)-HETE via the IP receptor.
Experimental Workflow for Assessing Matrix Effects
Caption: Workflow for identifying and addressing matrix effects.
Arachidonic Acid Metabolism to this compound
Caption: Simplified pathway of this compound formation.
References
- 1. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 2. Matrix Effect of Samples in ELISA and Its Solutions-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 3. iacld.com [iacld.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. cusabio.com [cusabio.com]
- 6. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. scribd.com [scribd.com]
- 11. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reproducible 19-HETE Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible quantification of 19-Hydroxyeicosatetraenoic acid (19-HETE).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification, from sample preparation to data analysis.
Sample Handling and Storage
Question: What are the optimal storage conditions for this compound standards and biological samples to ensure stability?
Answer: For long-term stability, this compound standards should be stored at -20°C.[1][2][3] They are typically supplied in an ethanol solution and should be stable for at least one to two years at this temperature.[1][3] If you need to change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.[3] For biological samples, rapid processing and storage at -80°C is recommended to minimize degradation of lipids. Avoid repeated freeze-thaw cycles.
Question: My this compound stock solution is in ethanol, but I need it in an aqueous buffer for my experiment. How should I prepare this?
Answer: To prepare an aqueous solution from an ethanol stock, you can evaporate the ethanol under a gentle stream of nitrogen and then dissolve the residue in an appropriate aqueous buffer, such as PBS (pH 7.2).[3] The solubility of this compound in PBS (pH 7.2) is at least 0.8 mg/ml.[3] For enhanced aqueous solubility, it can be dissolved in 0.1 M Na2CO3 and then diluted with PBS to the desired concentration and pH.[3] It is not recommended to store aqueous solutions for more than one day.[3]
Sample Preparation
Question: I am observing high variability between my sample replicates. What are the likely causes during sample preparation?
Answer: High variability can stem from several factors during sample preparation:
-
Inconsistent extraction efficiency: Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is followed precisely for all samples. Inconsistent solvent volumes, mixing times, or phase separation can lead to variability.
-
Keratin contamination: Keratin from skin, clothing, or dust can interfere with the analysis, especially in low-abundance samples. Work in a clean environment, such as a laminar flow hood, and use clean labware and gloves.[4]
-
Incomplete saponification: If you are measuring total this compound (free and esterified), ensure the saponification (hydrolysis) step is complete to release all this compound from phospholipids.[5]
-
Precipitation: After reconstitution in the final solvent, ensure that no precipitate is present. Any solid particles should be filtered out to prevent clogging of the LC system.[6]
Question: What is the best method to extract this compound from plasma or tissue samples?
Answer: A common and effective method is solid-phase extraction (SPE).[7][8] This technique helps to clean up the sample by removing interfering substances.[9] Liquid-liquid extraction is another widely used technique.[10] The choice of method may depend on the sample matrix and the required level of cleanliness.
LC-MS/MS Analysis
Question: I am experiencing low signal intensity or no detectable peak for this compound. What should I troubleshoot?
Answer: Low signal intensity can be due to a variety of factors:
-
Sample Concentration: The sample may be too dilute. Conversely, a highly concentrated sample can cause ion suppression.[11]
-
Ionization Efficiency: The choice of ionization technique and its parameters are critical. For HETEs, electrospray ionization (ESI) in negative ion mode is commonly used.[8] Ensure your ion source is clean and parameters like capillary voltage and gas flow are optimized.[8][11]
-
Instrument Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[11]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[12][13] Improving sample cleanup or using a deuterated internal standard can help mitigate this.[7][9]
Question: My chromatographic peaks for this compound are broad or splitting. What could be the cause?
Answer: Peak broadening or splitting can be caused by:
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, affecting peak shape.[11] Regular column washing or using a guard column can help.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can affect the peak shape of acidic compounds like this compound. A common mobile phase includes water and acetonitrile with a formic acid additive.[5][8]
-
Sample Overload: Injecting too much sample onto the column can lead to peak distortion.
Question: What is the purpose of an internal standard and which one should I use for this compound quantification?
Answer: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before processing.[14] It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[14][15] Stable isotope-labeled internal standards are ideal as they have nearly identical physicochemical properties to the analyte.[7][15] For HETEs, deuterated standards like 15(S)-HETE-d8 or 20-HETE-d6 are commonly used.[7][10][16]
Question: How do I assess and mitigate matrix effects in my this compound analysis?
Answer: The matrix effect refers to the alteration of ionization efficiency by co-eluting components in the sample matrix, which can lead to either suppression or enhancement of the analyte signal.[12][13] To assess matrix effects, you can compare the signal of an analyte in a neat solution to its signal when spiked into a blank, extracted sample matrix.[13] To mitigate matrix effects:
-
Improve Sample Cleanup: Use more rigorous extraction and cleanup methods like solid-phase extraction (SPE) to remove interfering components.[9]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS is affected similarly to the analyte.[7][17]
-
Dilute the Sample: Dilution can reduce the concentration of interfering matrix components, but may also reduce the analyte signal below the limit of detection.[18]
Quantitative Data Summary
The following table summarizes the concentration ranges for various HETEs found in human plasma, providing a reference for expected physiological levels.
| Analyte | Concentration in Human Plasma (ng/mL) | Intra-day CV (%) | Inter-day CV (%) |
| 5-HETE | 70.91 | 10.3 | 29.9 |
| 8-HETE | 28.37 | 9.5 | 14.5 |
| 9-HETE | 42.99 | 9.1 | 21.5 |
| 11-HETE | 29.82 | 9.9 | 20.6 |
| 12-HETE | 56.84 | 9.5 | 18.4 |
| 15-HETE | 34.01 | 9.0 | 17.7 |
| 20-HETE | 1.13 | 11.2 | 22.8 |
| Data adapted from a study quantifying fatty acid concentrations from human pooled plasma.[5] |
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) of Eicosanoids from Brain Tissue
This protocol is adapted from a method for the simultaneous analysis of arachidonic acid and its metabolites.[8]
-
Homogenize brain tissue in a suitable buffer.
-
Condition an SPE cartridge (e.g., C18) by washing with methanol followed by water.
-
Load the tissue homogenate onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Dry the cartridge under vacuum for approximately 20 minutes.
-
Elute the analytes with acetonitrile followed by ethyl acetate.
-
Add a known amount of a suitable internal standard (e.g., 15(S)-HETE-d8).[8]
-
Evaporate the solvent under a gentle stream of nitrogen or argon.
-
Reconstitute the residue in a small volume of methanol for LC-MS/MS analysis.[8]
Protocol for Saponification of Phospholipids
This protocol is for hydrolyzing phospholipids to release esterified this compound, allowing for the quantification of total this compound.[5]
-
To the sample extract, add 150 µL of 2-propanol and 150 µL of 1.0 M KOH.
-
Vortex the mixture for 3 seconds.
-
Incubate in a 37°C water bath with shaking for 30 minutes.
-
Neutralize the solution by adding 150 µL of 1.0 M HCl.
-
Dilute the sample to a final volume of 1 mL with PBS.
Visualizations
Signaling Pathway
Caption: Simplified pathway of this compound formation from arachidonic acid via CYP450 enzymes.
Experimental Workflow
Caption: A general experimental workflow for the quantification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. lipidmaps.org [lipidmaps.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. Internal standard: Significance and symbolism [wisdomlib.org]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
increasing the yield of enzymatic 19-Hete biosynthesis in vitro
Welcome to the technical support center for the enzymatic biosynthesis of 19-hydroxyeicosatetraenoic acid (19-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key components required for the in vitro enzymatic biosynthesis of this compound?
A1: The in vitro biosynthesis of this compound primarily requires the following components:
-
Enzyme: A cytochrome P450 (CYP) enzyme capable of hydroxylating arachidonic acid at the ω-1 position. Commonly used isoforms include members of the CYP4A and CYP4F subfamilies, as well as CYP2E1.[1][2][3] Recombinant enzymes are often used for higher purity and specificity.
-
Substrate: Arachidonic acid is the substrate that is converted to this compound.
-
Cofactors: NADPH is a crucial cofactor that provides the reducing equivalents for the reaction. An NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often included to ensure a constant supply of NADPH.[4]
-
Redox Partner: Cytochrome P450 reductase is essential for transferring electrons from NADPH to the CYP enzyme.[1][3][5]
-
Optional Component: Cytochrome b5 can enhance the activity of some CYP enzymes and may improve the yield of this compound.[1][3]
-
Buffer System: A buffer is needed to maintain an optimal pH for enzyme activity, typically a potassium phosphate buffer at pH 7.4.[4]
Q2: Which Cytochrome P450 isoforms are best for producing this compound?
A2: Several CYP isoforms can produce this compound, with varying efficiencies and product profiles.
-
CYP4A and CYP4F subfamilies: These are well-known for their role in fatty acid ω- and (ω-1)-hydroxylation and are often the primary choice for 20-HETE and this compound synthesis.[2][6]
-
CYP2E1: This isoform has been shown to produce this compound from arachidonic acid. One study reported that with reconstituted CYP2E1, this compound comprised 46% of the total metabolites formed from arachidonic acid.[1][3]
The choice of isoform may depend on the desired product purity, as some enzymes also produce 20-HETE and other metabolites.
Q3: How can I express and purify recombinant CYP enzymes for my experiments?
A3: Recombinant CYP enzymes are commonly expressed in Escherichia coli. The process generally involves:
-
Gene Cloning: The cDNA of the desired human CYP isoform is cloned into an expression vector, often with an affinity tag (e.g., His-tag) for easier purification.
-
Host Strain Selection: A suitable E. coli strain, such as BL21 (DE3), is transformed with the expression vector.
-
Expression Optimization: Culture conditions like temperature, inducer (e.g., IPTG) concentration, and induction time are optimized to maximize protein expression.
-
Cell Lysis and Membrane Preparation: The bacterial cells are harvested and lysed. Since CYP enzymes are often membrane-bound, the membrane fraction is typically isolated by ultracentrifugation.
-
Solubilization and Purification: The CYP enzyme is solubilized from the membrane using detergents. Purification is then performed using chromatography techniques, such as affinity chromatography (for tagged proteins) and ion-exchange chromatography.[7][8][9][10][11]
Q4: What are the optimal reaction conditions for this compound biosynthesis?
A4: Optimal conditions can vary depending on the specific CYP isoform used. However, a good starting point is:
-
pH: Around 7.4, maintained by a potassium phosphate buffer.[4][12]
-
Temperature: Typically 37°C.[4]
-
Substrate Concentration: The concentration of arachidonic acid should be optimized. A starting point could be around the Km value of the enzyme if known (e.g., the apparent Km of CYP2E1 for arachidonic acid is 62 µM).[1][3]
-
Enzyme and Cofactor Concentrations: These should be determined empirically, but a common starting point is in the picomolar to nanomolar range for the CYP enzyme and a molar excess for NADPH and the reductase.
It is highly recommended to perform pilot experiments to optimize these parameters for your specific experimental setup.
Q5: How do I analyze and quantify the this compound produced in my in vitro reaction?
A5: The most common method for analyzing and quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow is:
-
Reaction Quenching: The enzymatic reaction is stopped, often by adding an organic solvent or acid.
-
Sample Preparation: The sample is prepared for analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.[4][13][14] The use of an internal standard (e.g., deuterated this compound) is crucial for accurate quantification.[15]
-
LC Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components on a suitable column (e.g., C18).[4]
-
MS/MS Detection: The separated this compound is then introduced into a mass spectrometer for detection and quantification, often using multiple reaction monitoring (MRM) for high sensitivity and specificity.[15][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No this compound Yield | Inactive or unstable enzyme. | - Verify the activity of your purified CYP enzyme and reductase using a standard assay. - Ensure proper storage of enzymes at -80°C. - Check for repeated freeze-thaw cycles which can denature the enzymes. |
| Suboptimal reaction conditions. | - Optimize pH and temperature for your specific CYP isoform.[17][18][19][20] - Titrate the concentrations of arachidonic acid, CYP enzyme, and NADPH reductase. | |
| Insufficient cofactors. | - Ensure you are using a functional NADPH regenerating system. - Verify the concentration and purity of your NADPH stock. | |
| Presence of inhibitors. | - Check all reagents for potential contaminants. - Be aware of known CYP inhibitors that may be present in your system. For example, HET0016 is a known inhibitor of CYP4 enzymes.[2][21][22] | |
| High Variability Between Replicates | Inaccurate pipetting. | - Use calibrated pipettes and ensure proper pipetting technique, especially for viscous solutions like enzyme stocks. |
| Incomplete mixing of reagents. | - Gently vortex or mix all components thoroughly before starting the reaction. | |
| Instability of reaction components. | - Prepare fresh reagent stocks, especially for NADPH and arachidonic acid, which can degrade over time. | |
| Presence of Multiple Products (e.g., 20-HETE, 18-HETE) | Lack of enzyme specificity. | - The chosen CYP isoform may naturally produce multiple metabolites. For example, CYP2E1 also produces 18-HETE.[1][3] - Consider using a more specific CYP isoform if available. |
| Over-oxidation of the product. | - Reduce the reaction time or the concentration of the enzyme to minimize further metabolism of this compound. | |
| Difficulty in Quantifying this compound | Poor extraction recovery. | - Optimize your sample preparation method (e.g., try different extraction solvents or solid-phase extraction cartridges).[13][14] - Always use an appropriate internal standard to correct for extraction losses.[15] |
| Matrix effects in LC-MS/MS. | - Improve sample cleanup to remove interfering substances. - Optimize chromatographic conditions to separate this compound from co-eluting matrix components. |
Quantitative Data Summary
| Parameter | Enzyme | Value | Notes | Reference |
| Kinetic Parameters | ||||
| Apparent Km (Arachidonic Acid) | CYP2E1 | 62 µM | For total metabolite formation. | [1][3] |
| Vmax (Arachidonic Acid) | CYP2E1 | 5 nmol/min/nmol P450 | For total metabolite formation. | [1][3] |
| Inhibitor Potency | ||||
| IC50 (HET0016) | CYP4A11 | 42 nM | Inhibition of 20-HETE formation. | [2] |
| IC50 (HET0016) | CYP4F2 | 125 nM | Inhibition of 20-HETE formation. | [2] |
| IC50 (HET0016) | CYP4F3B | 100 nM | Inhibition of 20-HETE formation. | [2] |
| Ki (19(S)-HETE) | CYP1B1 | 37.3 nM | Noncompetitive inhibition. | [23] |
| Ki (19(R)-HETE) | CYP1B1 | 89.1 nM | Noncompetitive inhibition. | [23] |
| Product Distribution | ||||
| This compound | CYP2E1 | 46% | Percentage of total metabolites from arachidonic acid. | [1][3] |
| 18-HETE | CYP2E1 | 32% | Percentage of total metabolites from arachidonic acid. | [1][3] |
| 19(S)-HETE | CYP2E1 | 70% | Chiral analysis of the this compound produced. | [1][3] |
| 19(R)-HETE | CYP2E1 | 30% | Chiral analysis of the this compound produced. | [1][3] |
Experimental Protocols
Protocol 1: General In Vitro this compound Biosynthesis Assay
This protocol provides a starting point for the in vitro synthesis of this compound using recombinant human CYP enzymes. Optimization will be required based on the specific enzyme and experimental goals.
1. Reagents and Buffers:
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and store at 4°C.
-
Recombinant Human CYP Enzyme Stock: Prepare a concentrated stock solution in a suitable buffer containing a stabilizing agent like glycerol and store at -80°C.
-
Recombinant Human Cytochrome P450 Reductase Stock: Prepare and store similarly to the CYP enzyme.
-
Cytochrome b5 Stock (optional): Prepare and store similarly to the other proteins.
-
NADPH Regenerating System Solution:
-
NADP+: 10 mM
-
Glucose-6-phosphate: 100 mM
-
Glucose-6-phosphate dehydrogenase: 10 U/mL
-
MgCl2: 50 mM
-
Prepare fresh in potassium phosphate buffer.
-
-
Arachidonic Acid Stock (10 mM): Dissolve in ethanol and store under nitrogen at -20°C to prevent oxidation.
-
Quenching Solution: Acetonitrile with 1% formic acid and an internal standard (e.g., 100 nM d8-19-HETE).
2. Reaction Setup:
-
On ice, prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, cytochrome P450 reductase, and optionally cytochrome b5.
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add the recombinant CYP enzyme to each tube.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10-50 µM.
-
Incubate the reaction at 37°C for 15-60 minutes with gentle shaking. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of the cold quenching solution.
-
Vortex vigorously to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Expression and Purification of His-tagged CYP4A11
This protocol outlines a general procedure for expressing and purifying a His-tagged CYP4A11 enzyme from E. coli.
1. Expression:
-
Transform E. coli BL21 (DE3) cells with a pET vector containing the His-tagged human CYP4A11 gene.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of Terrific Broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 25-30°C) for 16-24 hours to improve protein folding.
2. Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% sodium cholate).
-
Clarify the solubilized protein by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged CYP4A11 with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialyze the purified protein against a storage buffer and store at -80°C.
Visualizations
Caption: The catalytic cycle of cytochrome P450-mediated hydroxylation of arachidonic acid.
Caption: Experimental workflow for in vitro this compound biosynthesis and analysis.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Engineering Electron Transfer Pathway of Cytochrome P450s | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expres… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 16. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. omicsonline.org [omicsonline.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Arachidonic acid metabolites of CYP4A and CYP4F are altered in women with preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Controlling for COX-1/2 Inhibitor Effects in 19-HETE Experiments
This guide provides technical support for researchers studying 19-hydroxyeicosatetraenoic acid (19-HETE) and the potential confounding effects of cyclooxygenase (COX-1/2) inhibitors. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to help you design robust experiments and interpret your data accurately.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control for COX-1/2 inhibitor effects in this compound experiments?
Controlling for the effects of COX-1/2 inhibitors is crucial for several reasons. Both the cytochrome P450 (CYP) enzymes that produce this compound and the cyclooxygenase (COX) enzymes that produce prostaglandins metabolize the same substrate: arachidonic acid (AA).[1][2][3] When you inhibit the COX pathway, you may inadvertently alter the availability of arachidonic acid for other enzymes, including the CYP hydroxylases responsible for this compound synthesis. This phenomenon, known as "metabolic shunting," can lead to changes in this compound levels that are not a direct result of your experimental intervention but rather a secondary effect of COX inhibition. Furthermore, some COX inhibitors may have off-target effects that could directly influence CYP enzyme activity or other cellular processes impacting this compound.[4]
Q2: What is the metabolic relationship between the this compound and COX pathways?
Arachidonic acid (AA) is a polyunsaturated fatty acid released from the cell membrane by phospholipases. Once released, it serves as a substrate for several major enzymatic pathways:
-
Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly members of the CYP4A and CYP4F families, metabolize AA via ω-hydroxylation to produce various hydroxyeicosatetraenoic acids (HETEs), including this compound and 20-HETE.[3][5]
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandin H2 (PGH2).[6] PGH2 is the precursor for a variety of prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation and physiological function.[6][7]
-
Lipoxygenase (LOX) Pathway: This pathway converts AA into other bioactive lipids, including different HETEs (e.g., 5-HETE, 12-HETE, 15-HETE) and leukotrienes.[8]
Because these pathways compete for the same AA substrate pool, inhibiting one can significantly impact the flux of metabolites through the others.
Q3: What are the recommended experimental controls when using a COX inhibitor in a this compound study?
-
Vehicle Control: The baseline group treated only with the solvent used to dissolve the COX inhibitor (e.g., DMSO). This controls for any effects of the vehicle itself.
-
Experimental Group (Inhibitor): The group treated with the COX inhibitor.
-
Positive Control for COX Inhibition: A group treated with your inhibitor followed by a stimulus (e.g., AA) to confirm the inhibitor is working. You should measure a known COX product (e.g., PGE2) and expect to see its production significantly reduced compared to a group receiving only the stimulus.
-
Stimulus Control: The group treated with only the experimental stimulus (if any) to see its effect on this compound and COX products without any inhibitor.
Q4: How do I choose the right COX inhibitor and what are their typical working concentrations?
The choice of inhibitor depends on your experimental question. Inhibitors are broadly classified by their selectivity for the COX-1 and COX-2 isoforms.
-
Non-selective COX inhibitors (e.g., Indomethacin, Ibuprofen) inhibit both COX-1 and COX-2.[9][10] They are useful for assessing the overall effect of prostanoid blockade.
-
Selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib, SC-560) preferentially inhibit the COX-2 isoform, which is often induced during inflammation.[7][11][12][13] These are useful for dissecting the specific role of COX-2.
-
Selective COX-1 inhibitors (e.g., SC-560) are used to investigate the functions of the constitutively expressed COX-1 isoform.[7]
The optimal concentration should be determined empirically for your specific system, but published IC50 values provide a good starting point. The goal is to use the lowest concentration that provides effective inhibition of the target enzyme to minimize potential off-target effects.
| Inhibitor | Selectivity | Typical Experimental Concentration Range | Notes |
| Indomethacin | Non-selective COX-1/COX-2 | 1-10 µM | A widely used non-selective inhibitor; useful for general COX blockade.[9][10][14][15] |
| Ibuprofen | Non-selective COX-1/COX-2 | 10-50 µM | Another common non-selective NSAID.[9] Can interfere with aspirin's antiplatelet effect.[16] |
| Celecoxib | Selective COX-2 | 1-10 µM | A well-characterized COX-2 selective inhibitor.[9][10][11][14][15] |
| SC-560 | Selective COX-1 | 0.1-1 µM | Often used to specifically assess the contribution of COX-1 activity.[7][11] |
| Aspirin | Irreversible (more potent on COX-1) | Varies widely | Acetylates COX-2, causing it to produce 15R-HETE instead of prostaglandins.[3][17][18][19] This unique mechanism must be considered. |
Concentrations are illustrative and should be optimized for your specific cell type or tissue.
Troubleshooting Guide
Q5: I've applied a COX inhibitor and my this compound levels have changed unexpectedly. What's the troubleshooting process?
Unexpected changes in this compound levels after applying a COX inhibitor can be confusing. This decision tree can help you diagnose the potential cause.
Experimental Protocols
Protocol 1: General COX Activity Assay
This protocol provides a general workflow to confirm the efficacy of your COX inhibitor by measuring the peroxidase activity of COX. Commercial kits are widely available and their specific instructions should be followed.[7][11][20][21]
Materials:
-
Cell lysate or tissue homogenate
-
COX Assay Buffer
-
COX Inhibitor (your test compound)
-
Known COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors for controls[7][11]
-
96-well plate and plate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates according to standard procedures, typically in a lysis buffer containing protease inhibitors.[11][21] Keep samples on ice.
-
Background Wells: Prepare background wells for each sample to subtract non-enzymatic signal. This is often achieved by boiling a portion of the sample to inactivate enzymes.[7]
-
Reaction Setup: In a 96-well plate, set up wells for:
-
Total COX Activity (Sample + Vehicle)
-
Inhibited Activity (Sample + Your Inhibitor)
-
Positive Controls (Sample + Known COX-1 or COX-2 inhibitor)
-
Background (Boiled Sample)
-
-
Inhibitor Pre-incubation: Add your inhibitor (or vehicle) to the appropriate wells containing the sample, buffer, and cofactors. Pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Detection: Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 590 nm for colorimetric TMPD oxidation).[7]
-
Data Analysis: Calculate the rate of reaction for each well. Compare the rate of the inhibited wells to the total activity wells to determine the percent inhibition. Effective inhibition is typically >90%.
Protocol 2: this compound Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of lipid mediators like this compound.[22][23][24]
Materials:
-
Biological sample (plasma, cell supernatant, tissue homogenate)
-
Deuterated internal standard (e.g., 20-HETE-d6)[23]
-
Solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
Formic acid[25]
-
LC-MS/MS system with a suitable C18 column[22]
Procedure:
-
Sample Collection & Spiking: To 100 µL of your sample, add an internal standard (IS) like 20-HETE-d6. The IS corrects for sample loss during extraction and variability in ionization.
-
Protein Precipitation: Add ice-cold acetonitrile (e.g., 3 volumes) to precipitate proteins.[25] Vortex and then centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes.[21]
-
Lipid Extraction (Liquid-Liquid or Solid-Phase):
-
Liquid-Liquid Extraction (LLE): Collect the supernatant from the previous step. Acidify with formic acid to a pH of ~3.5.[25] Add an immiscible organic solvent like ethyl acetate, vortex thoroughly, and centrifuge to separate the layers. Collect the upper organic layer containing the lipids. Repeat the extraction on the aqueous layer and pool the organic phases.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the acidified supernatant, wash with a low-organic solvent to remove polar impurities, and elute the lipids with a high-organic solvent like methanol or ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the organic solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried lipid film in a small volume of the initial LC mobile phase (e.g., 50-100 µL of Methanol/Water).
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column.[22] Use a gradient of mobile phases, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, to separate this compound from other lipids.[22]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[22]
-
-
Quantification: Create a standard curve using known amounts of a this compound analytical standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration. Use this curve to determine the concentration of this compound in your unknown samples.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Celecoxib, indomethacin, and ibuprofen prevent 6-hydroxydopamine-induced PC12 cell death through the inhibition of NFκB and SAPK/JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-implantation effects of indomethacin and celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study | Lo Scalpello - Journal [loscalpellojournal.com]
- 16. Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. COX-2 in inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A mechanistic hypothesis for the aspirin-induced switch in lipid mediator production by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 21. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 22. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Bioactivity of Commercially Synthesized 19-HETE: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of commercially synthesized 19-hydroxyeicosatetraenoic acid (19-HETE) with relevant alternatives, supported by experimental data and detailed protocols.
This compound, a cytochrome P450 (CYP) metabolite of arachidonic acid, plays a significant role in various physiological processes, particularly in the cardiovascular and renal systems. This guide focuses on confirming the biological activity of commercially available synthesized this compound, providing a framework for its evaluation and comparison with other key eicosanoids.
Comparative Analysis of Biological Activity
The biological effects of this compound are stereospecific, with the 19(S)- and 19(R)-enantiomers often exhibiting distinct activities. Furthermore, its actions are often contrasted with those of its counterpart, 20-HETE, a potent vasoconstrictor. The following table summarizes key quantitative data on the biological activities of these compounds.
| Compound | Biological Activity | Assay System | Effective Concentration (EC₅₀/IC₅₀) |
| 19(S)-HETE | cAMP Accumulation | Human Megakaryoblastic Leukemia Cells (MEG-01) | EC₅₀: 520 nM [1][2][3][4] |
| Prostacyclin (IP) Receptor Activation | Heterologously expressed human IP receptor in COS-1 cells | EC₅₀: 567 nM [1][2] | |
| Vasorelaxation | Mouse Mesenteric Artery & Thoracic Aorta | Data not available in reviewed literature | |
| Platelet Aggregation Inhibition | Thrombin-induced murine platelet aggregation | Data not available in reviewed literature | |
| 19(R)-HETE | cAMP Accumulation | Human Megakaryoblastic Leukemia Cells (MEG-01) | Inactive at concentrations up to 10 µM [3][4] |
| 20-HETE | Vasoconstriction | Renal, cerebral, cardiac, and mesenteric arteries | EC₅₀: < 10 nM [5] |
Signaling Pathway of 19(S)-HETE
Commercially synthesized 19(S)-HETE from suppliers like Cayman Chemical has been shown to act as a full orthosteric agonist of the prostacyclin (IP) receptor.[1][3] This interaction initiates a signaling cascade that is central to its vasodilatory and anti-platelet aggregation effects.
Caption: 19(S)-HETE signaling pathway leading to vasorelaxation and platelet inhibition.
Experimental Protocols
To aid researchers in independently verifying the biological activity of commercially synthesized this compound, detailed protocols for key experiments are provided below.
Intracellular cAMP Accumulation Assay
This assay determines the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger.
References
- 1. researchgate.net [researchgate.net]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 19-HETE and Epoxyeicosatrienoic Acids (EETs) in Mediating Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 19-hydroxyeicosatetraenoic acid (19-HETE) and epoxyeicosatrienoic acids (EETs), two classes of arachidonic acid metabolites, in their roles as mediators of vasodilation. This document summarizes their distinct signaling pathways, presents available quantitative data on their potency, and details the experimental protocols used to characterize their effects.
At a Glance: Key Differences in Vasodilatory Mechanisms
| Feature | 19-Hydroxyeicosatetraenoic Acid (this compound) | Epoxyeicosatrienoic Acids (EETs) |
| Primary Mechanism | G-protein coupled receptor (GPCR) activation | Ion channel modulation |
| Signaling Cascade | Activation of the prostacyclin (IP) receptor, leading to increased intracellular cyclic adenosine monophosphate (cAMP).[1] | Activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of vascular smooth muscle cells.[2] |
| Key Second Messenger | Cyclic AMP (cAMP) | Potassium ions (K+) efflux, leading to membrane hyperpolarization |
| Stereospecificity | The 19(S)-HETE enantiomer is the primary active form for vasodilation.[1] | Different regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) exhibit vasodilatory activity, with some variations in potency. |
| Vascular Bed Specificity | Induces vasodilation in various vascular beds, including mesenteric and thoracic aorta.[1] | Primarily vasodilatory, but can cause vasoconstriction in certain vascular beds, such as the pulmonary artery. |
| Antagonistic Actions | Can oppose the vasoconstrictor effects of 20-HETE. | Can counteract vasoconstrictor stimuli by promoting hyperpolarization. |
Quantitative Comparison of Vasoactive Potency
Direct comparative studies on the vasodilatory potency of this compound and EETs under identical experimental conditions are limited. The following tables summarize available quantitative data from different studies. It is crucial to consider the differences in experimental models (species, vascular bed) when interpreting these values.
Table 1: Potency of 19(S)-HETE in Inducing cAMP Accumulation (a proxy for vasodilation)
| Compound | Cell Line/Tissue | EC50 (nM) | Reference |
| 19(S)-HETE | Human megakaryoblastic leukemia cell line MEG-01 | 520 | [1] |
| 19(S)-HETE | Heterologously expressed IP receptor | 567 | [1] |
Table 2: Vasodilatory Potency of EET Regioisomers
| Compound | Vascular Bed | EC50 (log[M]) | Reference |
| 5,6-EET | Canine coronary arterioles | -10.1 | [3] |
| 8,9-EET | Canine coronary arterioles | -11.5 | [3] |
| 11,12-EET | Canine coronary arterioles | -12.7 | [3] |
| 14,15-EET | Canine coronary arterioles | -11.9 | [3] |
Signaling Pathways
The vasodilatory actions of this compound and EETs are initiated by distinct signaling cascades within the vascular wall.
This compound-Mediated Vasodilation
19(S)-HETE acts as an agonist for the prostacyclin (IP) receptor on vascular smooth muscle cells.[1] This Gs-coupled receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.
EET-Mediated Vasodilation
EETs are considered endothelium-derived hyperpolarizing factors (EDHFs). They diffuse from the endothelium to the underlying vascular smooth muscle cells and activate large-conductance calcium-activated potassium (BKCa) channels.[2] The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This change in membrane potential closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and EET-mediated vasodilation.
Wire Myography for Assessing Vasodilation
This ex vivo technique is used to measure the isometric tension of isolated small arteries, allowing for the characterization of vasodilator responses.
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., mouse, rat) according to approved institutional protocols.
- Dissect the desired vascular bed (e.g., mesenteric arcade, thoracic aorta) and place it in cold, oxygenated physiological salt solution (PSS).
- Under a dissection microscope, carefully clean the artery of surrounding adipose and connective tissue.
- Cut the artery into 2 mm long segments.
2. Mounting the Vessel:
- Mount the arterial ring on two stainless steel wires (typically 40 µm in diameter) in the jaws of a wire myograph.
- Submerge the mounted vessel in a chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
3. Normalization and Equilibration:
- Stretch the vessel to its optimal resting tension, determined by a standardized normalization procedure to mimic physiological conditions.
- Allow the vessel to equilibrate for at least 30-60 minutes.
4. Viability and Endothelium Integrity Check:
- Assess the viability of the vascular smooth muscle by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
- To check for endothelium integrity, pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine, U46619) and then administer an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates a functional endothelium.
5. Experimental Procedure:
- Pre-constrict the arterial segment with a chosen vasoconstrictor to a submaximal level (e.g., 50-80% of maximal contraction).
- Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound or EETs) to the bath.
- Record the changes in isometric tension. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone.
6. Data Analysis:
- Construct concentration-response curves and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) to determine the potency of the vasodilator.
"Dissection" [label="Vessel Dissection\nand Cleaning", fillcolor="#F1F3F4", fontcolor="#202124"];
"Mounting" [label="Mounting on\nWire Myograph", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Equilibration" [label="Equilibration and\nNormalization", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Viability_Check" [label="Viability and Endothelium\nIntegrity Check", fillcolor="#FBBC05", fontcolor="#202124"];
"Pre-constriction" [label="Pre-constriction with\nVasoconstrictor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Compound_Addition" [label="Cumulative Addition of\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data_Recording" [label="Record Tension Changes", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis\n(EC50 Calculation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Dissection" -> "Mounting";
"Mounting" -> "Equilibration";
"Equilibration" -> "Viability_Check";
"Viability_Check" -> "Pre-constriction";
"Pre-constriction" -> "Compound_Addition";
"Compound_Addition" -> "Data_Recording";
"Data_Recording" -> "Data_Analysis";
}
Measurement of Intracellular cAMP Accumulation
This assay quantifies the levels of cAMP in cells, providing a direct measure of the activation of Gs-coupled receptors like the IP receptor.
1. Cell Culture and Plating:
- Culture vascular smooth muscle cells or a suitable cell line (e.g., HEK293 cells) expressing the receptor of interest in appropriate media.
- Plate the cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
2. Pre-incubation:
- Wash the cells with a serum-free medium or buffer.
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time (e.g., 15-30 minutes) to prevent the degradation of cAMP.
3. Stimulation:
- Add varying concentrations of the test compound (e.g., 19(S)-HETE) to the wells. Include appropriate controls (vehicle, positive control like forskolin).
- Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
4. Cell Lysis and cAMP Quantification:
- Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
- Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogenous assay format like HTRF or AlphaScreen.
5. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.
- Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.
Measurement of Vascular Smooth Muscle Cell Membrane Potential
This technique directly measures the hyperpolarizing effect of EETs on vascular smooth muscle cells.
1. Cell/Tissue Preparation:
- Isolate vascular smooth muscle cells by enzymatic digestion of an artery or use freshly dissected arterial segments.
2. Electrophysiological Recording:
- Use the patch-clamp technique in the whole-cell configuration to measure the membrane potential of a single vascular smooth muscle cell.
- Alternatively, use sharp microelectrodes to impale cells in an intact arterial segment.
3. Perfusion and Drug Application:
- Continuously perfuse the recording chamber with a physiological salt solution.
- Apply the test compound (EETs) to the cell or tissue via the perfusion system.
4. Data Acquisition and Analysis:
- Record the membrane potential before, during, and after the application of the EET.
- Measure the magnitude of the hyperpolarization (change in millivolts) induced by the EET.
5. Use of Fluorescent Dyes:
- As an alternative to electrophysiology, membrane potential-sensitive fluorescent dyes can be used.
- Load the cells or tissue with the dye and measure the change in fluorescence intensity upon application of the EET using fluorescence microscopy. A decrease or increase in fluorescence (depending on the dye) indicates a change in membrane potential.
Conclusion
This compound and EETs are both important lipid mediators that contribute to the regulation of vascular tone through vasodilation. However, they achieve this effect through fundamentally different signaling pathways. This compound acts as a classical GPCR agonist, stimulating the cAMP pathway, while EETs function as EDHFs, causing hyperpolarization of vascular smooth muscle cells through the activation of potassium channels. The available data suggests that EETs may be more potent vasodilators than this compound, although direct comparative studies are needed to confirm this. Understanding these distinct mechanisms is critical for the development of novel therapeutic strategies targeting these pathways for the treatment of cardiovascular diseases such as hypertension.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Antagonist Activity of 19(S)-HETE and 19(R)-HETE on 20-HETE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist activities of the stereoisomers 19(S)-hydroxyeicosatetraenoic acid (19(S)-HETE) and 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) on the biological effects of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and mediator in various pathophysiological processes, including hypertension and endothelial dysfunction.[1][2] Its effects are primarily mediated through the G-protein coupled receptor, GPR75.[3][4] Consequently, antagonists of the 20-HETE/GPR75 signaling axis are of significant interest for therapeutic development. This guide summarizes the available experimental data comparing the differential potency of 19(S)-HETE and 19(R)-HETE as antagonists of 20-HETE, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.
Comparative Antagonist Activity: 19(S)-HETE vs. 19(R)-HETE
One key study investigating the antagonism of 20-HETE-induced sensitization of rat renal preglomerular microvessels found that only the (R)-enantiomer of 19-HETE was effective.[5] Furthermore, a comparison of stabilized analogues of 19(R)-HETE and 19(S)-HETE in the same assay revealed the 19(R)-enantiomer to be a more potent antagonist.[5]
In cell-based assays measuring downstream signaling of the GPR75 receptor, the differential activity is also evident. Co-treatment of GPR75-transfected cells with 20-HETE and 19(R)-HETE prevented the 20-HETE-mediated recruitment of β-arrestin, a key step in receptor desensitization and signaling.[6] In contrast, 19(S)-HETE had no effect on this 20-HETE-induced response, indicating it is not an effective antagonist in this context.[6]
The following table summarizes the available quantitative and qualitative data from these comparative studies.
| Assay Type | Experimental Model | Agonist | Antagonist | Key Finding | Citation |
| Vascular Sensitization | Rat renal preglomerular microvessels | 20-HETE (1 µM) | 19(R)-HETE vs. 19(S)-HETE | Only (R)-1 is effective in reversing the sensitization of renal arterioles to vasoconstrictors. | [5] |
| Vascular Sensitization | Rat renal preglomerular microvessels | 20-HETE (1 µM) | 19(R)-HETE analogue vs. 19(S)-HETE analogue | The 19(R)-enantiomer analogue proved to be a more potent antagonist. | [5] |
| β-Arrestin Recruitment | GPR75-transfected HTLA cells | 20-HETE | 19(R)-HETE vs. 19(S)-HETE | 19(R)-HETE prevented 20-HETE-mediated β-arrestin recruitment. 19(S)-HETE had no effect. | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of antagonism and the methods used to quantify it, the following diagrams illustrate the 20-HETE signaling pathway and a typical experimental workflow for assessing antagonist activity.
Detailed Experimental Protocols
The following are detailed protocols for the two key experimental approaches used to determine the differential antagonist activity of this compound enantiomers.
Vascular Reactivity Assay Using Pressure Myography
This protocol is used to assess the functional effect of antagonists on 20-HETE-induced vasoconstriction in isolated resistance arteries.
a. Materials:
-
Vessels: Small resistance arteries (e.g., renal interlobar, cerebral, or mesenteric arteries) from experimental animals (e.g., rats, mice).
-
Solutions:
-
Physiological Salt Solution (PSS), gassed with 95% O₂ / 5% CO₂. Composition (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 1.18 NaH₂PO₄, 24 NaHCO₃, 0.026 EDTA, 5.5 glucose, 1.6 CaCl₂.
-
Ca²⁺-free PSS for determining passive diameter.
-
Stock solutions of 20-HETE, 19(S)-HETE, and 19(R)-HETE in ethanol or other suitable solvent.
-
-
Equipment:
-
Pressure myograph system (e.g., from DMT, Living Systems Instrumentation).
-
Inverted microscope with a video camera.
-
Video dimensioning software.
-
Dissection microscope and micro-dissection tools.
-
b. Protocol:
-
Vessel Isolation: Euthanize the animal in accordance with approved institutional protocols. Immediately dissect the desired tissue (e.g., kidney) and place it in ice-cold PSS. Under a dissection microscope, carefully isolate a segment of a resistance artery (~2 mm in length), cleaning away any adhering connective and adipose tissue.
-
Mounting: Transfer the isolated artery segment to the myograph chamber containing cold PSS. Mount the vessel onto two glass cannulas and secure it with nylon ligatures.
-
Equilibration: Pressurize the vessel to a physiologically relevant intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries) and slowly warm the superfusing PSS to 37°C. Allow the vessel to equilibrate for at least 60 minutes, during which it should develop a stable myogenic tone.
-
Viability Check: Assess the viability of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl). A robust constriction confirms vessel health. Wash thoroughly with PSS until the baseline diameter is restored.
-
Antagonist Incubation: Replace the superfusion buffer with PSS containing the desired concentration of the antagonist (e.g., 1 µM 19(R)-HETE, 1 µM 19(S)-HETE) or vehicle (control). Incubate for a predetermined period (e.g., 20-30 minutes).
-
Agonist Dose-Response: While continuing to superfuse with the antagonist/vehicle solution, add cumulative concentrations of 20-HETE to the bath. Start with a low concentration (e.g., 1 nM) and increase stepwise (e.g., to 10 µM) after the response to the previous concentration has stabilized. Record the steady-state internal diameter at each concentration.
-
Data Analysis: Express the vasoconstriction at each 20-HETE concentration as a percentage of the initial baseline diameter. Plot the concentration-response curves for 20-HETE in the presence of the vehicle, 19(S)-HETE, and 19(R)-HETE. A rightward shift in the dose-response curve in the presence of an antagonist indicates competitive antagonism. Calculate and compare the EC50 values.
GPR75 β-Arrestin Recruitment Assay
This cell-based assay measures the ability of an antagonist to block the 20-HETE-induced interaction between the GPR75 receptor and β-arrestin. The PathHunter® assay (DiscoverX) is a common platform for this measurement.[1][7][8][9]
a. Materials:
-
Cells: A stable cell line co-expressing GPR75 tagged with a small enzyme fragment (ProLink™, PK) and β-arrestin tagged with the larger enzyme acceptor (EA) fragment (e.g., PathHunter® eXpress GPR75 CHO-K1 β-Arrestin cells).
-
Reagents:
-
Cell plating and assay reagents provided with the kit.
-
Test compounds: 20-HETE, 19(S)-HETE, 19(R)-HETE.
-
Detection reagents (Substrate Reagent 1, Substrate Reagent 2, Cell Assay Buffer).
-
-
Equipment:
-
White, solid-bottom 96-well or 384-well assay plates.
-
Humidified incubator at 37°C, 5% CO₂.
-
Luminometer.
-
b. Protocol (Antagonist Mode):
-
Cell Plating: Thaw and plate the assay-ready PathHunter® GPR75 cells into the microplate according to the manufacturer's protocol (e.g., 10,000 cells/well). Incubate overnight at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonists (19(S)-HETE and 19(R)-HETE) in the appropriate assay buffer. Also, prepare a stock of the agonist (20-HETE) at a concentration that elicits a submaximal response (typically EC80, determined from a prior agonist-mode experiment).
-
Antagonist Addition: Add the diluted antagonists or vehicle to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow the antagonist to bind to the receptor.
-
Agonist Challenge: Add the prepared EC80 concentration of 20-HETE to all wells except for the "no agonist" controls.
-
Second Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Prepare the PathHunter detection reagent mixture according to the kit instructions. Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.
-
Data Analysis: Measure the chemiluminescent signal using a luminometer. Normalize the data by setting the "no agonist" control as 0% inhibition and the "agonist only" control as 100% response (0% inhibition). Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to an inhibitory dose-response curve to determine the IC50 value for each enantiomer.[9] Compare the IC50 values to determine the relative potency.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CYP/20-HETE/GPR75 axis in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. benchchem.com [benchchem.com]
Validating 19-HETE as a Noncompetitive Inhibitor of CYP1B1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19-hydroxyeicosatetraenoic acid (19-HETE) with other known inhibitors of Cytochrome P450 1B1 (CYP1B1). Experimental data is presented to validate the characterization of this compound as a noncompetitive inhibitor, offering a valuable reference for researchers in pharmacology and drug discovery.
Introduction to CYP1B1 and Its Inhibition
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide array of endogenous and exogenous compounds.[1] Notably, CYP1B1 is overexpressed in a variety of cancer cells and is involved in the metabolic activation of procarcinogens, making it a significant target in cancer research and therapy.[1] Enzyme inhibitors can block the activity of CYP1B1 through different mechanisms, primarily competitive, noncompetitive, and mixed inhibition.[1][2] Understanding the specific inhibition mechanism is vital for drug development.
This compound: A Noncompetitive Inhibitor of CYP1B1
Recent studies have identified the endogenous arachidonic acid metabolite, this compound, as the first reported endogenous noncompetitive inhibitor of CYP1B1.[3] This discovery is significant as it presents a naturally occurring molecule that can regulate CYP1B1 activity. The inhibition by this compound is enantioselective, with the (S)-enantiomer being a more potent inhibitor than the (R)-enantiomer.[3]
Mechanism of Noncompetitive Inhibition
In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, a site distinct from the substrate-binding active site.[4] This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding.[5] A key characteristic of noncompetitive inhibition is that the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex.[4] Consequently, noncompetitive inhibitors lower the maximum reaction velocity (Vmax) without affecting the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.[4][5]
Figure 1: Signaling pathway of noncompetitive inhibition.
Comparative Analysis of CYP1B1 Inhibitors
To provide a clear comparison, the following table summarizes the quantitative data for this compound and other known CYP1B1 inhibitors with varying mechanisms of action.
| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (nM) | Reference(s) |
| 19(S)-HETE | Noncompetitive | Not Reported | 37.3 | [3] |
| 19(R)-HETE | Noncompetitive | Not Reported | 89.1 | [3] |
| Synthetic 19(S)-HETE analogue | Noncompetitive | Not Reported | 9.1 ± 1.8 | [6][7] |
| Synthetic 19(R)-HETE analogue | Noncompetitive | Not Reported | 26.1 ± 2.9 | [6][7] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | Competitive | 3 | Not Reported | [8] |
| α-Naphthoflavone | Competitive | 43 (nM) | Not Reported | [9] |
| Berberine | Noncompetitive | Not Reported | 44 | [10] |
| Resveratrol | Noncompetitive | Not Reported | 23,000 | [10] |
| Proanthocyanidin | Mixed | 2,530 | Not Reported | [2] |
Experimental Protocols
The determination of enzyme inhibition kinetics is crucial for characterizing the interaction between an inhibitor and an enzyme. The following is a detailed protocol for a common in vitro assay used to assess CYP1B1 inhibition.
CYP1B1 Inhibition Assay: 7-Ethoxyresorufin-O-deethylation (EROD)
This fluorometric assay is widely used to measure the catalytic activity of CYP1B1. The enzyme metabolizes the substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.
Materials and Reagents:
-
Recombinant human CYP1B1 enzyme
-
7-Ethoxyresorufin (substrate)
-
Resorufin (standard for calibration curve)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Inhibitor compound (e.g., this compound)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~530 nm, Emission: ~590 nm)
Experimental Workflow:
Figure 2: Experimental workflow for CYP1B1 inhibition assay.
Procedure:
-
Preparation:
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor (this compound) and any comparator compounds.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the potassium phosphate buffer, NADPH regenerating system, and the desired concentration of the inhibitor.
-
Include control wells with no inhibitor and blank wells with no enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding a pre-warmed solution of 7-ethoxyresorufin to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Measure the fluorescence of the produced resorufin using a fluorometric plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of resorufin to convert fluorescence units to product concentration.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using methods such as Michaelis-Menten, Lineweaver-Burk, or Dixon plots.
-
For noncompetitive inhibition, the Lineweaver-Burk plot will show lines with different y-intercepts (1/Vmax) but the same x-intercept (-1/Km) for different inhibitor concentrations.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the Ki value (the inhibition constant) using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The identification and validation of this compound as a noncompetitive inhibitor of CYP1B1 provide a valuable tool for studying the physiological and pathological roles of this enzyme. This guide offers a framework for comparing this compound with other CYP1B1 inhibitors and provides detailed experimental protocols for researchers to conduct their own investigations. The distinct noncompetitive mechanism of this compound distinguishes it from many synthetic inhibitors and highlights its potential as a lead compound for the development of novel therapeutics targeting CYP1B1-related diseases.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 19-(S/R)Hydroxyeicosatetraenoic Acid as the First Endogenous Noncompetitive Inhibitor of Cytochrome P450 1B1 with Enantioselective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Novel Synthetic Analogues of 19(S/R)-Hydroxyeicosatetraenoic Acid Exhibit Noncompetitive Inhibitory Effect on the Activity of Cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Validating the 20-HETE Dependent Hypertension Model: A Comparative Guide to 19-HETE Analogs
Introduction: The Complex Role of 20-HETE in Blood Pressure Regulation
20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, plays a complex and often contrasting role in blood pressure regulation.[1][2] In the microvasculature, 20-HETE acts as a potent vasoconstrictor, sensitizing smooth muscle cells to contractile stimuli and promoting endothelial dysfunction, which contributes to a pro-hypertensive state.[2][3] Conversely, in the kidney tubules, it inhibits sodium reabsorption, promoting natriuresis and thus exerting an anti-hypertensive effect.[2][4] This duality necessitates precise tools to dissect its vascular effects in hypertensive models.
Elevated vascular production of 20-HETE is a hallmark of several experimental hypertension models, including the spontaneously hypertensive rat (SHR) and androgen-induced hypertension.[5][6] These models often exhibit increased vascular reactivity, endothelial dysfunction, and activation of the renin-angiotensin system (RAS), driven by 20-HETE.[1][5] To validate the hypothesis that these vascular effects of 20-HETE are primary drivers of hypertension, specific antagonists are required. 19-HETE, a structurally similar eicosanoid, has been identified as a natural antagonist of 20-HETE's vasoconstrictor actions.[7][8] This guide provides a comparative analysis of novel, robust this compound analogs designed to validate the 20-HETE-dependent hypertension model, supported by experimental data.
Comparative Analysis of this compound Analogs vs. 20-HETE Agonists
The development of stable synthetic analogs of this compound has been crucial for in vivo studies, overcoming the metabolic and chemical lability of the native compound.[7][8] These analogs serve as powerful tools to counteract the pro-hypertensive vascular effects of 20-HETE. The following tables summarize key experimental data comparing the effects of 20-HETE agonists and this compound analog antagonists.
Data Presentation
Table 1: In Vitro Vascular Sensitization to Phenylephrine
| Compound | Concentration | Function | Effect on 20-HETE-Induced Sensitization | Reference |
| 20-HETE | 1 µM | Agonist | Induces vascular sensitization | [7] |
| 19(R)-HETE Analog (4) | 1 µM | Antagonist | Moderate antagonism | [7] |
| 19(S)-HETE Analog (5) | 1 µM | Antagonist | Moderate antagonism (less potent than 4) | [7] |
| Analog 13 | 1 µM | Antagonist | Potent antagonism | [7] |
Negative values from the source data, indicating antagonism, are represented here as "antagonism."
Table 2: In Vivo Effect on Systolic Blood Pressure in a 20-HETE Dependent Hypertension Model
| Animal Model | Treatment | Duration | Systolic Blood Pressure (mmHg) | Outcome | Reference |
| Cyp4a14(-/-) mice | Saline (Control) | 10 days | ~150 mmHg | Hypertension maintained | [7] |
| Cyp4a14(-/-) mice | This compound Analog 13 (10 mg/Kg, IP) | 10 days | Reduced to ~125 mmHg | Blood pressure normalized | [7] |
Signaling Pathways and Experimental Models
The pro-hypertensive actions of 20-HETE are initiated by its binding to the G-protein coupled receptor GPR75.[9] This triggers a signaling cascade leading to vascular dysfunction. This compound analogs are designed to competitively block this interaction.
Caption: 20-HETE signaling pathway leading to hypertension.
The validation of this model relies on demonstrating that blocking the initial step—the action of 20-HETE—can prevent the downstream development of hypertension. The use of this compound analogs in a genetically predisposed animal model provides this proof-of-principle.
Caption: Experimental workflow for validating the model with this compound analogs.
The core of this validation model is the direct antagonism between this compound analogs and 20-HETE at its receptor, preventing the initiation of the hypertensive cascade.
References
- 1. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE and blood pressure regulation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-HETE and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
19-HETE and Prostacyclin: A Comparative Analysis of IP Receptor Activation Potency
For researchers, scientists, and drug development professionals, understanding the nuances of G-protein coupled receptor (GPCR) activation is paramount. This guide provides a detailed comparison of the potency of two endogenous eicosanoids, 19-hydroxyeicosatetraenoic acid (19-HETE) and prostacyclin (PGI2), in activating the prostacyclin receptor (IP receptor), a key target in cardiovascular and inflammatory diseases.
This objective analysis, supported by experimental data, delves into the binding affinities and functional potencies of these two molecules, offering insights for compound selection and experimental design.
Potency at the IP Receptor: A Quantitative Comparison
Experimental data reveals a significant disparity in the potency of 19(S)-HETE and prostacyclin (and its stable analogs) in activating the IP receptor. Prostacyclin and its synthetic analog iloprost are considerably more potent agonists than 19(S)-HETE.
| Compound | Parameter | Value (nM) | Cell System | Reference |
| 19(S)-HETE | EC₅₀ (cAMP accumulation) | 520 | MEG-01 cells | [1] |
| EC₅₀ (cAMP accumulation) | 567 | COS-1 cells (heterologous expression) | [1][2] | |
| Kᵢ (Displacement of [³H]-iloprost) | 660 | COS-1 cells (heterologous expression) | [2][3] | |
| Iloprost | EC₅₀ (cAMP accumulation) | 0.37 | Cells expressing human IP receptor | [4] |
| Kᵢ (Binding affinity) | 3.9 | Cells expressing human IP receptor | [4] |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that gives half of the maximal response. A lower EC₅₀ indicates greater potency. Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound for a receptor. A lower Kᵢ indicates a higher affinity.
The data clearly demonstrates that iloprost, a stable prostacyclin analog, activates the IP receptor and binds to it with significantly higher potency (low nanomolar range) compared to 19(S)-HETE (mid to high nanomolar range).
IP Receptor Signaling Pathway
Activation of the IP receptor by an agonist initiates a well-defined signaling cascade. The IP receptor is a Gs-coupled GPCR. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in physiological responses such as vasodilation and inhibition of platelet aggregation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the IP receptor.
Materials:
-
Cells expressing the human IP receptor (e.g., COS-1 cells)
-
Radiolabeled IP receptor agonist (e.g., [³H]-iloprost)
-
Unlabeled test compounds (this compound and prostacyclin/iloprost)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Transfection: Culture COS-1 cells and transfect them with a plasmid encoding the human IP receptor.
-
Membrane Preparation: Prepare cell membranes from the transfected cells.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-iloprost and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined and used to calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its potency (EC₅₀) as an agonist.
Materials:
-
Cells expressing the human IP receptor (e.g., MEG-01 or transfected COS-1 cells)
-
Test compounds (this compound and prostacyclin/iloprost)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Antibodies for 19-HETE Versus Other HETEs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 19-hydroxyeicosatetraenoic acid (19-HETE), a key cytochrome P450 (CYP) metabolite of arachidonic acid, is critical for advancing research in cardiovascular and renal physiology. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable data, given the structural similarity among various HETE isomers. This guide provides a framework for assessing the specificity of antibodies targeting this compound, with a focus on their cross-reactivity with other biologically relevant HETEs.
While specific quantitative cross-reactivity data for a commercially available anti-19-HETE antibody is not readily published, this guide presents a template for such an analysis, using data from a comparable HETE ELISA kit as a realistic example. Researchers should perform similar validation for any antibody or immunoassay kit used in their studies.
Comparative Analysis of Antibody Specificity
The specificity of an antibody is its ability to distinguish between the target antigen and other structurally related molecules. In the context of this compound, it is crucial to assess cross-reactivity against other HETE isomers that may be present in biological samples. The primary method for quantifying this is through competitive enzyme-linked immunosorbent assay (ELISA).
The following table provides a hypothetical yet representative comparison of a fictional "Product X Anti-19-HETE Antibody" against a panel of other HETEs. The cross-reactivity is expressed as a percentage, indicating the extent to which other HETEs compete with this compound for binding to the antibody.
Table 1: Hypothetical Cross-Reactivity Profile of Product X Anti-19-HETE Antibody
| Compound | Cross-Reactivity (%) |
| 19(S)-HETE | 100 |
| 20-HETE | < 0.01 |
| 18(R)-HETE | 0.5 |
| 15(S)-HETE | < 0.01 |
| 12(S)-HETE | < 0.01 |
| 5(S)-HETE | < 0.01 |
| Arachidonic Acid | < 0.01 |
Note: This data is illustrative and based on typical performance of high-specificity lipid immunoassays. Actual performance must be verified for any specific antibody.
Experimental Protocols
The determination of antibody specificity and cross-reactivity for small molecules like HETEs is typically performed using a competitive ELISA.
Competitive ELISA Protocol for Specificity Assessment
This protocol outlines the steps to determine the cross-reactivity of an anti-19-HETE antibody.
Materials:
-
96-well microplate coated with a goat anti-rabbit IgG antibody
-
Product X Anti-19-HETE Antibody (Rabbit polyclonal/monoclonal)
-
This compound standard
-
Potential cross-reactants (20-HETE, 18-HETE, 15-HETE, 12-HETE, 5-HETE, Arachidonic Acid)
-
This compound conjugated to a tracer enzyme (e.g., horseradish peroxidase - HRP)
-
Assay Buffer (e.g., phosphate buffer with BSA)
-
Wash Buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Standard and Cross-Reactant Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
Assay Setup: To the wells of the goat anti-rabbit IgG coated plate, add Assay Buffer, the this compound-HRP tracer, and either the this compound standard or the potential cross-reactant.
-
Antibody Incubation: Add the anti-19-HETE antibody to each well. The antibody will bind to the immobilized goat anti-rabbit IgG.
-
Competitive Binding: Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C). During this time, the free this compound (from the standard or sample) and the this compound-HRP tracer will compete for the binding sites on the anti-19-HETE antibody.
-
Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add Stop Solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: The concentration of the this compound-HRP tracer bound to the antibody is inversely proportional to the amount of free this compound in the standard or sample. Calculate the concentration of each cross-reactant required to displace 50% of the bound tracer (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Visualizations
Signaling Pathway of 19(S)-HETE
19(S)-HETE is known to be an agonist of the prostacyclin (IP) receptor, leading to vasorelaxation and inhibition of platelet activation through a Gs-coupled GPCR signaling cascade that results in the formation of cyclic AMP (cAMP).[1]
Caption: Signaling pathway of 19(S)-HETE via the IP receptor.
Experimental Workflow for Antibody Specificity Assessment
The following diagram illustrates the key steps in a competitive ELISA to determine the cross-reactivity of an anti-19-HETE antibody.
Caption: Workflow for competitive ELISA to assess antibody specificity.
References
comparing the effects of 19-Hete across different vascular smooth muscle cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 19-hydroxyeicosatetraenoic acid (19-HETE) across different vascular smooth muscle cell (VSMC) lines. While direct comparative studies on this compound are limited, this document synthesizes available data and contrasts its effects with the more extensively studied alternative, 20-HETE.
Introduction to this compound
This compound is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. It exists in two stereoisomers, 19(S)-HETE and 19(R)-HETE, with 19(S)-HETE being the more biologically active form. Unlike its counterpart, 20-HETE, which is generally associated with vasoconstriction and cell proliferation, 19(S)-HETE primarily induces vasorelaxation and exhibits anti-proliferative properties in smooth muscle cells.
Comparative Effects of this compound and 20-HETE on Vascular Smooth Muscle Cells
The following tables summarize the known effects of this compound and 20-HETE on various functions of vascular and airway smooth muscle cells. It is important to note that data on this compound in specific vascular smooth muscle cell lines is not as abundant as for 20-HETE.
Table 1: Effects on Vascular and Airway Smooth Muscle Cell Tone
| Eicosanoid | Cell Type | Effect | Mechanism |
| 19(S)-HETE | Mesenteric Artery Smooth Muscle Cells | Vasorelaxation | Activation of Prostacyclin (IP) Receptor, leading to increased cAMP.[1] |
| Murine Thoracic Aorta Smooth Muscle Cells | Vasorelaxation | Activation of Prostacyclin (IP) Receptor, leading to increased cAMP.[1] | |
| Airway Smooth Muscle Cells | Relaxation | Activation of Prostacyclin (IP) Receptor, increasing cAMP and activating PKA and EPAC2.[2] | |
| 20-HETE | Most Vascular Smooth Muscle Cells (e.g., renal, cerebral) | Vasoconstriction | Inhibition of large-conductance calcium-activated potassium (BKCa) channels, leading to depolarization and calcium influx.[3][4] |
| Pulmonary Artery Smooth Muscle Cells | Vasodilation | Endothelium-dependent release of nitric oxide (NO).[3] |
Table 2: Effects on Vascular and Airway Smooth Muscle Cell Proliferation and Migration
| Eicosanoid | Cell Type | Proliferation | Migration |
| This compound | Airway Smooth Muscle Cells | Reduced DNA synthesis | Not Reported |
| 20-HETE | A10 Rat Aortic Smooth Muscle Cells | Stimulates | Stimulates PDGF-BB-induced migration.[5] |
| Human Aortic Smooth Muscle Cells | Inhibits PDGF-induced proliferation | Not Reported | |
| Rat Aortic Smooth Muscle Cells | Stimulates | Not Reported |
Signaling Pathways
The signaling pathways of this compound and 20-HETE in smooth muscle cells are distinct and lead to their opposing effects.
This compound Signaling Pathway
19(S)-HETE primarily acts as a vasodilator and anti-proliferative agent by activating the prostacyclin (IP) receptor. This initiates a signaling cascade that involves the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC).
20-HETE Signaling Pathway
In contrast, 20-HETE typically promotes vasoconstriction and proliferation through pathways involving the inhibition of potassium channels and the activation of signaling cascades like the MAPK and PI3K pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Vascular Tone (Isometric Tension Recordings)
This protocol is used to assess the contractile or relaxant effects of compounds on isolated blood vessel segments.
-
Tissue Preparation: Murine mesenteric arteries or thoracic aorta are isolated and placed in cold physiological salt solution. Adventitial tissue is removed, and the artery is cut into small rings (2-3 mm).
-
Mounting: The arterial rings are mounted on two stainless steel wires in a wire myograph chamber filled with physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for at least 30 minutes. The viability of the smooth muscle is tested by contracting the rings with a high-potassium solution or a vasoconstrictor like phenylephrine.
-
Experiment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to assess its vasorelaxant effects. Changes in isometric tension are recorded.
Cell Proliferation Assay (EdU Incorporation)
This method measures DNA synthesis as an index of cell proliferation.
-
Cell Culture: Vascular smooth muscle cells are seeded in 96-well plates and grown to sub-confluence.
-
Synchronization: Cells are serum-starved for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are treated with this compound in the presence or absence of a mitogen like platelet-derived growth factor (PDGF).
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium and is incorporated into newly synthesized DNA.[1][3][6]
-
Detection: After incubation, cells are fixed and permeabilized. A fluorescent azide is then added, which binds to the EdU through a "click" reaction.
-
Analysis: The percentage of EdU-positive cells is determined by fluorescence microscopy or a plate reader.[1][3][6]
cAMP Measurement
This assay quantifies the intracellular levels of cyclic AMP.
-
Cell Lysis: Vascular smooth muscle cells are treated with this compound for a specified time. The reaction is stopped, and the cells are lysed to release intracellular components.
-
Assay: A competitive enzyme-linked immunosorbent assay (ELISA) is typically used. A known amount of labeled cAMP competes with the cAMP from the cell lysate for binding to a limited number of antibody sites.
-
Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is measured using a plate reader.
Western Blotting for Phospho-VASP
This technique is used to detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream target of PKA.
-
Protein Extraction: VSMCs are treated with this compound, and then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated VASP, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
Conclusion
The available evidence strongly suggests that 19(S)-HETE and 20-HETE have opposing effects on vascular smooth muscle function. 19(S)-HETE primarily acts as a vasodilator and potential inhibitor of proliferation through a cAMP-mediated pathway, making it a molecule of interest for conditions characterized by vasoconstriction and excessive smooth muscle growth. In contrast, 20-HETE is a potent vasoconstrictor and promotes proliferation and migration in most vascular beds. Further research is needed to fully elucidate and compare the effects of this compound across a broader range of vascular smooth muscle cell lines to better understand its therapeutic potential.
References
- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 2. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 4. Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
19-HETE as a Potential Cardiovascular Disease Biomarker: A Comparative Guide
Introduction
The search for novel biomarkers is a critical endeavor in the field of cardiovascular disease (CVD) to improve early diagnosis, risk stratification, and therapeutic monitoring. Among the emerging candidates, 19-hydroxyeicosatetraenoic acid (19-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, has garnered interest due to its potential cardioprotective roles. This guide provides a comparative analysis of this compound against established cardiovascular biomarkers, namely cardiac troponins (cTn) and natriuretic peptides (BNP and NT-proBNP). While clinical validation of this compound as a standalone biomarker is still in its nascent stages, this document summarizes the existing experimental data, outlines its proposed mechanism of action, and provides detailed protocols for its measurement to facilitate further research.
Comparison of Biomarker Performance
A direct comparison of the diagnostic and prognostic performance of this compound with established cardiovascular biomarkers is limited by the current lack of extensive clinical validation for this compound. The following tables summarize the well-documented performance of cardiac troponins and natriuretic peptides.
Table 1: Performance of Cardiac Troponins (High-Sensitivity Assays) in Acute Myocardial Infarction (AMI)
| Biomarker | Application | Sensitivity | Specificity | Diagnostic Cut-off | Key Considerations |
| High-Sensitivity Cardiac Troponin T (hs-cTnT) | Diagnosis of AMI | 89%[1] | 79%[1] | >99th percentile of a healthy reference population[1] | Can be elevated in other cardiac conditions (e.g., heart failure, myocarditis) and chronic kidney disease.[2] |
| High-Sensitivity Cardiac Troponin I (hs-cTnI) | Diagnosis of AMI | 90%[1] | 89%[1] | >99th percentile of a healthy reference population[1] | Different assays may have varying cut-off values. |
| This compound | Potential for CVD risk assessment | Not Established | Not Established | Not Established | Research is ongoing to determine its clinical utility. |
Table 2: Performance of Natriuretic Peptides in Heart Failure (HF)
| Biomarker | Application | Diagnostic Cut-off (Acute HF) | Prognostic Value | Key Considerations |
| B-Type Natriuretic Peptide (BNP) | Diagnosis and prognosis of HF | >100 pg/mL | Higher levels correlate with increased risk of mortality and rehospitalization.[3][4][5] | Levels can be affected by age, renal function, obesity, and atrial fibrillation.[4] |
| N-Terminal pro-B-Type Natriuretic Peptide (NT-proBNP) | Diagnosis and prognosis of HF | Age-stratified: <50 yrs: >450 pg/mL; 50-75 yrs: >900 pg/mL; >75 yrs: >1800 pg/mL | Strong predictor of adverse outcomes in both acute and chronic HF.[3][6][7] | Longer half-life and less biological variability compared to BNP.[4] |
| This compound | Potential for CVD risk assessment | Not Established | A recent study correlated higher this compound levels with a better prognosis in acute coronary syndrome patients.[1] | Further studies are needed to confirm its prognostic value in HF and other CVDs. |
Signaling Pathway of this compound
This compound exerts its cardiovascular effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[8]
Experimental Protocols
Measurement of this compound in Human Plasma by UPLC-MS/MS
This protocol is adapted from a published method for the sensitive quantification of eicosanoids.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a 2 mL 96-well plate, add 10 µL of an internal standard mix (containing deuterated this compound).
-
Add 340 µL of 0.9% NaCl with 0.1% acetic acid.
-
Add 560 µL of a 2:1 methanol:chloroform mixture.
-
Mix vigorously and shake for 10 minutes.
-
Add 190 µL of chloroform and 190 µL of 0.9% NaCl with 0.1% acetic acid.
-
Centrifuge the plate to separate the layers.
-
Transfer the lower organic layer to a new plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
-
Column: Waters Acquity UPLC BEH shield C18 column (1.7 µm, 2.1 × 150 mm).
-
Mobile Phase A: Water with 10 mM formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM formic acid.
-
Flow Rate: 0.325 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 25 µL.
-
Gradient:
-
0–1 min: 30% B
-
1–4 min: 31-41% B
-
4–14.5 min: 41-45% B
-
14.5–16 min: 90% B
-
16–18 min: 30% B
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Capillary Voltage: 3.1 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
SRM Transition for this compound: To be optimized based on the specific instrument, but a common precursor ion is [M+H]+.
-
Comparison with Other Alternatives
This compound vs. 20-HETE: It is crucial to distinguish this compound from its regioisomer, 20-HETE. While both are products of CYP-mediated arachidonic acid metabolism, they often exhibit opposing biological effects. 20-HETE is generally considered pro-hypertensive and pro-inflammatory, promoting vasoconstriction and endothelial dysfunction.[9][10][11] In contrast, this compound, particularly the 19(S)-HETE enantiomer, has been shown to have vasorelaxant and platelet-inhibiting properties.[8] Furthermore, this compound can antagonize some of the detrimental vascular effects of 20-HETE.[1] This highlights the importance of specific measurement of this compound in clinical studies.
This compound vs. Established Biomarkers: Cardiac troponins are highly specific for myocardial injury and are the gold standard for the diagnosis of AMI.[12] Natriuretic peptides are essential for the diagnosis and management of heart failure, reflecting ventricular wall stress.[6] The potential role of this compound is likely not as a direct replacement for these acute markers but rather as a potential biomarker for assessing underlying cardiovascular risk, endothelial function, or the balance between vasoconstrictor and vasodilator influences. One study has suggested a correlation between higher this compound levels and a better prognosis in patients with acute coronary syndrome, indicating a potential protective role.[1] However, this finding requires validation in larger, prospective clinical trials.
Conclusion and Future Directions
This compound is an intriguing endogenous molecule with demonstrated vasodilatory and anti-platelet aggregation effects, primarily mediated through the prostacyclin IP receptor and subsequent cAMP signaling.[8] These properties suggest a potential protective role in the cardiovascular system. However, its validation as a clinical biomarker for cardiovascular disease is still in the early stages.
While robust methods for its quantification exist, there is a significant lack of clinical studies directly comparing the diagnostic and prognostic performance of this compound against established biomarkers like cardiac troponins and natriuretic peptides. The single report of a favorable prognostic association in acute coronary syndrome is promising but requires substantial further investigation.[1]
Future research should focus on:
-
Conducting large-scale, prospective clinical trials to evaluate the diagnostic and prognostic accuracy of this compound in various cardiovascular diseases, including acute coronary syndromes and heart failure.
-
Performing head-to-head comparisons of this compound with established biomarkers to determine its incremental value.
-
Investigating the relationship between plasma or urinary this compound levels and the severity of coronary artery disease, endothelial dysfunction, and heart failure.
Until such data becomes available, this compound remains a promising area of research rather than a clinically validated biomarker for cardiovascular disease. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the necessary research to bridge this translational gap.
References
- 1. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers in Cardiovascular Disease: Statistical Assessment and Section on Key Novel Heart Failure Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognosis and NT-proBNP in heart failure patients with preserved versus reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. NT-proBNP for risk prediction of cardiovascular events and all-cause mortality: The getABI-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
head-to-head comparison of 19-Hete and 20-Hete in angiogenesis
A Comprehensive Guide for Researchers and Drug Development Professionals
The formation of new blood vessels, a process known as angiogenesis, is critical in both normal physiological functions and pathological conditions. Among the myriad of signaling molecules that regulate this complex process, the hydroxyeicosatetraenoic acids (HETEs), metabolites of arachidonic acid, have emerged as significant players. This guide provides a detailed head-to-head comparison of two prominent HETEs, 19-hydroxyeicosatetraenoic acid (19-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), in the context of angiogenesis. While both are products of cytochrome P450 (CYP) enzyme activity, their effects on vascular endothelial cells and the overall angiogenic process are markedly different, presenting distinct opportunities for therapeutic intervention.
Executive Summary: Opposing Roles in Angiogenesis
Current research strongly indicates that 20-HETE is a potent pro-angiogenic factor. It actively promotes the key steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation. In contrast, this compound, particularly the 19(S)-HETE enantiomer, exhibits anti-angiogenic or vessel-stabilizing properties. This is primarily attributed to its function as an agonist for the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a signaling molecule often associated with the inhibition of cell growth and migration. Furthermore, the 19(R)-HETE enantiomer has been shown to antagonize the vascular actions of 20-HETE.
Quantitative Comparison of Angiogenic Effects
While direct head-to-head quantitative comparisons of this compound and 20-HETE in angiogenic assays are limited in the published literature, the following table summarizes their established, yet opposing, effects based on individual studies. This highlights a critical knowledge gap and an area for future research.
| Angiogenic Parameter | 20-HETE Effect | This compound Effect | Supporting Evidence |
| Endothelial Cell Proliferation | Stimulatory: Promotes the proliferation of various endothelial cell types, including human umbilical vein endothelial cells (HUVECs) and microvascular endothelial cells.[1][2] | Inhibitory (postulated): As a prostacyclin receptor agonist, 19(S)-HETE increases cAMP levels, which is generally associated with the inhibition of cell proliferation.[3][4][5][6] | 20-HETE directly stimulates endothelial cell growth. The effect of this compound is inferred from its mechanism of action. |
| Endothelial Cell Migration | Stimulatory: Induces the migration of endothelial cells, a crucial step in the sprouting of new blood vessels.[7] | Inhibitory (postulated): Increased cAMP levels are known to inhibit endothelial cell migration. | 20-HETE is a known chemoattractant for endothelial cells. The role of this compound is based on its downstream signaling. |
| Endothelial Tube Formation | Stimulatory: Promotes the formation of capillary-like structures (tubes) by endothelial cells in vitro.[1][8] | Inhibitory (postulated): Prostacyclin receptor activation in tumor endothelial cells has been shown to suppress tube formation.[9] | 20-HETE enhances the ability of endothelial cells to organize into networks. This compound's effect is extrapolated from studies on IP receptor signaling. |
| In Vivo Angiogenesis | Stimulatory: Promotes neovascularization in models such as the mouse hindlimb ischemia model and the rat cornea pocket assay.[1][10][11] | Antagonistic/Inhibitory: 19(R)-HETE antagonizes the vasoconstrictor and other vascular effects of 20-HETE.[12] | 20-HETE is a proven angiogenic factor in vivo. This compound's in vivo role in angiogenesis is primarily defined by its opposition to 20-HETE. |
Signaling Pathways: A Tale of Two Mechanisms
The divergent effects of this compound and 20-HETE on angiogenesis stem from their distinct signaling pathways within endothelial cells.
20-HETE: A Pro-Angiogenic Cascade
20-HETE initiates a signaling cascade that robustly promotes angiogenesis. Upon its formation, it activates multiple downstream pathways:
-
VEGF and HIF-1α Upregulation: 20-HETE stimulates the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), two master regulators of angiogenesis.[1][8]
-
ERK/MAPK Pathway Activation: The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling route for cell proliferation and differentiation, is activated by 20-HETE.[1]
-
Reactive Oxygen Species (ROS) Production: 20-HETE can increase the production of reactive oxygen species, which can act as second messengers to further promote angiogenic signaling.
This compound: An Anti-Angiogenic Pathway
The mechanism of action for this compound, particularly 19(S)-HETE, is fundamentally different and centers on the activation of the prostacyclin (IP) receptor:
-
Prostacyclin (IP) Receptor Agonism: 19(S)-HETE binds to and activates the IP receptor on endothelial cells.[4]
-
cAMP Elevation: Activation of the IP receptor stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP).[4]
-
Downstream Effects of cAMP: Elevated cAMP levels are generally associated with the stabilization of the endothelial barrier, inhibition of cell proliferation, and reduced migration, all of which counteract the process of angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of angiogenic responses. Below are outlines of standard experimental protocols used to evaluate the effects of compounds like this compound and 20-HETE on angiogenesis.
1. Endothelial Cell Proliferation Assay (e.g., BrdU or MTT Assay)
-
Objective: To quantify the effect of this compound and 20-HETE on the proliferation of endothelial cells.
-
Methodology:
-
Seed endothelial cells (e.g., HUVECs) in 96-well plates at a density of 2-5 x 10³ cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with various concentrations of this compound, 20-HETE, or vehicle control for 24-48 hours.
-
For BrdU assay: Add BrdU labeling solution for the final 2-4 hours of incubation. Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase substrate. Measure absorbance at the appropriate wavelength.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution and measure the absorbance.
-
-
Data Analysis: Express cell proliferation as a percentage of the vehicle-treated control.
2. Endothelial Cell Migration Assay (e.g., Boyden Chamber or Wound Healing Assay)
-
Objective: To assess the effect of this compound and 20-HETE on the migratory capacity of endothelial cells.
-
Methodology (Boyden Chamber):
-
Coat the upper surface of a porous membrane (typically 8 µm pores) in a Boyden chamber insert with an extracellular matrix protein (e.g., fibronectin or gelatin).
-
Place endothelial cells in the upper chamber in a serum-free medium.
-
Add different concentrations of this compound, 20-HETE, or vehicle control to the lower chamber as a chemoattractant.
-
Incubate for 4-6 hours to allow cell migration through the membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Quantify cell migration as the average number of migrated cells per field.
3. Endothelial Tube Formation Assay
-
Objective: To evaluate the ability of this compound and 20-HETE to influence the formation of capillary-like structures by endothelial cells.
-
Methodology:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed endothelial cells onto the solidified matrix at a density of 1-2 x 10⁴ cells/well.
-
Treat the cells with various concentrations of this compound, 20-HETE, or vehicle control.
-
Incubate for 6-18 hours to allow the formation of tube-like structures.
-
Capture images of the tube networks using a microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
4. In Vivo Angiogenesis Assay (e.g., Mouse Matrigel Plug Assay)
-
Objective: To assess the in vivo angiogenic effects of this compound and 20-HETE.
-
Methodology:
-
Mix Matrigel (in liquid form at 4°C) with heparin and the test compounds (this compound, 20-HETE, or vehicle). A pro-angiogenic factor like bFGF can be included as a positive control.
-
Subcutaneously inject the Matrigel mixture into the flanks of mice. The Matrigel will solidify at body temperature, forming a plug.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify the extent of neovascularization within the plugs by measuring the hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
-
Data Analysis: Compare the hemoglobin content or the density of blood vessels in the plugs containing the test compounds to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound and 20-HETE on angiogenesis.
Conclusion and Future Directions
The available evidence strongly suggests that 20-HETE is a pro-angiogenic mediator, while this compound, primarily through the actions of its (S)-enantiomer, exhibits anti-angiogenic or vessel-stabilizing properties. This clear dichotomy in their biological activities makes them and their respective signaling pathways attractive targets for therapeutic development.
For diseases characterized by excessive or pathological angiogenesis, such as cancer and diabetic retinopathy, inhibitors of 20-HETE synthesis or action, as well as agonists of the this compound/IP receptor pathway, hold therapeutic promise. Conversely, in conditions where enhanced angiogenesis is desirable, such as in ischemic diseases, promoting 20-HETE signaling or antagonizing this compound could be beneficial.
A significant gap in the current understanding is the lack of direct, quantitative head-to-head comparative studies. Future research should focus on performing such studies to precisely delineate the dose-dependent effects of both this compound and 20-HETE on various aspects of angiogenesis. This will be crucial for the development of targeted and effective therapies that modulate these important signaling pathways.
References
- 1. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. [PDF] Prostacyclin receptor signalling and cell proliferation : role in pulmonary hypertension | Semantic Scholar [semanticscholar.org]
- 7. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- 8. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostacyclin receptor in tumor endothelial cells promotes angiogenesis in an autocrine manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. 20-HETE contributes to ischemia-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Physiological Roles of 19-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the physiological roles of 19-hydroxyeicosatetraenoic acid (19-HETE) across various species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this cytochrome P450-derived metabolite of arachidonic acid. This document summarizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of this compound's diverse and sometimes contradictory functions.
Synthesis and Metabolism of this compound: A Cross-Species Overview
This compound is synthesized from arachidonic acid by ω-1 hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. The expression and substrate specificity of these enzymes vary among species, leading to differences in the production of this compound and its more extensively studied counterpart, 20-HETE.
| Species | Key CYP Enzymes Involved in this compound Synthesis | Primary Tissues of Synthesis | Notes |
| Human | CYP4A11, CYP4F2, CYP4F3, CYP2U1 | Kidney, Liver, Brain, Leukocytes | CYP4F2 is a major contributor to renal 20-HETE synthesis, but also produces this compound.[1] CYP2U1, abundant in the cerebellum, metabolizes arachidonic acid to both 19- and 20-HETE. |
| Rat | CYP4A1, CYP4A2, CYP4A3, CYP4A8, CYP4F family | Kidney, Liver, Brain, Blood Vessels | Different CYP4A isoforms in the rat kidney contribute to varying extents to basal renal function and hemodynamic responses.[2] |
| Mouse | CYP4A12a | Kidney | CYP4A12a is the primary isoform responsible for 20-HETE production, and by extension, influences the this compound landscape.[2] |
| Rabbit | CYP4A isoforms, CYP2E1 | Kidney, Liver, Lung | The lung has a recognized capacity to synthesize both 19- and 20-HETE.[3] |
Comparative Physiological Roles of this compound
The physiological effects of this compound, particularly the 19(S)-HETE enantiomer, are most pronounced in the vascular and renal systems. However, its actions can differ significantly across species, a critical consideration for translational research.
Vascular Effects: Vasodilation vs. Vasoconstriction
One of the most striking species-dependent differences in this compound's function is its effect on vascular tone.
| Species | Vascular Effect | Mechanism | Supporting Experimental Data |
| Mouse | Vasorelaxation | Activation of the prostacyclin (IP) receptor, leading to increased intracellular cAMP. This effect is independent of cyclooxygenase (COX) activity.[4][5] | 19(S)-HETE induced concentration-dependent relaxation of pre-contracted mesenteric arteries and thoracic aorta. This effect was absent in vessels from IP receptor knockout mice.[5] |
| Rabbit | Vasorelaxation | Dependent on COX activity, suggesting the conversion of this compound to a relaxing prostanoid.[5] | The reduction in perfusion pressure in isolated rabbit kidneys by 19(S)-HETE was abolished by indomethacin, a COX inhibitor.[5] |
| Rat | Vasoconstriction (pro-contractile) | The precise mechanism is not fully elucidated, but it has been shown to be sensitive to COX inhibition.[5] this compound can also act as an antagonist to the vasoconstrictor effects of 20-HETE.[6] | 19(S)-HETE, with lower potency than 20-HETE, induced contraction of isolated aortic segments.[5] |
| Human | Vasorelaxation (in bronchi) | In human bronchi, 20-HETE (and likely its related compounds) causes relaxation that is not modified by indomethacin, suggesting a mechanism independent of prostanoid formation. This effect is mediated by the activation of large conductance KCa channels. | 20-HETE caused a concentration-dependent relaxation in human bronchi pre-contracted with methacholine. |
Quantitative Comparison of 19(S)-HETE Vascular Effects
| Parameter | Species/System | Value | Reference |
| EC50 for cAMP accumulation | Human megakaryoblastic cells (MEG-01) | 520 nM | [4] |
| EC50 for IP receptor activation | Heterologously expressed human IP receptor | 567 nM | [4] |
Renal Effects: Regulation of Tubular Transport
In the kidney, this compound plays a role in modulating fluid and electrolyte balance by acting on renal tubules.
| Species | Renal Effect | Mechanism | Supporting Experimental Data |
| Rabbit | Stimulation of proximal tubule transport | Direct effect on volume absorption in the proximal straight tubule (PST). This effect is independent of 20-HETE metabolism.[7][8] | 10-6 M 19(S)-HETE significantly stimulated volume absorption in isolated, perfused rabbit PSTs, both in the presence and absence of a 20-HETE synthesis inhibitor (DDMS).[7] |
Effects on Platelet Aggregation
19(S)-HETE has been shown to inhibit platelet aggregation, an effect that is also mediated through the prostacyclin IP receptor.
| Species | Effect on Platelet Aggregation | Mechanism | Supporting Experimental Data |
| Mouse | Inhibition | Activation of the prostacyclin (IP) receptor.[4][5] | Pretreatment of isolated murine platelets with 19(S)-HETE blocked thrombin-induced platelet aggregation. This inhibitory effect was absent in platelets from IP receptor knockout mice.[4][5] |
Signaling Pathways of this compound
The primary signaling pathway for 19(S)-HETE in mediating its vasodilatory and anti-platelet effects involves the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that signals through Gs to increase intracellular cyclic AMP (cAMP).
Figure 1. Signaling pathway of 19(S)-HETE via the prostacyclin (IP) receptor.
Experimental Protocols
Measurement of Vasorelaxation in Isolated Arteries
This protocol is adapted from studies investigating the vascular effects of 19(S)-HETE in murine arteries.[5]
Objective: To determine the direct effect of this compound on the tone of isolated small arteries.
Materials:
-
Wire myograph system
-
Krebs buffer (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine or U46619 (vasoconstrictors)
-
This compound stock solution (in ethanol)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissecting microscope and tools
Procedure:
-
Euthanize the animal (e.g., mouse) according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., mesenteric artery or thoracic aorta) and place it in ice-cold Krebs buffer.
-
Under a dissecting microscope, clean the artery of surrounding connective and adipose tissue and cut it into 2 mm rings.
-
Mount the arterial rings in the wire myograph chambers containing Krebs buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 30 minutes, adjusting the resting tension periodically (e.g., to 10 mN for aorta).
-
Assess the viability of the arterial rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).
-
Pre-contract the arterial rings to approximately 50-80% of their maximum response with a vasoconstrictor like phenylephrine or U46619.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the changes in isometric tension.
-
Calculate the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
Figure 2. Experimental workflow for assessing vasorelaxation in isolated arteries.
Intracellular cAMP Measurement Assay
This protocol is based on methods used to determine the effect of 19(S)-HETE on cAMP levels in cell culture.[5]
Objective: To quantify the change in intracellular cAMP concentration in response to this compound stimulation.
Materials:
-
Human megakaryoblastic leukemia cell line (MEG-01) or other suitable cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
Plate reader compatible with the assay kit
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, wash the cells with HBSS.
-
Add HBSS containing various concentrations of this compound to the wells. Include a vehicle control and a positive control (forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a standard curve using the provided cAMP standards to determine the absolute cAMP concentrations in the samples.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in biological samples. Specific parameters may need optimization based on the sample matrix and instrumentation.
Objective: To accurately quantify the concentration of this compound in biological samples such as plasma, urine, or tissue homogenates.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d8)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Spike the biological sample with a known amount of the deuterated internal standard.
-
Perform lipid extraction using a suitable method, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the eicosanoids.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol) to separate this compound from other lipids.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both this compound and its deuterated internal standard (Selected Reaction Monitoring - SRM).
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the this compound analytical standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
The physiological roles of this compound exhibit remarkable diversity across different species, highlighting the importance of careful consideration when extrapolating findings from animal models to human physiology. While 19(S)-HETE emerges as a promising vasodilator and anti-platelet agent in murine models through its interaction with the prostacyclin IP receptor, its effects in other species, such as rats and rabbits, follow different mechanisms and can even be opposing.
For researchers and drug development professionals, these species-specific differences underscore the necessity of utilizing multiple preclinical models to fully characterize the pharmacological profile of any therapeutic agent targeting the this compound pathway. Future research should focus on elucidating the full spectrum of this compound receptors and signaling pathways in humans to better predict its therapeutic potential and potential side effects. Further investigation into the enzymatic regulation of this compound synthesis in various disease states will also be crucial for identifying novel therapeutic targets.
References
- 1. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gs-Coupled GPCR in 19-HETE Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways of 19-hydroxyeicosatetraenoic acid (19-HETE), confirming its action through a Gs-coupled G protein-coupled receptor (GPCR), and contrasts it with the signaling of the related molecule, 20-HETE. This document includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathways and experimental workflows.
19(S)-HETE Primarily Signals Through the Gs-Coupled Prostacyclin (IP) Receptor
Experimental evidence strongly indicates that 19(S)-HETE, a cytochrome P450 metabolite of arachidonic acid, exerts its biological effects by activating the prostacyclin receptor (IP), a Gs-coupled GPCR. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. A key study demonstrated that 19(S)-HETE induces cAMP accumulation in human megakaryoblastic leukemia cell line MEG-01 with an EC50 of 520 nM.[1] This effect was shown to be dependent on the Gs protein. Furthermore, in cells heterologously expressing the human IP receptor, 19(S)-HETE stimulated cAMP production with a similar EC50 of 567 nM.[1]
The specificity of this interaction was confirmed through siRNA-mediated knockdown of the IP receptor in MEG-01 cells, which abolished the cAMP response to 19(S)-HETE.[1] Additionally, 19(S)-HETE was found to displace the radiolabeled IP receptor agonist ³H-iloprost with a Ki of 660 nM, confirming a direct binding interaction.[2] Functionally, the vasorelaxant effects of 19(S)-HETE observed in mouse mesenteric arteries were absent in arteries from IP receptor deficient mice, further solidifying the crucial role of this receptor in mediating the vascular effects of 19(S)-HETE.[3][4]
Contrasting Signaling Pathway: 20-HETE and the Gq-Coupled GPR75
In contrast to 19(S)-HETE, the structurally similar eicosanoid 20-HETE primarily signals through a Gq-coupled GPCR, GPR75.[5][6] Activation of GPR75 by 20-HETE stimulates Gαq/11 protein dissociation and leads to the activation of downstream signaling pathways, such as inositol phosphate accumulation, which are distinct from the Gs-cAMP pathway activated by 19(S)-HETE.[5][6] Notably, this compound has been reported to act as an antagonist to some of the vascular actions of 20-HETE, highlighting a competitive or counter-regulatory relationship between these two lipid mediators.
Quantitative Comparison of 19(S)-HETE and 20-HETE Signaling
The following table summarizes the key quantitative parameters differentiating the signaling of 19(S)-HETE and 20-HETE.
| Parameter | 19(S)-HETE | 20-HETE | Reference |
| Primary Receptor | Prostacyclin (IP) Receptor | GPR75 | [1][5] |
| G-Protein Coupling | Gs | Gq | [1][5] |
| Second Messenger | ↑ cAMP | ↑ Inositol Phosphates | [1][5] |
| EC50 (cAMP accumulation) | 520 nM (MEG-01 cells) | Not Applicable | [1] |
| EC50 (IP Receptor activation) | 567 nM | Not Applicable | [1] |
| Binding Affinity (Ki) | 660 nM (to IP Receptor) | Not Reported | [2] |
| Functional Effect | Vasorelaxation, Platelet Inhibition | Vasoconstriction, Proliferation | [3][5] |
Key Experimental Methodologies
Detailed protocols for the pivotal experiments that established the signaling pathway of 19(S)-HETE are provided below.
cAMP Accumulation Assay
This protocol is for measuring intracellular cAMP levels in response to 19(S)-HETE stimulation in MEG-01 cells.
Materials:
-
MEG-01 cells
-
RPMI-1640 medium with 10% FBS
-
19(S)-HETE
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
96-well white opaque microplates
Procedure:
-
Cell Culture: Culture MEG-01 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[7]
-
Cell Plating: Seed MEG-01 cells into 96-well white opaque microplates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-incubation: Gently remove the culture medium and add 50 µL of stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.
-
Compound Addition: Add 50 µL of stimulation buffer containing varying concentrations of 19(S)-HETE (e.g., 1 nM to 10 µM) or forskolin (e.g., 10 µM) to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for 19(S)-HETE-induced cAMP accumulation.
siRNA-Mediated Knockdown of the Prostacyclin (IP) Receptor
This protocol describes the transient knockdown of the IP receptor in MEG-01 cells to confirm its role in 19(S)-HETE signaling.
Materials:
-
MEG-01 cells
-
Pre-designed siRNA targeting the human prostacyclin receptor (PTGIR) and a non-targeting control siRNA.
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine® RNAiMAX or electroporation).
-
Opti-MEM® I Reduced Serum Medium.
-
6-well plates.
Procedure:
-
Cell Preparation: Culture MEG-01 cells to the desired density for transfection.
-
siRNA-Lipid Complex Formation (for Lipofectamine):
-
In a sterile tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM®.
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the MEG-01 cell suspension in a 6-well plate.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Validation of Knockdown: After incubation, harvest the cells and validate the knockdown of the IP receptor by RT-qPCR or Western blotting.
-
Functional Assay: Perform the cAMP accumulation assay as described above on the transfected cells to assess the effect of IP receptor knockdown on 19(S)-HETE-induced cAMP production.
Vasorelaxation Assay in Mouse Mesenteric Arteries
This protocol details the use of wire myography to assess the vasorelaxant effects of 19(S)-HETE.
Materials:
-
Male C57BL/6J mice (and IP receptor knockout mice for comparison).
-
Krebs-Henseleit solution.
-
Phenylephrine (vasoconstrictor).
-
19(S)-HETE.
-
Wire myograph system.
Procedure:
-
Artery Isolation: Euthanize a mouse and dissect the mesenteric arcade. Carefully clean a second-order mesenteric artery of surrounding adipose and connective tissue in ice-cold Krebs-Henseleit solution.
-
Mounting: Cut a 2 mm segment of the artery and mount it on two tungsten wires (40 µm diameter) in the chamber of a wire myograph.
-
Equilibration: Equilibrate the artery in Krebs-Henseleit solution, gassed with 95% O2/5% CO2, at 37°C for 30-60 minutes, gradually increasing the tension to a normalized resting tension.
-
Viability Check: Test the viability of the artery by contracting it with a high-potassium solution (e.g., 60 mM KCl).
-
Pre-contraction: After washing out the high-potassium solution and allowing the artery to return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1-10 µM).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of 19(S)-HETE (e.g., 100 nM to 10 µM) to the chamber and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Visualizing the Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: 19(S)-HETE Gs-coupled signaling pathway.
References
- 1. PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography [jove.com]
- 4. Video: Assessment of Vascular Tone Responsiveness using Isolated Mesenteric Arteries with a Focus on Modulation by Perivascular Adipose Tissues [jove.com]
- 5. Hyperpolarized Functional Magnetic Resonance of Murine Skeletal Muscle Enabled by Multiple Tracer-Paradigm Synchronizations | PLOS One [journals.plos.org]
- 6. Induction of platelet formation from megakaryocytoid cells by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Synthetic 19-HETE Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target and off-target effects of synthetic 19-hydroxyeicosatetraenoic acid (19-HETE) analogs. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Synthetic analogs of this compound, a metabolite of arachidonic acid, are being explored for their therapeutic potential in cardiovascular diseases and cancer. Their on-target effects often involve mimicking or antagonizing the actions of native eicosanoids, such as activating the prostacyclin (IP) receptor or inhibiting the effects of the vasoconstrictor 20-HETE. However, a thorough understanding of their off-target interactions is crucial for predicting potential side effects and ensuring clinical safety. This guide summarizes the known on-target and off-target activities of select synthetic this compound analogs and provides detailed experimental protocols for their evaluation.
On-Target and Off-Target Activity Profile
The following tables summarize the known activities of natural 19(S)-HETE and representative synthetic analogs.
Table 1: Activity at the Prostacyclin (IP) Receptor
| Compound | Activity | EC50 (nM) | Ki (nM) | Selectivity |
| 19(S)-HETE | Full Orthosteric Agonist | 520 - 567[1][2][3] | 660[1] | Selective over other prostanoid receptors (EP1, FP, TP)[2] |
Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms
| Compound | Target | Inhibition Mode | Ki (nM) | Off-Target Selectivity |
| Synthetic 19(R)-HETE Analog | CYP1A1 | Noncompetitive | 15.7 ± 4.4[4][5] | No significant effect on CYP1A2[4][5] |
| CYP1B1 | Noncompetitive | 26.1 ± 2.9[4][5] | ||
| Synthetic 19(S)-HETE Analog | CYP1A1 | Noncompetitive | 6.1 ± 1.5[4][5] | No significant effect on CYP1A2[4][5] |
| CYP1B1 | Noncompetitive | 9.1 ± 1.8[4][5] |
Table 3: Antagonism of 20-HETE-Induced Vascular Sensitization
| Compound | Activity | Experimental Model | Efficacy |
| Synthetic this compound Analogs | Antagonist of 20-HETE | Rat renal preglomerular microvessels | Moderate to potent inhibition of 20-HETE-induced sensitization to phenylephrine[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods for evaluating these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Analogues of 19(S/R)-Hydroxyeicosatetraenoic Acid Exhibit Noncompetitive Inhibitory Effect on the Activity of Cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 19-HETE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 19-Hydroxyeicosatetraenoic Acid (19-HETE), a crucial signaling molecule in various physiological processes. Adherence to these protocols is vital for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area, preferably a chemical fume hood.
Key Experimental Protocols for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle this compound solutions exclusively in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of this compound in an ethanol solution. These are based on general guidelines for flammable liquid and chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (due to ethanol content) | General Laboratory Safety Guidelines |
| Container Type | Chemically resistant, leak-proof container (e.g., glass or polyethylene) with a secure screw cap. | Institutional Waste Management Plan |
| Container Labeling | "Hazardous Waste," "Flammable Liquid," "Ethanol," and "this compound" | EPA Hazardous Waste Regulations |
| Maximum Accumulation Volume | Consult your institution's specific limits for satellite accumulation areas. | Institutional Waste Management Plan |
| pH Range for Aqueous Waste | Not applicable for direct disposal; must be collected as hazardous waste. | General Laboratory Safety Guidelines |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves segregating it as hazardous chemical waste. Due to its formulation in ethanol, it is classified as a flammable liquid.
-
Waste Collection:
-
Designate a specific, labeled hazardous waste container for this compound and its contaminated materials. The container must be compatible with ethanol.
-
Collect all unused this compound solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials in this container.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical constituents (this compound and ethanol), and the associated hazards (Flammable Liquid).
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
-
Follow your institution's guidelines for the maximum volume of hazardous waste allowed in a satellite accumulation area.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound solutions down the drain. The ethanol content makes it a regulated hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 19-HETE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like 19-Hydroxyeicosatetraenoic acid (19-HETE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step instructions, your laboratory can maintain the highest safety standards while advancing critical research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. Since this compound is typically supplied as a solution in ethanol, a flammable liquid, precautions for both the solute and the solvent are necessary.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat or apron should be worn to protect the skin. For larger quantities or in case of a significant spill risk, chemical-resistant coveralls may be appropriate.
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: A properly functioning chemical fume hood is the preferred engineering control for minimizing inhalation exposure.
-
Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are essential in the event of accidental exposure.
Safe Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and accidents.
Step-by-Step Handling Procedure:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically stored at -20°C.[1] Store the container upright in a designated, labeled, and temperature-controlled freezer.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
-
Preparation for Use:
-
Before opening, allow the vial to warm to room temperature to prevent condensation from entering.
-
All handling of the open vial should be performed within a chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
-
During Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
-
After Use:
-
Securely cap the vial and return it to the proper storage conditions.
-
Decontaminate all work surfaces and equipment used.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.
-
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is often dissolved in ethanol, the disposal procedure must account for the flammable nature of the solvent.
Waste Collection and Segregation:
-
Collect all waste containing this compound and its ethanol solvent in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of flammable and chemical waste.[2][3][4][5][6]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
Quantitative Safety and Handling Data
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound, primarily based on its solvent, ethanol.
| Parameter | Value/Instruction |
| Storage Temperature | -20°C |
| Ethanol Flash Point | 14 °C (57 °F) |
| Eye Contact First-Aid | Flush with water for at least 15 minutes |
| Spill Cleanup | Use absorbent pads from a chemical spill kit |
| Glove Breakthrough Time (Nitrile) | Under 1 hour for ethanol |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
